Perimed
Description
Structure
2D Structure
Properties
CAS No. |
113813-79-9 |
|---|---|
Molecular Formula |
C6H11I2NO3 |
Molecular Weight |
398.97 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;hydrogen peroxide;molecular iodine |
InChI |
InChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H |
InChI Key |
ZAUYNCUCMJDAHW-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.OO.II |
Canonical SMILES |
C=CN1CCCC1=O.OO.II |
Synonyms |
Perimed |
Origin of Product |
United States |
Foundational & Exploratory
Principles of Laser Doppler Flowmetry for Microcirculation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques of Laser Doppler Flowmetry (LDF) for the assessment of microcirculation. LDF is a non-invasive optical technique used to measure tissue blood perfusion in real-time, offering valuable insights into vascular health and the efficacy of therapeutic interventions.
Core Principles of Laser Doppler Flowmetry
Laser Doppler Flowmetry operates on the principle of the Doppler effect, which describes the change in frequency of a wave in relation to an observer who is moving relative to the wave source. In LDF, a low-power, monochromatic laser light is directed onto the tissue.[1][2] The laser light penetrates the skin and is scattered by both static tissue structures and moving red blood cells (erythrocytes) within the microvasculature.[3]
Light scattered by static tissue returns to the detector with its original frequency. However, light that interacts with moving red blood cells undergoes a frequency shift—the Doppler shift. The magnitude of this shift is proportional to the velocity of the red blood cells.[3] A portion of this scattered light, containing both frequency-shifted and non-frequency-shifted components, is collected by a photodetector in the LDF probe.
The photodetector mixes these two components, creating a beat frequency signal. The power spectrum of this signal is then analyzed. The first moment of this power spectrum, which is calculated as the product of the concentration of moving red blood cells and their average velocity, provides a measure of tissue perfusion.[4] This perfusion is typically expressed in arbitrary Perfusion Units (PU).[3][5] It is important to note that conventional LDF provides a relative measure of blood flow rather than an absolute quantification in units like ml/min.[3]
The core process of LDF measurement can be visualized as a straightforward workflow.
Figure 1: Fundamental workflow of Laser Doppler Flowmetry measurement.
Instrumentation and Signal Processing
A typical LDF system consists of the following components:
-
Laser Source: Emits a stable, low-power laser beam, often with a wavelength in the red or near-infrared spectrum (e.g., 780 nm) to achieve adequate tissue penetration.[5]
-
Optical Fibers: A probe containing optical fibers delivers the laser light to the tissue and transmits the backscattered light to the photodetector.[6] The separation between the emitting and collecting fibers influences the measurement depth and volume.[6]
-
Photodetector: Converts the collected light signal into an electrical signal.
-
Signal Processor: Amplifies, filters, and processes the electrical signal to compute the power spectrum and ultimately the perfusion value. Modern systems often employ digital signal processing for enhanced accuracy and noise reduction.
The output of the LDF is a continuous signal representing perfusion over time. Analysis of this signal, particularly in response to physiological provocations, provides insights into microvascular function. Advanced signal analysis techniques, such as wavelet analysis, can be used to investigate the oscillatory components of the blood flow signal, which are related to different regulatory mechanisms of the microcirculation (e.g., endothelial, neurogenic, myogenic activity).[7]
Key Experimental Protocols
To assess microvascular function and reactivity, LDF measurements are often coupled with provocation tests. These standardized tests induce changes in blood flow, allowing for the characterization of endothelial and neurovascular responses.
Post-Occlusive Reactive Hyperemia (PORH)
PORH is a widely used test to assess the microvasculature's ability to dilate in response to a period of ischemia. The resulting increase in blood flow after the occlusion is released is primarily mediated by sensory nerves and endothelium-derived hyperpolarizing factors (EDHFs).[8]
Detailed Methodology:
-
Subject Preparation: The subject should be in a supine position in a temperature-controlled room (22-24°C) for at least 20 minutes to acclimatize.
-
Probe Placement: An LDF probe is placed on the skin, typically on the dorsal side of the distal phalanx of a finger or on the forearm, and secured without excessive pressure.[3][5]
-
Baseline Measurement: A stable baseline blood flow is recorded for a period of 3-5 minutes.[3]
-
Arterial Occlusion: A pneumatic cuff, placed on the upper arm or thigh, is inflated to a suprasystolic pressure (e.g., 200 mmHg or 50 mmHg above systolic pressure) to induce arterial occlusion.[3][9][10] The occlusion is maintained for a standardized duration, typically 3 minutes.[9]
-
Cuff Release and Hyperemia: The cuff is rapidly deflated. The LDF recording continues, capturing the subsequent hyperemic response.
-
Data Recording: The perfusion is recorded for at least 5 minutes following the release of the occlusion to capture the peak flow and the return to baseline.[3]
Data Analysis Parameters:
-
Resting Flow (RF) or Baseline Flow: The average perfusion before occlusion.
-
Peak Flow (PF) or Maximum Flux (MF): The highest perfusion value recorded after cuff release.[3][9]
-
Time to Peak Flow (tPF) or Time to Maximum Flux (tMF): The time taken to reach the peak flow after cuff release.[9]
-
Area Under the Curve (AUC): The total perfusion during the hyperemic phase, calculated as the integral of the perfusion curve above baseline.
The experimental workflow for a PORH test is a sequential process.
Figure 2: Standardized experimental workflow for Post-Occlusive Reactive Hyperemia.
Local Thermal Hyperemia (LTH)
LTH assesses the skin's vasodilatory response to local heating. This response is biphasic: an initial peak mediated by sensory nerve axon reflexes, followed by a sustained plateau that is largely dependent on nitric oxide (NO) production by the endothelium.[1][11] This makes LTH a valuable tool for dissecting neurovascular and endothelial function.
Detailed Methodology:
-
Subject Preparation: Similar to the PORH protocol, the subject should be acclimatized in a temperature-controlled environment.
-
Probe Placement: A specialized LDF probe with an integrated heating element is attached to the skin, commonly on the forearm.
-
Baseline Measurement: A stable baseline perfusion is recorded at a neutral skin temperature (e.g., 33°C).
-
Local Heating: The heating element rapidly increases the local skin temperature to a target level, typically 42°C or 44°C, and maintains this temperature.[10][12]
-
Data Recording: Perfusion is continuously recorded throughout the heating protocol, which typically lasts for 30-40 minutes to ensure the full development of the plateau phase.[10]
-
Maximal Vasodilation (Optional but Recommended): To normalize the data, after the plateau is reached, the skin can be heated to a higher temperature (e.g., 44°C) or a vasodilator like sodium nitroprusside can be administered to induce maximal vasodilation.[12]
Data Analysis Parameters:
-
Baseline Flow: The average perfusion at the neutral starting temperature.
-
Initial Peak: The first peak in perfusion observed within the first 5-10 minutes of heating.[11]
-
Nadir: The transient dip in perfusion that may occur after the initial peak.
-
Plateau Phase: The stable, elevated perfusion level reached after 20-30 minutes of heating.[11][12]
-
Normalization: Data is often expressed as Cutaneous Vascular Conductance (CVC), calculated as LDF perfusion divided by mean arterial pressure. To account for site-to-site variability, CVC is frequently normalized as a percentage of the maximal CVC achieved.[13]
Signaling Pathways in Microvascular Regulation
LDF, when combined with provocation tests, allows for the investigation of key signaling pathways involved in the regulation of microvascular blood flow. Understanding these pathways is crucial for drug development targeting vascular dysfunction.
The vasodilation observed during local thermal hyperemia is a complex process involving both neural and endothelial mechanisms. The initial phase is driven by an axon reflex from sensory nerves, while the sustained phase is predominantly dependent on nitric oxide.
Figure 3: Key signaling pathways in the local thermal hyperemia response.
During the initial peak of LTH, heat activates sensory nerves, likely via transient receptor potential vanilloid type-1 (TRPV1) channels, triggering an axon reflex.[1] This leads to the release of vasodilatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P.[1] The subsequent plateau phase is heavily dependent on the local production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) in the vascular endothelium.[1][14]
Quantitative Data Presentation
The data obtained from LDF studies are often presented as mean values with standard deviations or standard errors. Due to the measurement in arbitrary units, it is common to present data both as absolute PU and as a percentage change from baseline or normalized to a maximal response.
The following table summarizes representative data from a post-occlusive reactive hyperemia test in a healthy control group, illustrating typical values that might be obtained.
| Parameter | Mean Value | Standard Deviation (SD) | Unit |
| Resting (Baseline) Flow | 36.00 | 22.23 | PU |
| Flow during Occlusion | 11.43 | 2.99 | PU |
| Peak Flow after Release | 223.50 | 71.99 | PU |
Table 1: Representative microcirculation perfusion values during a Post-Occlusive Reactive Hyperemia Test in a healthy control group. Data adapted from a study on systemic sclerosis patients and controls.[5]
During local thermal hyperemia, the blood flow in the human forearm skin can increase significantly, with reports of up to a 15-20 fold increase when heating the skin to 43°C.[15]
Applications in Research and Drug Development
LDF is a versatile tool with numerous applications in both clinical research and pharmaceutical development. It is used to:
-
Assess Endothelial Dysfunction: Conditions like diabetes, hypertension, and atherosclerosis are associated with impaired endothelial function. LDF with LTH can quantify the NO-dependent vasodilation, providing a sensitive marker of endothelial health.[16]
-
Characterize Peripheral Vascular Disease: LDF is valuable in diagnosing and monitoring conditions affecting peripheral circulation, such as Raynaud's phenomenon and peripheral artery disease.[2] The PORH test is particularly useful in these contexts.[3]
-
Evaluate Drug Efficacy: In drug development, LDF can be used to assess the microvascular effects of novel vasoactive compounds. By observing changes in baseline perfusion or responses to provocation tests after drug administration, researchers can determine a compound's mechanism of action and therapeutic potential.
-
Dermatology and Wound Healing: The technique is used to monitor blood flow in skin grafts, assess burn depth, and study the pathophysiology of skin diseases.
-
Neuroscience: LDF can be employed to monitor cerebral microcirculation during neurosurgery and in neurointensive care.[17]
Limitations and Considerations
Despite its advantages, LDF has several limitations that users must consider:
-
Relative Measurement: As mentioned, LDF measures perfusion in arbitrary units, making direct comparisons between individuals or different instruments challenging. Normalization of data is crucial to mitigate this.[12][13]
-
Spatial Variability: Microvascular density can vary significantly over small areas of skin. This can lead to poor reproducibility if the probe is repositioned. Using integrating probes that measure over a larger area can help to reduce this variability.[13]
-
Motion Artifacts: The technique is sensitive to movement, which can introduce significant noise into the signal. Careful stabilization of the probe and the subject is essential.
-
Limited Measurement Depth: LDF typically measures perfusion in the superficial layers of the tissue, approximately 1-2 mm deep.
Conclusion
Laser Doppler Flowmetry is a powerful and non-invasive technique for the real-time assessment of microvascular blood flow. By combining LDF with standardized provocation protocols such as Post-Occlusive Reactive Hyperemia and Local Thermal Hyperemia, researchers and clinicians can gain valuable insights into the complex signaling pathways that govern microvascular function. This makes LDF an indispensable tool in cardiovascular research, the diagnosis of vascular diseases, and the development of novel therapeutics aimed at improving vascular health. Careful attention to experimental protocol and data analysis is paramount to ensure the acquisition of reliable and reproducible results.
References
- 1. Passive heat therapy improves cutaneous microvascular function in sedentary humans via improved nitric oxide-dependent dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Postocclusive Hyperemia Measured with Laser Doppler Flowmetry and Transcutaneous Oxygen Tension in the Diagnosis of Primary Raynaud's Phenomenon: A Prospective, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human cutaneous reactive hyperaemia: role of BKCa channels and sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of skin microcirculation by laser Doppler flowmetry in systemic sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. Reproducibility and normalization of reactive hyperemia using laser speckle contrast imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive hyperaemia augments local heat-induced skin hyperaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensory nerve-mediated and nitric oxide-dependent cutaneous vasodilation in normotensive and prehypertensive non-Hispanic blacks and whites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal provocation to evaluate microvascular reactivity in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reproducibility of cutaneous thermal hyperaemia assessed by laser Doppler flowmetry in young and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Changes in human skin blood flow by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neural and endothelial control of the microcirculation in diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laser Doppler Spectrum Analysis Based on Calculation of Cumulative Sums Detects Changes in Skin Capillary Blood Flow in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Laser Speckle Contrast Imaging in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Laser Speckle Contrast Imaging (LSCI) has emerged as a powerful, non-invasive optical technique for real-time, high-resolution monitoring of microvascular blood flow. Its applications in preclinical research are rapidly expanding, offering valuable insights into a range of physiological and pathological processes. This in-depth guide explores the core principles of LSCI, details its application in key preclinical models, provides comprehensive experimental protocols, and presents quantitative data to inform study design and interpretation.
Core Principles of Laser Speckle Contrast Imaging
Laser Speckle Contrast Imaging is a full-field imaging technique that visualizes blood flow by analyzing the fluctuations of laser speckle patterns.[1] When coherent laser light illuminates a tissue, it is scattered by both static tissue components and moving particles, primarily red blood cells.[2][3] This scattering creates a random interference pattern of bright and dark spots known as a speckle pattern.[4][5]
The movement of red blood cells causes these speckle patterns to fluctuate over time.[6] When captured by a camera with a finite exposure time, areas with faster blood flow will exhibit more rapid speckle fluctuations, leading to a blurred or lower-contrast speckle pattern.[7][8] Conversely, areas with slower or no blood flow will have more stable speckle patterns, resulting in a higher contrast.[7][9]
The speckle contrast (K) is quantified as the ratio of the standard deviation (σ) to the mean intensity (⟨I⟩) of the speckle pattern within a small region of the image:
This contrast value is inversely related to the velocity of the scattering particles, thus providing a relative measure of blood flow.[3] LSCI offers significant advantages in preclinical research, including its high spatiotemporal resolution, non-invasive nature, and the absence of a need for exogenous contrast agents.[2][10] However, it is primarily limited to imaging superficial blood flow due to the limited penetration depth of light in biological tissues.[2][10]
Instrumentation and Experimental Setup
A typical LSCI system for preclinical research is relatively simple and cost-effective to assemble.[5][10] The fundamental components include:
-
Coherent Light Source: A laser, typically in the red or near-infrared region (e.g., 632.8 nm He-Ne or 785 nm diode laser) to ensure adequate tissue penetration.[5]
-
Beam Expander and Diffuser: To illuminate a wide field of view on the tissue surface uniformly.[5]
-
Imaging Lens: To collect the scattered light and form a speckle pattern on the camera sensor.
-
CCD or CMOS Camera: To capture the speckle images with a controlled exposure time.[5]
-
Computer with Processing Software: To calculate the speckle contrast from the raw images and generate blood flow maps.[4]
The spatial and temporal resolution of LSCI can be adjusted based on the specific application, with spatial resolutions reaching ~10 μm and temporal resolutions ranging from 10 ms (B15284909) to 10 s.[2][3]
Key Preclinical Applications and Experimental Protocols
LSCI is widely employed in various preclinical models to study dynamic changes in blood flow. Two prominent areas of application are ischemic stroke and skin flap surgery.
Ischemic Stroke Models
In preclinical stroke research, LSCI is invaluable for monitoring real-time changes in cerebral blood flow (CBF) before, during, and after ischemic events.[9][10] It allows for the precise documentation of occlusion and reperfusion, which is critical for assessing the efficacy of therapeutic interventions.[9]
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C using a heating pad.[11][12]
-
Secure the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
To reduce inflammation, dexamethasone (B1670325) (2.0 mg/kg) can be administered subcutaneously.[11]
-
Apply a thin layer of saline to the skull to keep it moist and improve image quality.[13]
-
-
LSCI Setup and Baseline Imaging:
-
Position the LSCI system to focus on the region of the skull overlying the middle cerebral artery (MCA).
-
Acquire baseline LSCI images to establish the pre-ischemic cerebral blood flow.[13]
-
-
Induction of MCAO:
-
Perform the MCAO procedure, a common method being the intraluminal filament technique.[13][14] A silicon-coated suture is inserted into the internal carotid artery to block the origin of the MCA.[13]
-
Alternatively, a photothrombotic stroke can be induced by administering a photosensitive dye (e.g., Rose Bengal) and then illuminating the MCA with a focused laser to induce a clot.[12]
-
-
Ischemia and Reperfusion Monitoring:
-
Continuously monitor the CBF with LSCI throughout the ischemic period (e.g., 60 minutes) to confirm successful occlusion.[13] A significant drop in blood flow in the MCA territory should be observed.
-
For transient MCAO models, withdraw the filament to allow for reperfusion.[13]
-
Continue LSCI monitoring during the reperfusion phase to assess the restoration of blood flow.[13]
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the ischemic core and penumbra.
-
Calculate the relative change in blood flow over time compared to the baseline measurements.
-
The data can be used to quantify the extent of ischemia and the degree of reperfusion.[13]
-
Skin Flap Monitoring
LSCI is a valuable tool for assessing the viability of skin flaps in reconstructive surgery models.[15][16] It provides a non-invasive method to monitor perfusion in real-time, which can help predict flap survival and evaluate interventions aimed at improving blood flow.[16][17]
-
Animal Preparation:
-
LSCI Setup and Baseline Imaging:
-
Position the LSCI system to view the entire planned flap area.
-
Acquire baseline images to record the normal skin perfusion before flap elevation.[17]
-
-
Flap Elevation and Ischemia Induction:
-
Postoperative Monitoring:
-
Data Analysis:
Quantitative Data Presentation
The following tables summarize typical quantitative parameters reported in preclinical LSCI studies, providing a reference for experimental design.
Table 1: LSCI Parameters in Preclinical Stroke Models
| Parameter | Mouse MCAO Model | Rat MCAO Model |
| Laser Wavelength | 633 nm, 785 nm | 785 nm |
| Exposure Time | 2.5 ms - 5 ms[12][20] | 10 ms |
| Camera Resolution | 512x512 pixels | 1024x1024 pixels |
| Frame Rate | 30 - 376 fps[20] | 25 fps |
| Reported CBF Reduction in Ischemic Core | ~80-100%[10][12] | ~70-90% |
| Duration of Ischemia | 30 - 90 minutes | 60 - 120 minutes |
Table 2: LSCI Parameters in Preclinical Skin Flap Models
| Parameter | Rat Pedicled Flap Model | Porcine Flap Model |
| Laser Wavelength | 785 nm | 785 nm |
| Exposure Time | 10 ms | 4 ms |
| Camera Resolution | 1392x1040 pixels | 1280x960 pixels |
| Frame Rate | 10 fps | 20 fps |
| Reported Perfusion Units (PU) in Necrotic Areas | < 25 PU[17] | Significantly lower than viable tissue |
| Monitoring Time Points | 0, 6, 24, 48 hours[18] | 0, 30 min, 72 hours[17] |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental and Data Analysis Workflows
Conclusion
Laser Speckle Contrast Imaging is a versatile and powerful tool in the preclinical research armamentarium. Its ability to provide real-time, label-free visualization of microvascular blood flow makes it particularly well-suited for studying dynamic processes in models of stroke, reconstructive surgery, and other conditions where perfusion is a critical parameter. By understanding the core principles, adhering to detailed experimental protocols, and appropriately analyzing the quantitative data, researchers and drug development professionals can effectively leverage LSCI to gain deeper insights into disease pathophysiology and to evaluate the efficacy of novel therapeutic strategies. The continued development and application of LSCI promise to further advance our understanding of the microcirculation in health and disease.
References
- 1. rwdstco.com [rwdstco.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of cerebral blood flow in humans: physiology and clinical implications of autoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Genistein Ameliorates the Ischemic State of Random Skin Flap by Regulating Macrophage Polarization Through AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Programmed Cell Death in Flap Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring acute stroke in mouse model using laser speckle imaging-guided visible-light optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative imaging of ischemic stroke through thinned skull in mice with Multi Exposure Speckle Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laser speckle contrast imaging for blood flow monitoring in predicting outcomes after cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipoxin A4 protects rat skin flaps against ischemia-reperfusion injury through inhibiting cell apoptosis and inflammatory response induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laser Speckle Contrast Imaging (LSCI) Service in Animal Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 17. The use of laser speckle contrast imaging to predict flap necrosis: An experimental study in a porcine flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non-invasive postoperative monitoring of pedicled rat skin flap using laser speckle contrast imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring of rat skin flap lschemia by bioelectrical impedance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurovascular coupling mechanisms in health and neurovascular uncoupling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Perimed Technology for Assessing Endothelial Dysfunction
Endothelial dysfunction is an early indicator in the pathogenesis of several cardiovascular diseases, including atherosclerosis.[1][2] It is characterized by a shift in the actions of the endothelium towards reduced vasodilation, a pro-inflammatory state, and prothrombotic conditions. The non-invasive assessment of endothelial function is crucial for early diagnosis, risk stratification, and evaluating the efficacy of novel therapeutic interventions.[3][4] this compound instruments, utilizing advanced laser-based technologies, offer robust solutions for detailed investigation of microvascular function and the detection of endothelial dysfunction.[1][5][6]
This guide provides a technical overview of the core this compound technologies, detailed experimental protocols for assessing endothelial dysfunction, and the underlying physiological principles.
Core Technologies: Laser Doppler and Laser Speckle
This compound was founded in the early 1980s, pioneering the use of laser Doppler technology for measuring microcirculation.[7] Their systems provide real-time, non-invasive measurements of blood perfusion in the microvasculature, which includes capillaries, arterioles, venules, and shunting vessels.[5]
1. Laser Doppler Flowmetry (LDF): LDF provides a point measurement of blood perfusion. A laser probe placed on the skin emits a low-power laser beam into the tissue.[5] When this light encounters moving red blood cells, it undergoes a Doppler shift—a change in frequency. The instrument detects this frequency-shifted light and calculates a perfusion value based on the concentration and velocity of red blood cells in the measurement volume.[5] this compound's PeriFlux 6000 system is a versatile platform that leverages LDF for a range of vascular assessments.[5][7][8]
2. Laser Speckle Contrast Imaging (LSCI): LSCI, also known as LASCA, provides a real-time image of blood perfusion over a larger tissue area.[9][10] The technology illuminates the tissue with a laser, creating a "speckle pattern." The movement of red blood cells causes this pattern to blur. An advanced camera captures these changes, and the degree of blurring (or loss of contrast) is calculated and presented as a color-coded perfusion map.[9] The PeriCam PSI system is this compound's imaging solution based on LSCI.[9][11]
Key Experimental Protocols for Endothelial Function Assessment
Several provocation methods are used with this compound systems to assess endothelium-dependent vasodilation.
Post-Occlusive Reactive Hyperemia (PORH)
PORH is a non-invasive method used to evaluate microvascular function by measuring the hyperemic response following a brief period of induced ischemia.[1] The subsequent increase in blood flow upon release of the occlusion is partly mediated by the release of nitric oxide (NO) from the endothelium in response to shear stress.[2][12] A diminished hyperemic response can indicate endothelial dysfunction.[1]
Experimental Protocol:
The following table outlines a typical PORH protocol. The procedure involves measuring blood perfusion before, during, and after a prolonged arterial occlusion.[1]
| Phase | Procedure | Duration | Key Measurement |
| Baseline | Record resting blood perfusion at the measurement site (e.g., forearm or foot dorsum). | 5 minutes | Resting Flux (RF) |
| Occlusion | Inflate a pneumatic cuff on the upper arm or thigh to a suprasystolic pressure (e.g., 200 mmHg) to induce ischemia. | 3-5 minutes | Confirmation of blood flow cessation. |
| Recovery | Rapidly deflate the cuff and record the subsequent hyperemic response. | 5 minutes | Maximum Flux (MF), Time to Maximum Flux (tMF), Time to Half Recovery (tHR).[13] |
Local Thermal Hyperemia (LTH)
Local heating of the skin induces a robust hyperemic response that is characterized by two distinct phases: an initial, rapid peak mediated by sensory nerve axon reflexes, followed by a sustained plateau that is largely dependent on endothelial nitric oxide (NO) production.[14][15] This makes LTH a valuable tool for specifically investigating NO-dependent endothelial function.[16]
Experimental Protocol:
This compound's thermostatic laser Doppler probes (e.g., Probe 457) are used to apply controlled local heating while simultaneously measuring the perfusion response.[5][17]
| Phase | Procedure | Temperature | Duration | Key Measurement |
| Baseline | Record resting blood perfusion at a standardized skin temperature (e.g., 33°C). | 33°C | 5 minutes | Baseline Perfusion |
| Heating | Rapidly increase the probe temperature to a target level to induce hyperemia. | 39°C to 44°C | 20-30 minutes | Initial Peak Perfusion, Plateau Perfusion |
| Recovery | (Optional) Record the return to baseline perfusion after heating is stopped. | 33°C | 5-10 minutes | Recovery kinetics |
Note: A heating temperature of 39°C has been shown to produce a hyperemic response that is highly dependent on NO (>80%).[16]
Acetylcholine (B1216132) (ACh) Iontophoresis
Iontophoresis is a non-invasive technique that uses a low-intensity electric current to deliver charged drug molecules, such as acetylcholine (ACh), through the skin.[1][18] ACh is a muscarinic receptor agonist that stimulates endothelial cells to release NO, causing vasodilation.[19] This method directly assesses endothelium-dependent vasodilation.[19][20] this compound offers specialized systems like the PeriIont for micropharmacology studies.[5][20]
Experimental Protocol:
The protocol involves delivering ACh via a specialized iontophoresis probe while measuring the perfusion response with either LDF or LSCI.
| Parameter | Description | Typical Value |
| Drug | Acetylcholine (ACh) Chloride solution. | 1% or 2% solution |
| Delivery Current | Anodal current applied to drive the positively charged ACh into the skin. | 0.1 mA |
| Delivery Duration | The period during which the current is applied. | 20-30 seconds |
| Measurement Period | Total time the perfusion response is recorded post-delivery. | 10-15 minutes |
| Inter-electrode Distance | Distance between the active (drug) and return electrodes. | 5 cm to 15 cm[21] |
Signaling Pathway of Endothelium-Dependent Vasodilation
The primary mechanism underlying the protocols described above is the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.
Conclusion
This compound's laser-based technologies, including the PeriFlux 6000 and PeriCam PSI systems, provide researchers and drug development professionals with sensitive and reliable tools for the non-invasive assessment of endothelial function.[7][9][11] Through standardized provocation protocols such as Post-Occlusive Reactive Hyperemia, Local Thermal Hyperemia, and Acetylcholine Iontophoresis, it is possible to quantify endothelium-dependent microvascular reactivity.[1] The detailed, real-time perfusion data generated by these systems are invaluable for detecting early signs of vascular disease, understanding disease mechanisms, and evaluating the impact of therapeutic interventions on vascular health.[5][22]
References
- 1. Clinical research | this compound [this compound-instruments.com]
- 2. Evaluation of Endothelial Function on Atherosclerosis using Perfusion Index from Pulse Oximeter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Imaging Assessment of Endothelial Function: An Index of Cardiovascular Health [frontiersin.org]
- 4. perfusion.com [perfusion.com]
- 5. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 6. Applications | this compound [this compound-instruments.com]
- 7. This compound [this compound-instruments.com]
- 8. PeriFlux vascular systems | this compound [this compound-instruments.com]
- 9. PeriCam PSI - this compound [this compound-instruments.com]
- 10. PeriCam imaging systems | this compound [this compound-instruments.com]
- 11. Peripheral artery disease — PAD - this compound [this compound-instruments.com]
- 12. ahajournals.org [ahajournals.org]
- 13. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Local hyperhemia to heating is impaired in secondary Raynaud's phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Method to Assess Endothelial Function via Monitoring of Perfusion Response to Local Heating by Imaging Photoplethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New approach to measure cutaneous microvascular function: an improved test of NO-mediated vasodilation by thermal hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laser Doppler probes | this compound [this compound-instruments.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.profil.com [blog.profil.com]
- 20. Prostaglandins participate in the late phase of the vascular response to acetylcholine iontophoresis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of endothelial function by acetylcholine iontophoresis: impact of inter-electrode distance and electrical cutaneous resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical | this compound [this compound-instruments.com]
A Technical Guide to Perimed Instruments for Advanced Vascular Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core technologies and applications of Perimed instruments in vascular research. Designed for precision and reliability, this compound systems offer non-invasive solutions for detailed assessment of both macro- and microcirculation. This document provides a technical overview of the primary instrument lines, detailed experimental protocols, and an examination of the key signaling pathways that can be investigated using this technology.
Core Technologies: Probing Vascular Function
This compound instruments are built upon two primary, non-invasive technologies for measuring blood perfusion and tissue oxygenation: Laser Speckle Contrast Imaging (LSCI) and Laser Doppler Flowmetry combined with Transcutaneous Oxygen Monitoring (TcpO₂).
-
Laser Speckle Contrast Imaging (LSCI): Employed by the PeriCam PSI series, LSCI provides real-time, high-resolution imaging of blood perfusion across a tissue surface. When laser light illuminates the tissue, it creates a random interference pattern known as a "speckle pattern." This pattern fluctuates as red blood cells move through the microvasculature. The PeriCam's sensitive camera captures these fluctuations, and the degree of blurring in the speckle pattern is quantified to generate a color-coded image representing blood perfusion in real-time.[1] Because it is a non-contact technology, it is ideal for sensitive applications such as wound healing, burn assessment, and preclinical models.[2]
-
Laser Doppler Flowmetry: The foundation of the PeriFlux 6000 series, this technique measures blood perfusion at a specific point. A laser Doppler probe directs a beam of low-power laser light into the tissue. When this light hits moving red blood cells, it undergoes a Doppler shift—a change in frequency.[3] The instrument detects this frequency-shifted light and calculates blood perfusion based on the concentration and velocity of red blood cells.[3] This technology is often combined with heat provocation or pressure cuff occlusion to assess vascular reactivity.
-
Transcutaneous Oxygen Monitoring (TcpO₂): Frequently integrated with the PeriFlux 6000 system, this method uses Clark-type electrodes placed on the skin to measure the local partial pressure of oxygen diffusing from the capillaries.[4] This provides a direct measure of tissue oxygenation, which is critical for assessing wound healing potential and the severity of peripheral artery disease (PAD).[4][5]
Instrument Specifications
The following tables summarize the key technical specifications for this compound's main instrument lines, facilitating comparison for research planning.
Table 1: PeriCam PSI Series - Technical Specifications
| Feature | PeriCam PSI HR (High Resolution) | PeriCam PSI NR (Normal Resolution) |
| Measurement Principle | Laser Speckle Contrast Imaging (LSCI) | Laser Speckle Contrast Imaging (LSCI) |
| Primary Application | Preclinical research, small animal models | Clinical and research use, larger surface areas |
| Working Distance | Fixed: 13 cm | Flexible: 13 cm to 41.5 cm (with autofocus) |
| Measurement Area | Up to 2.1 x 2.5 cm (up to 20 x 24 cm with zoom) | Up to 20 x 24 cm |
| Spatial Resolution | 10 µm/pixel | 33 µm/pixel (10 µm/pixel with zoom) |
| Image Acquisition Rate | Up to ~100 images per second | Up to ~100 images per second |
| Laser | 785 nm Near-Infrared (NIR) measurement laser | 785 nm Near-Infrared (NIR) measurement laser |
| Key Features | High magnification for detailed vessel analysis | Continuous autofocus, flexible positioning[2][6] |
Table 2: PeriFlux 6000 Series - Core System Specifications
| Feature | PeriFlux 6000 System |
| Core Technologies | Laser Doppler, Transcutaneous Oxygen (TcpO₂), Pressure Measurement |
| Primary Applications | Clinical diagnostics (PAD, DFU), Clinical Research (Endothelial Function) |
| Measurement Channels | Configurable for up to 16 channels |
| Key Measurements | Skin Perfusion Pressure (SPP), Toe/Ankle Pressure (TBI/ABI), TcpO₂, Post-Occlusive Reactive Hyperemia (PORH), Pulse Volume Recording (PVR)[5][7] |
| Probes & Sensors | Thermostatic Laser Doppler probes, Clark-type TcpO₂ electrodes, Pressure cuffs |
| Connectivity | DICOM/HL7 for integration with patient management systems |
| User Interface | Touchscreen with guided measurement protocols |
Key Experimental Protocols
This compound instruments are central to several standardized protocols for assessing vascular function. The methodologies below are commonly used in both clinical research and drug development.
Post-Occlusive Reactive Hyperemia (PORH)
PORH is a non-invasive method to assess microvascular function and endothelial health. The test measures the hyperemic response following a brief period of induced ischemia.[8] A diminished response can be an early indicator of endothelial dysfunction.[1]
Methodology:
-
Baseline Measurement: A laser Doppler probe (e.g., from a PeriFlux 6000 system) is placed on the skin, typically on the forearm or foot dorsum, to record baseline blood perfusion for several minutes.
-
Arterial Occlusion: A pressure cuff, placed proximally to the probe (e.g., on the upper arm or thigh), is inflated to a suprasystolic pressure (typically ~200 mmHg or 50 mmHg above systolic pressure) to completely stop arterial inflow.
-
Ischemia: The occlusion is maintained for a standardized period, typically 3 to 5 minutes for research applications.[8] Perfusion should drop to near zero.
-
Cuff Release: The cuff is rapidly deflated.
-
Hyperemic Response: The laser Doppler probe records the subsequent sharp increase in blood perfusion as blood rushes back into the tissue. The peak perfusion, time to peak, and the total hyperemic area under the curve are key parameters.
-
Recovery: Perfusion is monitored as it gradually returns to the baseline level. The recovery phase may be monitored for several minutes.[8]
Caption: Workflow for Post-Occlusive Reactive Hyperemia (PORH) assessment.
Skin Perfusion Pressure (SPP)
SPP is a microcirculatory measurement used to assess the likelihood of wound healing, particularly in patients with critical limb ischemia or diabetic foot ulcers.[3] It measures the pressure at which blood flow returns to the capillaries after occlusion and is not affected by vascular calcification, which can make ABI measurements unreliable.[9]
Methodology:
-
Probe Placement: A laser Doppler SPP probe is affixed to the skin at the site of interest (e.g., near a wound on the foot).[10]
-
Cuff Placement: A pressure cuff is placed over the laser Doppler probe.
-
Cuff Inflation: The PeriFlux 6000 system inflates the cuff to a pressure sufficient to stop all microcirculatory blood flow (typically 150-200 mmHg).[11] The laser Doppler reading will drop to near zero.
-
Controlled Deflation: The system then slowly and automatically deflates the cuff at a controlled rate.
-
SPP Determination: The pressure at which the laser Doppler probe first detects the return of blood flow is recorded as the Skin Perfusion Pressure value in mmHg.[3][11] An SPP value ≥ 40 mmHg is associated with a higher probability of wound healing.[11]
Caption: Workflow for Skin Perfusion Pressure (SPP) measurement.
Iontophoresis for Drug Delivery Research
Iontophoresis is a non-invasive technique that uses a low-level electrical current to deliver charged drug molecules (ions) through the skin.[12] When combined with this compound's LSCI or Laser Doppler instruments, it allows researchers to directly observe and quantify the microvascular response to transdermally delivered compounds in real-time, making it a powerful tool for pharmacology and drug development.[12]
Methodology:
-
Preparation: The drug to be delivered is prepared in an ionized solution.
-
Electrode Placement: A drug-delivery electrode, containing the drug solution, is placed on the skin over the area of interest. A second, indifferent return electrode is placed elsewhere on the body to complete the circuit. The polarity of the delivery electrode must match the charge of the drug ion to ensure repulsion into the skin.
-
Baseline Measurement: The PeriCam PSI or a PeriFlux laser Doppler probe is positioned to measure baseline perfusion in the target area before the current is applied.
-
Drug Delivery: A low, controlled direct current (e.g., < 0.5 mA/cm²) is applied for a specified duration. The electrical field drives the charged drug molecules into the skin.
-
Real-time Monitoring: The this compound instrument continuously records blood perfusion throughout the iontophoresis process and during the post-delivery period.
-
Data Analysis: The change in perfusion from baseline is analyzed to determine the vasoactive effects of the delivered drug. This allows for the assessment of endothelium-dependent and -independent vasodilation or vasoconstriction.
Caption: Workflow for Iontophoresis drug delivery studies.
Investigating Vascular Signaling Pathways
This compound instruments are powerful tools for studying the functional outcomes of complex signaling pathways involved in vascular health and disease. By measuring changes in blood flow and oxygenation, researchers can infer the activity of these pathways in response to stimuli or therapeutic interventions.
Endothelial Dysfunction and the eNOS/Nitric Oxide Pathway
Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced bioavailability of Nitric Oxide (NO).[7] Endothelial NO synthase (eNOS) is the key enzyme responsible for producing NO, a potent vasodilator. Provocation tests like PORH, measured with the PeriFlux 6000, can assess endothelium-dependent vasodilation, providing a functional readout of the eNOS pathway's integrity.[1][13]
In a healthy endothelium, stimuli such as shear stress from blood flow activate signaling cascades (e.g., via PI3K/Akt) that phosphorylate and activate eNOS. Activated eNOS converts L-arginine to L-citrulline, producing NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to increased cGMP and ultimately, vasodilation and increased blood flow.[7] In a dysfunctional state, this pathway is impaired, resulting in a blunted hyperemic response.
Caption: Simplified eNOS-mediated vasodilation pathway.
Angiogenesis and the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer.[14] Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. The PeriCam PSI is particularly well-suited for studying angiogenesis, as it can visualize and quantify the formation of new, functional microvasculature over time in preclinical models like the CAM assay or hindlimb ischemia models.[2][14]
VEGF initiates angiogenesis by binding to its receptor, VEGFR2, on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades. Key pathways include:
-
PI3K/Akt Pathway: This pathway promotes endothelial cell survival and proliferation, and also contributes to eNOS activation, leading to increased NO production which enhances vascular permeability.[10]
-
PLCγ/PKC/MAPK (ERK) Pathway: This cascade is crucial for stimulating endothelial cell migration and proliferation, essential steps for forming new vessel sprouts.
The functional outcome of these integrated pathways—increased blood perfusion in newly formed vessels—is directly measurable with this compound's imaging systems.
Caption: Key VEGF signaling pathways in angiogenesis.
References
- 1. Clinical research | this compound [this compound-instruments.com]
- 2. Laser speckle contrast analysis (LASCA) technology for the semiquantitative measurement of angiogenesis in in-ovo-tumor-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 4. Multiexposure laser speckle contrast imaging of the angiogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor/vascular permeability factor enhances vascular permeability via nitric oxide and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PeriCam imaging systems | this compound [this compound-instruments.com]
- 7. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiexposure laser speckle contrast imaging of the angiogenic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vascular Endothelial Growth Factor (VEGF)-Induced Retinal Vascular Permeability Is Mediated by Intercellular Adhesion Molecule-1 (ICAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central Role of eNOS in the Maintenance of Endothelial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laser Doppler flowmetry detection of endothelial dysfunction in end-stage renal disease patients: correlation with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neovascularization and angiogenesis - this compound [this compound-instruments.com]
Navigating the Cutaneous Microcosm: A Technical Guide to Microcirculation Measurement in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
The intricate network of microscopic blood vessels within the skin, the cutaneous microcirculation, plays a pivotal role in skin physiology and the pathogenesis of numerous dermatological diseases. Understanding and quantifying changes in this network are crucial for elucidating disease mechanisms, identifying novel therapeutic targets, and objectively assessing treatment efficacy. This in-depth technical guide provides a comprehensive overview of the core applications of microcirculation measurement in dermatology research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The Significance of Cutaneous Microcirculation in Dermatology
The skin's microvasculature is not merely a passive conduit for blood flow. It is a dynamic system integral to:
-
Thermoregulation: Regulating heat exchange with the environment.
-
Nutrient and Oxygen Supply: Nourishing skin cells and facilitating metabolic processes.
-
Waste Removal: Clearing metabolic byproducts.
-
Inflammatory and Immune Responses: Mediating the trafficking of immune cells to sites of injury or infection.
Alterations in microvascular structure and function are hallmarks of many skin disorders. For instance, the erythema in rosacea, the scaling plaques in psoriasis, and the tissue fibrosis in systemic sclerosis are all intimately linked to microcirculatory abnormalities. Consequently, the ability to precisely measure these changes provides an invaluable window into the disease process.
Key Techniques for Measuring Cutaneous Microcirculation
Several non-invasive techniques have emerged as powerful tools for the in vivo assessment of skin microcirculation. This section details the principles and applications of three key methodologies.[1][2][3]
Nailfold Videocapillaroscopy (NVC)
NVC is a simple, non-invasive, and inexpensive imaging technique that allows for the direct in vivo visualization of capillaries in the nailfold.[4][5][6] Due to the parallel orientation of capillaries to the skin surface in this area, NVC provides a clear view of their morphology, density, and any structural abnormalities.[7] It is particularly valuable for the early diagnosis and monitoring of connective tissue diseases with microvascular involvement, such as systemic sclerosis.[5][8][9]
Laser Doppler Flowmetry (LDF)
LDF is a non-invasive technique that provides a continuous measurement of microvascular blood flow, or perfusion.[3][10][11] It works on the principle of the Doppler effect, where laser light scattered by moving red blood cells undergoes a frequency shift.[12] This shift is proportional to the velocity and number of red blood cells in the sampled tissue volume. LDF is widely used to assess dynamic changes in blood flow in response to various stimuli, such as temperature changes or vasoactive substances.[1][13]
Optical Coherence Tomography Angiography (OCTA)
OCTA is a relatively new, non-invasive imaging modality that generates high-resolution, three-dimensional images of the skin's microvasculature.[14][15] It utilizes the motion contrast of moving red blood cells to create detailed angiograms of the superficial and deep vascular plexuses without the need for dye injection.[16] OCTA allows for the quantitative analysis of vessel density, morphology, and depth, making it a powerful tool for studying vascular changes in a variety of inflammatory and neoplastic skin conditions.[17][18]
Quantitative Microcirculation Parameters in Dermatological Diseases
The following tables summarize key quantitative microcirculation parameters measured by different techniques in various dermatological conditions compared to healthy controls.
| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |
| Psoriasis | Videocapillaroscopy | Microvessel Density | No significant difference in clinically uninvolved skin | [19] |
| Image Area Fraction | No significant difference in clinically uninvolved skin | [19] | ||
| Microvessel Length Density | No significant difference in clinically uninvolved skin | [19] | ||
| Vessel Image Width | No significant difference in clinically uninvolved skin | [19] | ||
| OCTA | Blood Vessel Density | Higher in psoriatic lesions | [15] | |
| Vessel Elongation | Present in psoriatic lesions | [15] | ||
| Laser Speckle Contrast Imaging | Baseline Flux | Increased | [20] | |
| Occlusion Flux | Increased | [20] | ||
| Peak-to-Baseline Magnitude | Lower | [20] | ||
| Baseline Cutaneous Vascular Conductance (CVC) | Increased | [20] | ||
| Percentage Increase in CVC | Reduced | [20] |
| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |
| Rosacea | Videocapillaroscopy | Avascular Areas | 74.2% of patients | |
| Crossing Capillaries | 48.4% of patients | |||
| Tortuous Capillaries | 45.2% of patients | |||
| Abnormal Structures | 45.2% of patients | |||
| Hairpin Capillaries | 35.5% of patients | |||
| Microhaemorrhages | 25.8% of patients | |||
| Increased Capillary Diameters | 16.1% of patients | |||
| Oral Capillaroscopy | Tortuous Capillaries | Significantly higher rates | [21] | |
| Microhemorrhages | Associated with longer disease duration | [21] |
| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |
| Systemic Sclerosis | Nailfold Videocapillaroscopy | Scleroderma Pattern | Present in >90% of patients | [22] |
| - Early Pattern | Few enlarged/giant capillaries, few microhemorrhages, preserved capillary distribution. | [9] | ||
| - Active Pattern | Frequent giant capillaries and microhemorrhages, moderate capillary loss, mild architectural disorganization. | [9] | ||
| - Late Pattern | Irregularly enlarged capillaries, few or absent giant capillaries and hemorrhages, severe capillary loss with avascular areas, disorganization, and ramified capillaries. | [9] | ||
| Capillary Density | Significantly lower in patients with pulmonary arterial hypertension. | [23] |
| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |
| Atopic Dermatitis | Laser Doppler Perfusion Imaging | Flow values after nicotinic acid ester application | Significantly smaller in the center of the reaction. | [24] |
| Flow values after histamine (B1213489) injection | Significantly higher in the center of the reaction. | [24] | ||
| OCTA | Capillary Loop Depth | Slightly increased at the popliteal fossa. | [25][26] | |
| Superficial Arteriolar Plexus (SAP) Depth | Measurably deeper at both cubital and popliteal fossae. | [25][26] | ||
| Laser-Doppler Microfluxometry | Intensity of Hyperemia (Dermographism) | Marked reduction. | [27] | |
| Flow Mediated Skin Fluorescence (FMSF) | Ischemic and Hyperemic Responses | Trend towards reduction in various parameters. | [28] |
Detailed Experimental Protocols
This section provides standardized, step-by-step methodologies for the key experiments cited.
Nailfold Videocapillaroscopy (NVC) Protocol for Systemic Sclerosis Assessment
Objective: To qualitatively and quantitatively assess nailfold capillary morphology to aid in the diagnosis and classification of systemic sclerosis.
Materials:
-
Videocapillaroscope with magnification capabilities (e.g., 200x)
-
Immersion oil
-
Computer with image analysis software
-
Patient examination chair and table
Procedure:
-
Patient Acclimatization: The patient should be comfortably seated in a temperature-controlled room (20-22°C) for at least 15-20 minutes to allow for acclimatization and stabilization of peripheral blood flow.[29]
-
Finger Selection: Examine all eight fingers (thumbs are typically excluded due to lower capillary visibility).[7][23]
-
Oil Application: Apply a drop of immersion oil to the nailfold of the finger to be examined to improve image clarity by reducing light scatter.[4][29]
-
Image Acquisition:
-
Position the videocapillaroscope probe gently on the nailfold.
-
Focus the image to obtain a clear view of the distal capillary row.
-
Acquire and save high-resolution images of the central and lateral areas of the nailfold for each finger.
-
-
Image Analysis and Scoring:
-
Qualitative Assessment: Identify the overall "scleroderma pattern" (Early, Active, or Late) based on the presence and combination of the following features[9]:
-
Enlarged/Giant Capillaries: Capillaries with a diameter significantly larger than normal.
-
Microhemorrhages: Small bleeding spots near the capillaries.
-
Capillary Loss/Avascular Areas: Reduced number of capillaries and areas devoid of capillaries.
-
Architectural Disorganization: Irregular and chaotic arrangement of capillaries.
-
Ramified/Bushy Capillaries: Aberrant, branching capillaries.
-
-
Quantitative Assessment:
-
Capillary Density: Count the number of capillaries in a 1 mm linear segment of the distal nailfold. A normal density is typically 7-12 capillaries/mm.[29]
-
Scoring Systems: Utilize a semi-quantitative scoring system (e.g., Cutolo's scoring system) to grade the severity of each capillaroscopic feature (0=normal, 3=severely abnormal).[22]
-
-
Laser Doppler Flowmetry (LDF) Protocol for Post-Occlusive Reactive Hyperemia (PORH)
Objective: To assess microvascular endothelial function by measuring the hyperemic response following a brief period of arterial occlusion.
Materials:
-
Laser Doppler Flowmetry system with a probe
-
Blood pressure cuff
-
Sphygmomanometer
-
Computer with data acquisition and analysis software
Procedure:
-
Patient Preparation: The patient should rest in a supine position in a quiet, temperature-controlled room for at least 15 minutes.[30][31] They should refrain from caffeine, alcohol, and nicotine (B1678760) for at least 3 hours prior to the measurement.[31]
-
Probe Placement: Secure the LDF probe to the skin of the forearm or another area of interest using an adhesive ring.[30]
-
Baseline Measurement: Record baseline skin blood flow for 5 minutes.[30]
-
Arterial Occlusion:
-
Reactive Hyperemia Measurement:
-
Rapidly deflate the cuff.
-
Continue recording the LDF signal for at least 5 minutes to capture the full hyperemic response.[30]
-
-
Data Analysis:
-
Calculate the following parameters from the LDF tracing[32]:
-
Resting Flow (RF): The average baseline blood flow before occlusion.
-
Peak Flow (PF): The maximum blood flow value achieved after cuff release.
-
Time to Peak Flow (tPF): The time from cuff release to reaching peak flow.
-
Biological Zero: The LDF signal during occlusion.
-
Area Under the Curve (AUC): The total perfusion during the hyperemic phase.
-
-
Optical Coherence Tomography Angiography (OCTA) Protocol for Cutaneous Vasculature Assessment
Objective: To obtain high-resolution, depth-resolved images of the cutaneous microvasculature for quantitative analysis.
Materials:
-
Optical Coherence Tomography Angiography (OCTA) system with a skin imaging probe
-
Computer with image acquisition and analysis software
-
Immersion liquid (if required by the system)
Procedure:
-
Patient Positioning: The patient should be positioned comfortably to minimize movement during image acquisition.
-
Image Acquisition:
-
Select the area of interest on the skin.
-
Apply a small amount of immersion liquid if necessary to improve optical coupling.
-
Position the OCTA probe on the skin surface.
-
Acquire a volumetric scan of the selected area. A typical scan takes approximately 10 seconds.[14] Multiple scans may be acquired and mosaicked to cover a larger area.[14]
-
-
Image Processing and Segmentation:
-
The OCTA system's software will process the raw data to generate en-face angiograms.
-
Segment the volumetric data into different depth slabs to visualize the superficial and deep vascular plexuses separately. Typical segmentation depths are 0-132 µm for the superficial plexus and 132-330 µm for the deeper plexus, measured from the skin surface.[14]
-
-
Quantitative Analysis:
-
Vessel Area Density (VAD): Calculate the percentage of the analyzed area occupied by blood vessels.[17]
-
Vessel Skeleton Density (VSD): Measure the total length of vessel skeletons per unit area.[17]
-
Vessel Diameter Index (VDI): Provide an average measure of vessel caliber.[17]
-
Tortuosity Index: Quantify the degree of vessel tortuosity.
-
Vessel Depth: Measure the depth of the vascular plexuses from the skin surface.
-
Key Signaling Pathways in Cutaneous Microcirculation
The regulation of cutaneous blood flow is a complex process involving a delicate balance of vasodilator and vasoconstrictor signals. Understanding these pathways is critical for developing targeted therapies for diseases with microvascular pathology.
Vascular Endothelial Growth Factor (VEGF) Signaling
VEGF, particularly VEGF-A, is a potent pro-angiogenic factor that plays a crucial role in the formation of new blood vessels.[33] It binds to its receptor, VEGFR-2, on endothelial cells, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[34][35]
References
- 1. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m-cdn.adinstruments.com [m-cdn.adinstruments.com]
- 4. rheumaknowledgy.com [rheumaknowledgy.com]
- 5. Nailfold video-capillaroscopy in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Assessment of microcirculatory system with conventional capillaroscopy in patients with rosacea--preliminary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to perform and interpret capillaroscopy | Musculoskeletal Key [musculoskeletalkey.com]
- 8. How to perform and interpret capillaroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. moor.co.uk [moor.co.uk]
- 13. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 14. Optical Coherence Tomography Angiography of Normal Skin and Inflammatory Dermatologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo volumetric imaging of microcirculation within human skin under psoriatic conditions using optical microangiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imaging Blood Vessel Morphology in Skin: Dynamic Optical Coherence Tomography as a Novel Potential Diagnostic Tool in Dermatology | springermedizin.de [springermedizin.de]
- 17. Design and implementation of an integrated scanning protocol for multimodal functional OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the microcirculation in the treatment and pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo quantification of microvessels in clinically uninvolved psoriatic skin and in normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blunted Microvascular Reactivity in Psoriasis Patients in the Absence of Cardiovascular Disease, as Assessed by Laser Speckle Contrast Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vascular Remodeling in Rosacea: A Study on Microcirculatory Insights Using Oral Capillaroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clinexprheumatol.org [clinexprheumatol.org]
- 23. Nailfold capillaroscopy in systemic sclerosis – state of the art: The evolving knowledge about capillaroscopic abnormalities in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of vascular dysregulation in atopic dermatitis using laser Doppler perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Characterizing the microcirculation of atopic dermatitis using angiographic optical coherence tomography - White Rose Research Online [eprints.whiterose.ac.uk]
- 27. Abnormalities of cutaneous microcirculation in atopic eczematics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Flow mediated skin fluorescence to assess microcirculation in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. en.capillary.io [en.capillary.io]
- 30. Postocclusive Hyperemia Measured with Laser Doppler Flowmetry and Transcutaneous Oxygen Tension in the Diagnosis of Primary Raynaud's Phenomenon: A Prospective, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. diva-portal.org [diva-portal.org]
- 32. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. cusabio.com [cusabio.com]
- 34. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 35. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tissue Perfusion Measurement with the Perimed PeriFlux 6000
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for measuring tissue perfusion using the Perimed PeriFlux 6000 system. Designed for precision and versatility, the PeriFlux 6000 is a powerful tool for investigating microcirculation in both clinical and research settings. This document details the core technologies, experimental protocols, and data interpretation to empower researchers in leveraging this platform for their studies in areas such as peripheral artery disease, wound healing, and drug development.[1][2]
Core Technologies: A Dual Approach to Perfusion Assessment
The PeriFlux 6000 integrates two primary non-invasive technologies to provide a comprehensive assessment of tissue perfusion: Laser Doppler Flowmetry (LDF) and Transcutaneous Oxygen Measurement (tcpO₂) .
Laser Doppler Flowmetry (LDF)
Laser Doppler Flowmetry is a non-invasive technique that provides a continuous, real-time measurement of microvascular blood flow, also referred to as tissue perfusion.[3][4]
Principle of Operation: The fundamental principle of LDF is based on the Doppler effect.[3][5] A low-power laser beam is directed into the tissue via a fiber optic probe.[4][6] When the laser light encounters moving red blood cells within the microvasculature, the frequency of the scattered light is shifted.[3][6][7] Light scattered by static tissue remains at the original frequency.[6][7] The magnitude and frequency distribution of this Doppler shift are directly proportional to the number and velocity of the red blood cells in the sampled tissue volume, typically about 1mm³.[6] The PeriFlux 6000 processes this information to generate a perfusion value, expressed in arbitrary Perfusion Units (PU). It is important to note that LDF measures relative changes in perfusion rather than absolute flow.[3]
The following diagram illustrates the basic principle of Laser Doppler Flowmetry.
Transcutaneous Oxygen Measurement (tcpO₂)
Transcutaneous oxygen measurement provides a non-invasive assessment of the local oxygen tension that has diffused from the capillaries through the skin.[8][9] This measurement reflects the balance between oxygen supply and metabolic consumption in the tissue.
Principle of Operation: The PeriFlux 6000 utilizes Clark-type electrodes for tcpO₂ measurements.[8][9] These electrochemical sensors are attached to the skin surface using an adhesive ring.[9][10] The electrode heats the underlying skin to a standardized temperature, typically between 43-45°C.[11] This heating serves two purposes: it induces local vasodilation, maximizing blood flow, and it increases the permeability of the skin to oxygen.[9][12] Oxygen diffuses from the capillaries, across the epidermis, and is reduced at the cathode of the electrode, generating an electrical current. This current is proportional to the partial pressure of oxygen (pO₂) at the skin surface and is reported in millimeters of mercury (mmHg).[9]
The workflow for a tcpO₂ measurement is depicted in the following diagram.
Experimental Protocols
The PeriFlux 6000 supports a variety of standardized protocols to assess microvascular function. These often involve provocative tests to evaluate the vascular response to a specific stimulus.
Baseline Measurements
A baseline measurement of both laser Doppler flux and tcpO₂ is the foundational step in most protocols.
Methodology:
-
Patient Preparation: The subject should be in a supine position and allowed to rest for at least 20 minutes in a quiet, temperature-controlled room to reach a stable hemodynamic state.[10]
-
Probe/Electrode Placement:
-
Stabilization: For tcpO₂ measurements, a stabilization period of approximately 15 minutes is required after the electrode reaches the set temperature to achieve a stable reading.[9][13]
-
Recording: Record baseline perfusion (in PU) and/or tcpO₂ (in mmHg) for a period of 5-10 minutes.
Provocative Tests for Laser Doppler Flowmetry
This test assesses the skin's hyperemic response to local heating, which is largely dependent on sensory nerve and endothelial function.
Methodology:
-
Establish a stable baseline perfusion measurement.
-
Using a thermostatic laser Doppler probe (e.g., this compound Probe 457), increase the local skin temperature to a target between 42°C and 44°C.[14]
-
Record the perfusion response continuously. The response typically shows an initial peak, followed by a slight nadir, and then a secondary, prolonged plateau.[14]
-
The key parameters to analyze are the baseline flux, the magnitude of the initial peak, the time to peak, and the plateau perfusion.
PORH evaluates the microvasculature's ability to dilate in response to a period of ischemia, a measure of endothelial function.[15]
Methodology:
-
Establish a stable baseline perfusion measurement on the digit or limb.
-
Inflate a pressure cuff proximal to the measurement site to a suprasystolic pressure (typically 50 mmHg above systolic pressure) to induce arterial occlusion.
-
Maintain the occlusion for a period of 3-5 minutes.[15]
-
Rapidly deflate the cuff and record the subsequent hyperemic response.
-
Parameters of interest include baseline flux, peak perfusion post-occlusion, and the time to reach peak perfusion.[16]
Iontophoresis is a non-invasive method to deliver charged drug molecules into the skin using a low-intensity electrical current. This allows for the direct investigation of endothelium-dependent and -independent vasodilation.[17]
Methodology:
-
An iontophoresis drug delivery electrode is placed on the skin, with a laser Doppler probe positioned to measure perfusion at the site.
-
Endothelium-Dependent Vasodilation: Acetylcholine (B1216132) (ACh) is delivered via anodal current. A typical protocol may involve incremental current delivery (e.g., 100 µA for 10s, followed by increasing durations).[18]
-
Endothelium-Independent Vasodilation: Sodium nitroprusside (SNP), a direct nitric oxide donor, is delivered via cathodal current to assess smooth muscle function.[19]
-
The perfusion response is recorded throughout the drug delivery and for a period afterward to capture the peak response.
Provocative Tests for tcpO₂
This test helps to differentiate between poor perfusion and impaired oxygen diffusion as the cause of low tcpO₂ values.[8][20]
Methodology:
-
Establish a stable baseline tcpO₂ measurement while the patient breathes room air.
-
Have the patient breathe 100% oxygen via a non-rebreather mask.
-
Continue to record tcpO₂. A significant increase in tcpO₂ suggests that the primary limitation is not arterial inflow but may be related to diffusion barriers like edema.[8]
This provocation is used to assess the impact of hydrostatic pressure on limb perfusion.
Methodology:
-
Establish a stable baseline tcpO₂ measurement with the patient in a supine position.
-
Elevate the patient's leg to 45 degrees.
-
Record the change in tcpO₂. A significant drop in tcpO₂ upon elevation is indicative of significant peripheral arterial disease.
Key Signaling Pathways in Microvascular Regulation
The provocative tests described above often probe the integrity of specific signaling pathways that regulate vascular tone. Two of the most critical pathways are the nitric oxide and prostaglandin (B15479496) pathways.
Nitric Oxide (NO) Signaling Pathway
Endothelium-derived nitric oxide is a potent vasodilator and a key regulator of microvascular function.[6][21] Its production is stimulated by agonists like acetylcholine and by mechanical forces such as shear stress.
References
- 1. Laser Doppler flowmetry detection of endothelial dysfunction in end-stage renal disease patients: correlation with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PeriFlux 6000 - this compound [this compound-instruments.com]
- 3. Non-invasive assessment of microvascular endothelial function by laser Doppler flowmetry in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Nitric Oxide Signaling in the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current concepts in assessment of microvascular endothelial function using laser Doppler imaging and iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproducibility of laser Doppler imaging of skin blood flow as a tool to assess endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandins induce vasodilatation of the microvasculature during muscle contraction and induce vasodilatation independent of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcutaneous oxygen — TcpO2 - this compound [this compound-instruments.com]
- 14. Thermal provocation to evaluate microvascular reactivity in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical research | this compound [this compound-instruments.com]
- 16. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Studies with iontophoretic administration of drugs to human dermal vessels in vivo: cholinergic vasodilatation is mediated by dilator prostanoids rather than nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Skin blood flow responses to the iontophoresis of acetylcholine and sodium nitroprusside in man: possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medata.cz [medata.cz]
- 21. Endothelial nitric oxide synthase in the microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cerebral Blood Flow Monitoring with the Perimed PeriCam PSI System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Perimed PeriCam PSI system for monitoring cerebral blood flow (CBF). It provides a comprehensive overview of the underlying technology, key experimental protocols, and data interpretation for preclinical research in neuroscience and drug development.
Core Principles: Laser Speckle Contrast Imaging (LSCI)
The this compound PeriCam PSI system operates on the principle of Laser Speckle Contrast Imaging (LSCI), a non-invasive optical technique that provides real-time, high-resolution visualization of microcirculatory blood perfusion.[1] When a tissue is illuminated with laser light, the scattered light creates a granular interference pattern known as a speckle pattern.[2] This pattern is static if the scattering particles (e.g., red blood cells) are stationary. However, the movement of red blood cells causes fluctuations in the speckle pattern, resulting in a blurring effect.[1][2]
The degree of blurring is quantified by the speckle contrast, which is inversely proportional to the velocity of the blood cells.[1] The PeriCam PSI system captures these changes with a high-speed camera and translates them into a quantitative measure of blood perfusion, expressed in arbitrary Perfusion Units (PU).[2] This allows for the dynamic assessment of CBF changes in response to various physiological and pathological stimuli.
System Specifications
This compound offers two main models of the PeriCam PSI system tailored for different research needs: the PeriCam PSI HR (High Resolution) and the PeriCam PSI NR (Normal Resolution). The choice of system depends on the specific requirements of the experimental setup, such as the size of the area of interest and the required spatial resolution.
| Feature | PeriCam PSI HR | PeriCam PSI NR |
| Primary Application | Preclinical research, small animal imaging | Clinical and preclinical research, larger areas |
| Spatial Resolution | 10 µm/pixel[3][4] | 33 µm/pixel (up to 10 µm/pixel with zoom)[5] |
| Image Acquisition Rate | Up to ~100 images per second[4][6] | Up to ~100 images per second |
| Working Distance | Fixed at 13 cm[7] | 13 cm to 41.5 cm (with continuous autofocus) |
| Measurement Area | Up to 2.1 x 2.5 cm (up to 20 x 24 cm with zoom)[7] | Up to 20 x 24 cm[5] |
| Laser Wavelength | 785 nm (Near-Infrared) | 785 nm (Near-Infrared) |
Key Experimental Applications and Protocols
The PeriCam PSI system is a versatile tool for a wide range of preclinical applications in cerebral blood flow research. Below are detailed protocols for two common experimental models.
Middle Cerebral Artery Occlusion (MCAO) Model for Stroke Research
The MCAO model is a widely used preclinical model to study ischemic stroke.[2][6] The PeriCam PSI system is instrumental in this model to verify the occlusion and monitor the dynamics of ischemia and reperfusion.[2][6]
Experimental Workflow for MCAO
Detailed Protocol: Thinned-Skull Preparation for Mice
A thinned-skull preparation provides optical access to the cortex while minimizing invasiveness.
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Administer a pre-operative analgesic.
-
Surgical Preparation: Place the animal in a stereotaxic frame. Shave the scalp and clean the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Skull Thinning: Using a high-speed dental drill with a small burr, gently thin a circular area of the skull over the region of interest (typically over the parietal cortex for MCAO). Continuously apply sterile saline to prevent heat damage. The skull should be thinned until it is translucent, allowing for clear visualization of the cortical vasculature.
-
Window Sealing: Apply a thin layer of cyanoacrylate glue and place a glass coverslip over the thinned area to create a clear and stable imaging window.
Cortical Spreading Depression (CSD)
CSD is a wave of near-complete depolarization of neurons and glia that propagates across the cortex, and it is implicated in migraine aura and other neurological disorders.[8] The PeriCam PSI can be used to visualize the characteristic hemodynamic changes associated with CSD.
Quantitative Data from Optogenetic CSD Induction
The following table presents data from a study where CSD was induced optogenetically in mice, and the regional cerebral blood flow (rCBF) was monitored using a PeriCam PSI HR.[8]
| Parameter | Value |
| CSD Propagation Rate | 4.71 ± 0.19 mm/min |
| Initial Hypoperfusion (ROI 1) | 34.84 ± 1.71% reduction in rCBF |
| Initial Hypoperfusion (ROI 2) | 39.11 ± 1.44% reduction in rCBF |
Neurovascular Coupling and Whisker Stimulation
Neurovascular coupling is the mechanism that links neuronal activity to subsequent changes in cerebral blood flow. A common experimental paradigm to study this is whisker stimulation in rodents, which elicits a highly localized increase in blood flow in the contralateral somatosensory cortex.
Experimental Workflow for Whisker Stimulation
References
- 1. PeriCam PSI - this compound [this compound-instruments.com]
- 2. medata.cz [medata.cz]
- 3. Cerebral blood flow monitoring - this compound [this compound-instruments.com]
- 4. Cerebral blood flow monitoring - this compound [this compound-instruments.com]
- 5. PeriCam PSI NR | this compound [this compound-instruments.com]
- 6. Middle cerebral artery occlusion (MCAO) | this compound [this compound-instruments.com]
- 7. PeriCam PSI HR - this compound [this compound-instruments.com]
- 8. Optogenetic cortical spreading depression originating from the primary visual cortex induces migraine-like pain and anxiety behaviors in freely moving C57BL/6 J mice - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Angiogenesis and Neovascularization Research: A Technical Guide to Perimed's Imaging Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Perimed's advanced bioinstrumentation in the dynamic fields of angiogenesis and neovascularization research. Designed for investigators seeking to quantify and visualize the formation of new blood vessels, this document provides a comprehensive overview of the core technology, detailed experimental protocols for key preclinical models, and a summary of quantitative data to facilitate experimental design and interpretation.
Core Technology: Laser Speckle Contrast Imaging (LSCI)
This compound's PeriCam PSI systems utilize Laser Speckle Contrast Imaging (LSCI), a non-invasive, real-time imaging technique to measure tissue blood perfusion.[1] When a coherent laser light illuminates a tissue, it creates a random interference pattern known as a speckle pattern. The movement of red blood cells within the microvasculature causes fluctuations in this pattern. The PeriCam PSI system's high-sensitivity camera captures these changes, and the proprietary PIMSoft software analyzes the speckle contrast to generate a real-time, color-coded image of blood perfusion, expressed in arbitrary Perfusion Units (PU).[2][3] This technology offers high spatial and temporal resolution, making it ideal for longitudinal studies of dynamic vascular processes without the need for contrast agents.[1][4]
Key Advantages for Angiogenesis Research:
-
Non-invasive and Non-contact: Enables longitudinal studies on the same animal, reducing biological variability and the number of animals required.[4][5]
-
Real-time Imaging: Captures dynamic changes in blood flow as they occur.[2]
-
High Resolution: The PeriCam PSI HR (High Resolution) model is specifically designed for small animal models, offering detailed visualization of the microvasculature.[6][7]
-
Quantitative Data: Provides objective and repeatable measurements of blood perfusion.[8]
-
Region of Interest (ROI) Analysis: Allows for the precise quantification of blood flow changes in specific areas over time.[9]
Key Preclinical Models for Angiogenesis and Neovascularization Studies
This compound's PeriCam PSI systems are instrumental in a variety of established preclinical models to study both physiological and pathological angiogenesis.
Murine Hindlimb Ischemia Model
This model is a cornerstone for studying peripheral artery disease (PAD) and therapeutic angiogenesis.[9] Surgical ligation of the femoral artery induces ischemia, prompting a natural angiogenic response to restore blood flow.[10]
Experimental Workflow:
Detailed Protocol:
-
Anesthesia and Baseline Imaging: Anesthetize the mouse using a consistent method (e.g., 1-3% isoflurane). Place the animal in a supine position on a heated pad to maintain body temperature, as temperature can affect perfusion.[10] Acquire baseline blood perfusion images of both hindlimbs using the PeriCam PSI system.[10]
-
Surgical Procedure: Make a small incision in the skin overlying the femoral artery. Carefully dissect the surrounding tissue to expose the femoral artery and any major branches. Ligate the femoral artery at a consistent anatomical location using a non-absorbable suture.[10][11] Close the incision with sutures or surgical clips.
-
Post-Operative Imaging and Analysis: Allow the animal to recover according to approved institutional protocols. Perform longitudinal perfusion imaging at specified time points (e.g., immediately post-surgery, and at days 3, 7, 14, 21, and 28).[9] Using the PIMSoft software, draw Regions of Interest (ROIs) around the ischemic and contralateral (non-ischemic) paws or calf muscles.[9] The perfusion data is typically expressed as the ratio of perfusion in the ischemic limb to that in the non-ischemic limb to normalize for systemic variations.[12]
Quantitative Data Summary:
| Time Point | Ischemic/Control Perfusion Ratio (Wild-Type Mice) | Ischemic/Control Perfusion Ratio (Therapeutic Intervention) | Reference |
| Baseline | ~1.0 | ~1.0 | [13] |
| Day 0 (Post-Surgery) | ~0.1 - 0.3 | ~0.1 - 0.3 | [13][14] |
| Day 7 | ~0.4 - 0.6 | Variable (dependent on therapy) | [14] |
| Day 14 | ~0.7 - 0.9 | Variable (dependent on therapy) | [13] |
| Day 28 | ~0.8 - 1.0 | Variable (dependent on therapy) | [9] |
Note: These values are approximate and can vary based on mouse strain, surgical technique, and specific experimental conditions.
Cutaneous Wound Healing Model
This model is used to investigate the role of angiogenesis in tissue repair and to evaluate pro- or anti-angiogenic therapies for wound healing.[5]
Experimental Protocol:
-
Wound Creation: Anesthetize the animal and create a full-thickness dermal wound of a standardized size (e.g., 6-8 mm punch biopsy) on the dorsal surface.
-
Treatment Application (Optional): Apply topical treatments, dressings, or biomaterials to the wound site.
-
Perfusion Imaging: Acquire baseline perfusion images immediately after wounding and at subsequent time points (e.g., days 3, 7, 10, 14) using the PeriCam PSI system.
-
Data Analysis: Define ROIs around the wound edge and in the wound bed to quantify changes in blood perfusion over time. Increased perfusion at the wound edge is indicative of an angiogenic response.[15][16]
Quantitative Data Summary:
| Time Point | Perfusion Units (PU) at Wound Edge | Perfusion Units (PU) in Wound Center | Reference |
| Day 0 | Baseline | Low | [17] |
| Day 3 | Increased | Low | [15] |
| Day 7 | Peak Perfusion | Increasing | [15] |
| Day 14 | Decreasing towards baseline | Plateau/Decreasing | [5] |
Note: Perfusion Units (PU) are arbitrary and relative. Comparison should be made to baseline and control groups within the same study.
Subcutaneous Tumor Model
This widely used in vivo model assesses the angiogenic potential of cancer cells and the efficacy of anti-angiogenic therapies.[8][18]
Experimental Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of an immunocompromised mouse.[19]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Perfusion Imaging: Once tumors are established, perform longitudinal perfusion imaging using the PeriCam PSI system to visualize and quantify blood flow within and around the tumor.[4][8]
-
Data Analysis: Use ROI analysis to measure perfusion in the tumor core and the peri-tumoral region. A decrease in tumor perfusion can indicate an effective anti-angiogenic response.[8]
Quantitative Data Summary:
| Treatment Group | Tumor Perfusion (PU) | Peri-tumoral Perfusion (PU) | Reference |
| Control | High | High | [8] |
| Anti-angiogenic Therapy | Significantly Reduced | Reduced | [4][8] |
Note: The magnitude of perfusion and the extent of reduction are dependent on the tumor type and the specific therapy.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a cost-effective and highly reproducible in vivo model for studying angiogenesis and the effects of pro- and anti-angiogenic compounds.[6][20]
Experimental Protocol:
-
Egg Incubation and Windowing: Incubate fertilized chicken eggs for 3-4 days. Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a carrier (e.g., a small silicone ring or filter paper) containing the test substance or cells onto the CAM.[21]
-
Incubation and Imaging: Reseal the window and continue incubation. Acquire perfusion images of the CAM at specified time points using the PeriCam PSI HR system.[3][6]
-
Data Analysis: Quantify the angiogenic response by measuring the change in blood perfusion within the ROI around the applied sample.[3][20]
Quantitative Data Summary:
| Treatment | Perfusion Index (e.g., Perfused Area x Mean PU) | Reference |
| Control (Vehicle) | Baseline | [22] |
| Pro-angiogenic Factor (e.g., VEGF) | Significant Increase | [23][24] |
| Anti-angiogenic Compound | Significant Decrease | [3][20] |
Note: The perfusion index provides a quantitative measure of the overall angiogenic response.
Investigating Angiogenic Signaling Pathways
The quantitative nature of LSCI allows for the investigation of key signaling pathways that regulate angiogenesis. The PeriCam PSI system can be used to assess the in vivo effects of modulating these pathways.
Key Signaling Pathways in Angiogenesis:
By administering agents that target specific components of these pathways (e.g., anti-VEGF antibodies), researchers can use the PeriCam PSI to quantify the resulting changes in blood perfusion in the aforementioned preclinical models.[25][26] This provides a powerful in vivo readout of the efficacy of novel therapeutics designed to modulate angiogenesis. For instance, a significant reduction in tumor blood perfusion following treatment with a VEGFR-2 inhibitor would provide strong evidence of the drug's anti-angiogenic activity.[8]
Conclusion
This compound's PeriCam PSI systems, powered by Laser Speckle Contrast Imaging, offer a robust and versatile platform for the study of angiogenesis and neovascularization. The ability to non-invasively and quantitatively measure blood perfusion in real-time across a range of preclinical models provides researchers with invaluable insights into the complex processes of new blood vessel formation. This technical guide serves as a foundational resource for designing and executing rigorous, quantitative studies in this critical area of biomedical research, ultimately accelerating the development of novel therapies for a wide range of diseases.
References
- 1. Methodological concerns with laser speckle contrast imaging in clinical evaluation of microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PeriCam PSI - this compound [this compound-instruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical research | this compound [this compound-instruments.com]
- 5. Cutaneous wound healing - this compound [this compound-instruments.com]
- 6. CAM assay | this compound [this compound-instruments.com]
- 7. PeriCam PSI HR - this compound [this compound-instruments.com]
- 8. Subcutaneous tumor model - this compound [this compound-instruments.com]
- 9. Hindlimb ischemia | this compound [this compound-instruments.com]
- 10. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Arterial Anatomy of the Murine Hindlimb: Functional Role in the Design and Understanding of Ischemia Models | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Contrast Enhanced Ultrasound of Mouse Models of Hindlimb Ischemia Reveals Persistent Perfusion Deficits and Distinctive Muscle Perfusion Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Acute and Subacute Murine Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo laser speckle imaging reveals microvascular remodeling and hemodynamic changes during wound healing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of clinical wound microcirculation diagnosis using an object tracking-based laser speckle contrast imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of venous wound healing with laser speckle imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Laser speckle contrast analysis (LASCA) technology for the semiquantitative measurement of angiogenesis in in-ovo-tumor-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Application of Laser Speckle Contrast Imaging (LSCI) for the Angiogenesis Measurement of Tumors in the Chorioallantoic Membrane (CAM) Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application of Laser Speckle Contrast Imaging (LSCI) for the Angiogenesis Measurement of Tumors in the Chorioallantoic Membrane (CAM) Model | Springer Nature Experiments [experiments.springernature.com]
- 25. Quantifying anti-vascular effects of monoclonal antibodies to VEGF: insights from multi-modality cross species imaging in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and concentration-response of murine anti-VEGF monoclonal antibody in tumor-bearing mice and extrapolation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational guide to transcutaneous oxygen monitoring in research
A Foundational Guide to Transcutaneous Oxygen Monitoring in Research
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of transcutaneous oxygen monitoring (TCOM), a non-invasive method for measuring the partial pressure of oxygen (pO2) at the skin surface. This technique offers a valuable tool for researchers and drug development professionals to assess tissue oxygenation and microcirculatory function in various physiological and pathological states.
Core Principles of Transcutaneous Oxygen Monitoring
Transcutaneous oxygen monitoring provides a real-time, non-invasive measurement of tissue oxygen tension.[1][2][3] The technology is primarily based on the Clark-type polarographic electrode.[4][5][6][7]
The Clark Electrode:
The core of a TCOM sensor is the Clark electrode, which consists of a platinum cathode and a silver anode immersed in an electrolyte solution.[4][5] This system is separated from the skin by an oxygen-permeable membrane.[4][8] The electrode is heated to a constant temperature, typically between 42°C and 45°C, which serves two main purposes: it increases the permeability of the skin to oxygen and induces local vasodilation, thereby "arterializing" the capillary blood.[1][2][9]
At the platinum cathode, oxygen is reduced, generating an electrical current that is directly proportional to the partial pressure of oxygen diffusing from the skin.[4][6][10] This current is then converted into a pO2 value, typically expressed in millimeters of mercury (mmHg).[1]
Physiological Basis:
The transcutaneous pO2 (TcpO2) value reflects the balance between oxygen supply and consumption in the dermal tissue.[9] It is influenced by several physiological factors, including:
-
Arterial Partial Pressure of Oxygen (PaO2): The primary determinant of oxygen supply to the tissues.[9]
-
Skin Blood Flow: Adequate blood flow is necessary to deliver oxygenated blood to the capillaries.[9]
-
Tissue Oxygen Consumption: The metabolic rate of the skin tissue affects the local pO2.[9]
-
Skin Characteristics: Factors such as thickness, edema, and inflammation can impact oxygen diffusion.[1][7][9]
Quantitative Data in Transcutaneous Oxygen Monitoring
The interpretation of TcpO2 values is crucial for research applications. The following tables summarize key quantitative data for TCOM.
Table 1: Typical TcpO2 Values and Their Interpretation
| TcpO2 Value (mmHg) | Interpretation | Application in Research |
| > 60 | Normal oxygen tension in healthy tissue.[1] | Establishing baseline values in control subjects. |
| 40 - 60 | Adequate for normal physiological processes, including wound healing.[1][11] | Assessing the potential for tissue repair in preclinical and clinical studies. |
| 30 - 40 | Considered suboptimal for wound healing, indicating mild hypoxia.[9][11] | Investigating the efficacy of therapies aimed at improving tissue oxygenation. |
| < 30 | Indicates critical limb ischemia and a high likelihood of impaired wound healing.[7][12] | Studying severe peripheral artery disease and evaluating revascularization strategies.[13][14][15][16] |
| < 20 | Suggests severe ischemia, often requiring intervention to prevent tissue necrosis.[1] | Modeling critical ischemic conditions in animal studies. |
Table 2: Factors Influencing TcpO2 Measurements
| Factor | Effect on TcpO2 | Research Consideration |
| Physiological | ||
| Arterial pO2 | Direct positive correlation.[9][17] | Control for systemic oxygenation (e.g., supplemental oxygen). |
| Cardiac Output | Reduced output can decrease TcpO2, reflecting poor tissue perfusion.[18] | Monitor hemodynamic status in experimental models. |
| Anemia | Lower hemoglobin reduces oxygen-carrying capacity, potentially lowering TcpO2.[17] | Account for hematocrit levels in study subjects. |
| Edema | Increases the diffusion distance for oxygen, leading to lower TcpO2 readings.[1][7] | Quantify and control for tissue edema. |
| Inflammation | Can increase local blood flow but also oxygen consumption, with variable effects on TcpO2.[1][7] | Assess and document the inflammatory state of the tissue. |
| Technical | ||
| Electrode Temperature | Higher temperatures (up to 45°C) increase blood flow and skin permeability, leading to higher TcpO2 readings.[9] | Standardize and maintain a constant electrode temperature throughout experiments. |
| Electrode Placement | Values can vary depending on the measurement site.[19] | Use consistent and well-defined anatomical locations for measurements. |
| Calibration | Improper calibration can lead to inaccurate readings.[2] | Follow manufacturer's guidelines for regular and accurate calibration. |
| Medications | Vasoactive drugs can alter skin blood flow and affect TcpO2.[1][20] | Document and consider the effects of all administered pharmacological agents. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible TCOM data in a research setting.
Protocol 1: Baseline TcpO2 Measurement
-
Subject Acclimatization: Allow the subject to rest in a supine position for at least 20-30 minutes in a temperature-controlled room (22-24°C) to ensure a stable hemodynamic state.
-
Site Preparation: Select the measurement sites. For peripheral vascular studies, common sites include the chest (as a reference), the dorsum of the foot, and near the area of interest (e.g., a wound).[1][11] Cleanse the skin with an alcohol-free solution and allow it to dry completely.
-
Electrode Application: Apply a few drops of electrolyte solution to the electrode membrane and affix the sensor to the skin using a double-sided adhesive fixation ring, ensuring an airtight seal.[7]
-
Heating and Stabilization: Set the electrode temperature, typically to 44-45°C, and allow for a stabilization period of 15-20 minutes for the reading to reach a steady state.[2][9]
-
Data Recording: Record the stable TcpO2 value in mmHg.
Protocol 2: Oxygen Challenge Test
This protocol is used to differentiate between poor perfusion and diffusion limitations.
-
Establish Baseline: Follow steps 1-5 of the Baseline TcpO2 Measurement protocol to obtain a stable baseline reading while the subject breathes room air.
-
Administer Oxygen: Have the subject breathe 100% oxygen through a non-rebreathing face mask.[7][11]
-
Monitor and Record: Continuously monitor the TcpO2 reading until a new stable plateau is reached (typically 10-15 minutes).
-
Interpretation: A significant increase in TcpO2 (e.g., >10 mmHg from a low baseline) suggests that the arterial supply is adequate, and the initial low reading may be due to a diffusion barrier like edema.[12] A minimal or no increase points towards significant macrovascular disease.[7]
Protocol 3: Postural Challenge Test (Leg Elevation)
This test assesses the impact of gravitational changes on limb perfusion.
-
Baseline Measurement: Obtain a stable baseline TcpO2 reading on the foot with the subject in the supine position.
-
Leg Elevation: Elevate the subject's leg to a 30-45 degree angle.[7][21]
-
Record New Value: Allow the TcpO2 reading to stabilize and record the new value.
-
Interpretation: In individuals with significant peripheral artery disease, leg elevation will cause a marked drop in TcpO2 due to the reduced perfusion pressure. A drop of more than 15 mmHg is often considered indicative of arterial insufficiency.[7]
Visualization of Pathways and Workflows
Hypoxia Signaling Pathway
Cellular adaptation to low oxygen levels (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) signaling pathway.[22][23][24] Understanding this pathway is crucial when interpreting TCOM data in the context of ischemic conditions.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
TCOM Experimental Workflow
The following diagram illustrates a typical workflow for a research study involving transcutaneous oxygen monitoring.
Caption: A generalized workflow for a research experiment using TCOM.
Applications in Research and Drug Development
TCOM is a versatile tool with numerous applications in both preclinical and clinical research.
-
Wound Healing Studies: TCOM can be used to objectively assess tissue oxygenation in and around wounds, providing insights into healing potential and the efficacy of wound care therapies.[11][25][26] Values below 40 mmHg are associated with impaired healing.[1][11]
-
Peripheral Artery Disease (PAD): In PAD research, TCOM helps to quantify the severity of ischemia, select appropriate amputation levels, and evaluate the outcomes of revascularization procedures or pharmacological interventions.[13][14][15][16][27]
-
Drug Development: TCOM can be employed to assess the effects of vasoactive drugs on microcirculatory function and tissue perfusion.[20] It provides a non-invasive endpoint for early-phase clinical trials of drugs intended to improve blood flow.
-
Hyperbaric Oxygen Therapy: Researchers use TCOM to select patients who may benefit from hyperbaric oxygen therapy and to monitor the physiological response to treatment.[9][19][28][29]
-
Diabetes Research: TCOM is valuable for studying microvascular complications in diabetes, as these patients often have impaired skin perfusion.[9]
Limitations and Considerations
While TCOM is a powerful research tool, it is essential to be aware of its limitations:
-
Operator Dependent: Proper training is required to ensure consistent and accurate measurements.
-
Not a Measure of Arterial Blood Gas: While influenced by PaO2, TcpO2 is not a direct substitute for arterial blood gas analysis, especially in hemodynamically unstable subjects.[18]
-
Local Measurement: TCOM provides information about the microcirculation at a specific site, and values can vary across different locations on the body.[19]
-
Potential for Skin Burns: Although rare with modern devices, prolonged application at high temperatures can cause skin irritation or burns, especially in patients with compromised skin integrity. Sensor placement should be limited to a maximum of 4 hours at one site.[12]
By understanding the core principles, adhering to standardized protocols, and being mindful of the limitations, researchers can effectively utilize transcutaneous oxygen monitoring to gain valuable insights into tissue physiology and pathology.
References
- 1. Transcutaneous oxygen measurement - Wikipedia [en.wikipedia.org]
- 2. Transcutaneous oxygen measurement in humans using a paramagnetic skin adhesive film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of transcutaneous monitoring - Radiometer [radiometer.com]
- 4. Clark electrode [ipc.univie.ac.at]
- 5. conductscience.com [conductscience.com]
- 6. The Clark Electrode [anaestheasier.com]
- 7. Transcutaneous oxygen — TcpO2 - this compound [this compound-instruments.com]
- 8. Clark electrode - Wikipedia [en.wikipedia.org]
- 9. Transcutaneous monitoring of <em>p</em>O<sub>2</sub> in hyperbaric medicine [acutecaretesting.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. Transcutaneous Oxygen Tension: Principles and Applications | Thoracic Key [thoracickey.com]
- 13. The Impact of Peripheral Artery Disease in Chronic Total Occlusion Percutaneous Coronary Intervention (Insights From PROGRESS-CTO Registry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal Medical Therapy in Peripheral Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. The Ability to Look Beyond: The Treatment of Peripheral Arterial Disease [mdpi.com]
- 17. Factors influencing transcutaneous oxygen and carbon dioxide measurements in adult intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccjm.org [ccjm.org]
- 19. Clinical application of transcutaneous oxygen tens [acutecaretesting.org]
- 20. Transcutaneous oxygen measurement to evaluate drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interpreting tcpo2 curves and results | PDF [slideshare.net]
- 22. Hypoxia Signaling Pathway [bio-techne.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Hypoxic State of Cells and Immunosenescence: A Focus on the Role of the HIF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparing near infrared spectroscopy and transcutaneous oxygen measurement in hard-to-heal wounds: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 29. m.youtube.com [m.youtube.com]
Methodological & Application
Measuring Hindlimb Ischemia in Mice using the Perimed PeriCam PSI System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mouse hindlimb ischemia model is a cornerstone in preclinical research for peripheral artery disease (PAD), providing a robust platform to investigate the pathophysiology of ischemia and evaluate novel therapeutic strategies aimed at promoting angiogenesis and restoring blood flow.[1][2] Accurate and reproducible measurement of tissue perfusion is critical for assessing the efficacy of such interventions. The Perimed PeriCam PSI System, utilizing Laser Speckle Contrast Imaging (LSCI), offers a non-invasive, real-time method to visualize and quantify microcirculatory blood perfusion with high spatial and temporal resolution.[3][4]
LSCI works by illuminating the tissue with a near-infrared laser and capturing the resulting speckle pattern with a camera.[5] The movement of red blood cells within the microvasculature causes blurring of this speckle pattern. The degree of blurring, quantified as a decrease in speckle contrast, is inversely proportional to the blood perfusion.[5][6] The PeriCam PSI system translates these measurements into color-coded images and quantitative data, providing an intuitive and powerful tool for longitudinal studies of blood flow dynamics.[3]
This document provides detailed application notes and protocols for measuring hindlimb ischemia in mice using the this compound PeriCam PSI system.
Experimental Protocols
I. Animal Preparation
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) in 100% oxygen delivered via a precision vaporizer.[7] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Hair Removal: Carefully remove the hair from both hindlimbs from the hip to the ankle using an electric shaver followed by a chemical depilatory agent to ensure a clear imaging area.[8] Take care to avoid skin irritation.
-
Temperature Maintenance: Place the anesthetized mouse in a supine position on a heated pad set to 37°C to maintain core body temperature.[8] Temperature fluctuations can significantly affect peripheral blood flow and introduce variability in the measurements.[9]
-
Positioning: Secure the mouse's hindlimbs in a fixed and consistent position to minimize movement artifacts during imaging.[8]
II. Surgical Induction of Hindlimb Ischemia
The most common method for inducing hindlimb ischemia is through ligation and excision of the femoral artery.[2][10]
-
Surgical Preparation: Aseptically prepare the surgical area on one hindlimb.
-
Incision: Make a small skin incision over the inguinal region to expose the femoral neurovascular bundle.[7]
-
Artery Isolation: Using fine surgical forceps under a dissecting microscope, carefully dissect the femoral artery from the adjacent femoral vein and nerve to avoid damage.[7]
-
Ligation and Excision: Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation.[7][10] Excise the segment of the artery between the two ligatures.
-
Wound Closure: Close the skin incision with sutures or surgical staples.
-
Post-operative Care: Administer appropriate analgesics as per institutional guidelines and monitor the animal's recovery. The contralateral, non-operated limb serves as an internal control for each animal.
III. This compound PeriCam PSI Imaging Protocol
-
System Setup: Position the PeriCam PSI HR (High Resolution) camera head at a fixed distance from the mouse's hindlimbs.[3][11] The HR model is specifically designed for small animal imaging.
-
Baseline Imaging: Prior to surgery, acquire baseline blood perfusion images of both hindlimbs. This is crucial for normalizing post-ischemic measurements.
-
Image Acquisition:
-
Define a Region of Interest (ROI) over the plantar surface of the paw or the gastrocnemius muscle. The PIMSoft software allows for the creation and saving of ROIs for consistent placement in subsequent imaging sessions.[1]
-
Acquire a continuous series of images for a defined period (e.g., 1-2 minutes) to obtain a stable perfusion signal. The system can capture up to approximately 100 images per second.[11]
-
The software will generate a real-time color-coded image where red indicates high perfusion and blue indicates low perfusion.[3]
-
-
Longitudinal Monitoring: Repeat the imaging procedure at multiple time points post-surgery (e.g., immediately after surgery, and on days 3, 7, 14, 21, and 28) to track the dynamics of blood flow recovery.[1]
Data Presentation and Analysis
Quantitative Data Summary
The primary outcome of the experiment is the recovery of blood flow to the ischemic limb over time. This is typically expressed as a ratio of the perfusion in the ischemic limb to that of the contralateral (non-ischemic) limb.
| Time Point | Ischemic Limb Perfusion (Arbitrary Perfusion Units - APU) | Contralateral Limb Perfusion (APU) | Perfusion Ratio (Ischemic/Contralateral) | Percent Recovery (Relative to Baseline) |
| Baseline (Pre-surgery) | 100 ± 10 | 100 ± 10 | 1.0 ± 0.1 | 100% |
| Day 0 (Post-surgery) | 15 ± 5 | 100 ± 10 | 0.15 ± 0.05 | 15% |
| Day 3 | 30 ± 7 | 100 ± 10 | 0.30 ± 0.07 | 30% |
| Day 7 | 50 ± 10 | 100 ± 10 | 0.50 ± 0.10 | 50% |
| Day 14 | 75 ± 12 | 100 ± 10 | 0.75 ± 0.12 | 75% |
| Day 21 | 90 ± 15 | 100 ± 10 | 0.90 ± 0.15 | 90% |
| Day 28 | 95 ± 15 | 100 ± 10 | 0.95 ± 0.15 | 95% |
Note: The values presented in this table are representative and may vary depending on the mouse strain, surgical technique, and specific experimental conditions.
Data Analysis
-
ROI Analysis: Using the PIMSoft software, calculate the mean perfusion value within the defined ROI for both the ischemic and contralateral limbs at each time point.
-
Perfusion Ratio Calculation: For each animal, calculate the perfusion ratio by dividing the mean perfusion of the ischemic limb by the mean perfusion of the contralateral limb. This normalization helps to minimize inter-animal variability.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA, t-tests) to compare perfusion recovery between different treatment groups and time points.
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring hindlimb ischemia in mice.
Signaling Pathway in Ischemia-Induced Angiogenesis
Caption: Simplified VEGF signaling pathway in angiogenesis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Therapeutic angiogenesis-based strategy for peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR endocytosis regulates the angiogenesis in a mouse model of hindlimb ischemia - Bai - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Epigenetic Regulation of Angiogenesis in Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Laser Doppler Perfusion Imaging in the Mouse Hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene-Therapeutic Strategies Targeting Angiogenesis in Peripheral Artery Disease [mdpi.com]
- 10. Monitoring Muscle Perfusion in Rodents During Short-term Ischemia Using Power-Doppler Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrast enhanced ultrasound reveals partial perfusion recovery after hindlimb ischemia as opposed to full recovery by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Wound Healing Assessment: A Protocol for Laser Doppler-Based Cutaneous Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of wound care research and drug development, precise and non-invasive assessment of cutaneous wound healing is paramount. Laser Doppler technology has emerged as a powerful tool for quantifying microcirculatory blood flow, a critical determinant of tissue repair. These application notes provide a detailed protocol for utilizing Laser Doppler imaging (LDI) and flowmetry (LDF) to assess cutaneous wound healing, offering researchers, scientists, and drug development professionals a standardized methodology for obtaining reliable and reproducible data.
Introduction to Laser Doppler in Wound Healing
Cutaneous wound healing is a complex biological process characterized by four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1][2] Adequate blood supply is crucial throughout these stages, delivering oxygen, nutrients, and essential cells to the wound bed while removing metabolic waste.[3][4] Laser Doppler technology non-invasively measures blood perfusion in the microcirculation by detecting the frequency shift of laser light scattered by moving red blood cells.[5][6] This provides a quantitative measure of tissue perfusion, offering valuable insights into the progression of wound healing and the efficacy of therapeutic interventions.[3]
Key Signaling Pathways in Wound Healing & Angiogenesis
The formation of new blood vessels, or angiogenesis, is a hallmark of the proliferative phase of wound healing and is directly linked to the increased blood flow detected by Laser Doppler.[4][7] Several key signaling pathways regulate this intricate process.
Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a potent mitogen for endothelial cells and a key driver of angiogenesis.[6][8] Upon tissue injury, hypoxia and inflammatory mediators stimulate the production of VEGF.[9] VEGF binds to its receptor, VEGFR-2, on endothelial cells, activating downstream signaling cascades like the PI3K/AKT and MAPK pathways.[3][6] This promotes endothelial cell proliferation, migration, and survival, leading to the formation of new capillaries.[10]
Transforming Growth Factor-Beta (TGF-β) Signaling: TGF-β plays a multifaceted role in wound healing, influencing inflammation, angiogenesis, and extracellular matrix (ECM) remodeling.[11][12] TGF-β1, in particular, promotes the migration of keratinocytes and fibroblasts and stimulates the production of ECM components.[13] It also modulates angiogenesis, contributing to the development of granulation tissue.[14]
Experimental Protocols
Animal Models
While various animal models exist, porcine and murine models are commonly used for cutaneous wound healing studies due to anatomical and physiological similarities to human skin.[9][14] The choice of model depends on the specific research question. For instance, splinted excisional wound models in mice can prevent wound contraction, promoting healing by re-epithelialization and granulation tissue formation, which more closely mimics human wound healing.[11]
Murine Excisional Wound Healing Protocol with Laser Doppler Assessment
This protocol outlines the key steps for creating a full-thickness excisional wound in a mouse model and subsequent assessment using a Laser Doppler Imager.
Materials:
-
Anesthetic (e.g., isoflurane)[2]
-
Hair removal cream[2]
-
Surgical scissors, forceps, and scalpel
-
Biopsy punch (e.g., 6-8 mm)
-
Silicone splints (optional, to prevent contraction)[11]
-
Sutures
-
Transparent occlusive dressing[11]
-
Laser Doppler Imager
-
Homeothermic blanket and rectal temperature probe[2]
Procedure:
-
Animal Preparation:
-
Wound Creation:
-
Create one or two full-thickness excisional wounds on the dorsum using a biopsy punch.
-
(Optional) To prevent wound contraction, suture a silicone splint around the wound.[11]
-
-
Laser Doppler Imaging:
-
Place the mouse under the Laser Doppler Imager.
-
Adjust the scanner settings, including the scan area and resolution.[2]
-
Acquire a baseline perfusion image of the wound and surrounding tissue.
-
Cover the wound with a transparent occlusive dressing.[11]
-
Repeat Laser Doppler imaging at predetermined time points (e.g., days 3, 7, 14, and 21) to monitor changes in blood perfusion.
-
-
Data Analysis:
-
Define regions of interest (ROIs) within the wound bed and in the surrounding unwounded skin.
-
Quantify the average blood perfusion in each ROI in Perfusion Units (PU).
-
Analyze the temporal changes in blood flow to assess the healing trajectory.
-
Data Presentation
Quantitative data from Laser Doppler assessment should be summarized in a structured format for clear interpretation and comparison.
| Parameter | Description | Typical Units | Reference |
| Blood Perfusion | The volume of blood flowing through a unit volume of tissue per unit time. Measured directly by LDI/LDF. | Perfusion Units (PU) | [6] |
| Hyperemic Flux | The blood flow value after controlled heating of the tissue to 42°C, assessing microvascular dilation capacity. | PU | [12] |
| Average Hyperemic Wave Amplitude (AHWA) | A measure of the amplitude of flow motion waves after heat stress. | PU | [12] |
| Relative Flow Capacity (RFC) | The ratio of the average flux change to the average hyperemic flux, indicating the capacity for flow increase. | Dimensionless | [12] |
| Study Type | Animal Model | Wound Type | Key Findings | Reference |
| Burn Healing Prediction | Human | Burn Wounds | Wounds with >80 PU showed a high likelihood of healing within 3 weeks. | [6] |
| Suture Technique Evaluation | Human | Abdominal Incisions | Subcuticular sutures resulted in significantly higher blood flow on postoperative days 1 and 5 compared to other techniques.[15][16] | [15][16] |
| Therapeutic Compound Efficacy | Murine | Excisional Wounds | Laser Doppler imaging can be used to assess the pro-angiogenic effects of therapeutic compounds. | [11] |
Conclusion
Laser Doppler technology provides a robust and non-invasive method for the quantitative assessment of cutaneous wound healing. By offering real-time data on microcirculatory changes, it enables researchers to monitor the healing process, evaluate the efficacy of novel therapies, and gain deeper insights into the underlying physiological mechanisms. The standardized protocols and data presentation formats outlined in these application notes aim to enhance the reproducibility and comparability of findings across different studies, ultimately accelerating the development of new treatments for acute and chronic wounds.
References
- 1. Four Stages of Wound Healing | Vohra Wound Physicians [cert.vohrawoundcare.com]
- 2. woundevolution.com [woundevolution.com]
- 3. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound Proliferation [lakecountyin.gov]
- 5. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. The role of vascular endothelial growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of angiogenesis in wound healing, scarring and tissue regeneration | The PMFA Journal [thepmfajournal.com]
- 10. VEGF Receptor-2 Activation Mediated by VEGF-E Limits Scar Tissue Formation Following Cutaneous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming Growth Factor Beta Signaling in Cutaneous Wound Healing: Lessons Learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Transforming Growth Factor Beta Signaling in Cutaneous Wound Healing: Lessons Learned from Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Revolutionizing Drug Delivery Studies: Application Notes and Protocols for Iontophoresis using Perimed Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Perimed's PeriIont Micropharmacology System in iontophoresis-based drug delivery studies. These guidelines are designed to assist researchers in leveraging this non-invasive technology to investigate the effects of various compounds on the microcirculation, with a particular focus on assessing endothelial function.
Application Notes
Iontophoresis is a non-invasive technique that facilitates the delivery of charged molecules across biological membranes, such as the skin, using a low-intensity electrical current.[1] The this compound PeriIont Micropharmacology System, in conjunction with this compound's laser Doppler or laser speckle contrast imaging (LSCI) systems (PeriFlux 6000 and PeriCam PSI), offers a powerful platform for controlled drug administration and real-time monitoring of microvascular responses.[1][2][3]
The core principle of iontophoresis relies on the electrostatic repulsion between an electrode and a charged drug molecule.[1] By placing a drug solution under an electrode of the same polarity, the application of an electrical current drives the drug ions into the underlying tissue. A second, dispersive electrode with the opposite charge is placed elsewhere on the body to complete the electrical circuit. This method allows for precise, localized drug delivery without the need for needles, minimizing tissue trauma and reducing the risk of infection and cross-contamination.[1]
The primary application of the PeriIont system in drug delivery research is the assessment of endothelial function. This is typically achieved by delivering vasoactive drugs like acetylcholine (B1216132) (ACh) and sodium nitroprusside (SNP) to the dermal microcirculation. ACh induces endothelium-dependent vasodilation, primarily through the nitric oxide (NO) pathway, while SNP causes endothelium-independent vasodilation by directly donating NO. By comparing the vascular responses to these two substances, researchers can differentiate between endothelial dysfunction and smooth muscle dysfunction.[4]
Key Advantages of Using this compound for Iontophoresis Studies:
-
Non-invasive: Avoids the confounding effects of needle insertion, such as pain, inflammation, and tissue damage.[1]
-
Controlled Delivery: Allows for the precise administration of minute drug volumes in a controlled manner.
-
Real-time Monitoring: Continuous measurement of microvascular perfusion using laser-based technologies provides dynamic insights into the drug's effect.
-
High Reproducibility: Standardized protocols and controlled application of current contribute to the high reproducibility of measurements.[5][6][7]
-
Versatility: Compatible with both single-point laser Doppler probes (PeriFlux 6000) and imaging systems (PeriCam PSI) for versatile experimental designs.[1]
Experimental Protocols
The following are detailed protocols for conducting iontophoresis studies using the this compound PeriIont system with acetylcholine and sodium nitroprusside.
Protocol 1: Assessment of Endothelium-Dependent Vasodilation with Acetylcholine (ACh)
Objective: To measure the microvascular response to the iontophoretic delivery of acetylcholine, an endothelium-dependent vasodilator.
Materials:
-
This compound PeriFlux 6000 with a laser Doppler probe or PeriCam PSI system
-
PeriIont Micropharmacology System (including power supply, cables, and software)
-
Disposable drug delivery electrodes (anode) and dispersive electrodes (cathode)
-
Acetylcholine (ACh) chloride solution (e.g., 1% w/v in deionized water)
-
Saline solution (0.9% NaCl)
-
Skin preparation materials (alcohol swabs, gauze)
Methodology:
-
Subject Preparation:
-
Acclimatize the subject to the ambient temperature of the laboratory for at least 20 minutes.
-
Select a measurement site on the volar aspect of the forearm, avoiding visible veins, hair, and any skin abnormalities.
-
Clean the selected area gently with an alcohol swab and allow it to dry completely.
-
-
Electrode and Probe Placement:
-
Pipette a small, precise volume of the 1% ACh solution onto the absorbent pad of the drug delivery electrode (anode).
-
Attach the ACh-filled electrode to the measurement site.
-
If using the PeriFlux 6000, attach the laser Doppler probe head over the window of the drug delivery electrode.
-
Place the dispersive electrode (cathode), moistened with saline, on the forearm at a distance of 5-15 cm from the active electrode.[8]
-
-
Data Acquisition:
-
Connect the electrodes to the PeriIont power supply.
-
Launch the this compound software and configure the iontophoresis protocol.
-
Record a stable baseline perfusion signal for at least 5 minutes.
-
Initiate the iontophoresis protocol. A typical protocol for ACh is the application of a 0.1 mA anodal current for 30 seconds.[8]
-
Continue recording the perfusion signal for at least 10-15 minutes after the cessation of the current to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
Calculate the baseline perfusion as the average perfusion units (PU) over the last 2 minutes of the baseline recording period.
-
Determine the peak perfusion as the highest PU value recorded after iontophoresis.
-
Calculate the percentage increase in perfusion from baseline: ((Peak Perfusion - Baseline Perfusion) / Baseline Perfusion) * 100.
-
The area under the curve (AUC) of the perfusion response can also be calculated as a measure of the total vasodilator response.
-
Protocol 2: Assessment of Endothelium-Independent Vasodilation with Sodium Nitroprusside (SNP)
Objective: To measure the microvascular response to the iontophoretic delivery of sodium nitroprusside, an endothelium-independent vasodilator.
Materials:
-
This compound PeriFlux 6000 with a laser Doppler probe or PeriCam PSI system
-
PeriIont Micropharmacology System
-
Disposable drug delivery electrodes (cathode) and dispersive electrodes (anode)
-
Sodium nitroprusside (SNP) solution (e.g., 1% w/v in deionized water, freshly prepared and protected from light)
-
Saline solution (0.9% NaCl)
-
Skin preparation materials
Methodology:
-
Subject Preparation: Follow the same procedure as in Protocol 1. A different, adjacent skin site should be used.
-
Electrode and Probe Placement:
-
Pipette the 1% SNP solution onto the absorbent pad of the drug delivery electrode (cathode).
-
Attach the SNP-filled electrode to the measurement site.
-
Place the laser Doppler probe or position the PeriCam PSI as described previously.
-
Place the dispersive electrode (anode), moistened with saline, on the forearm.
-
-
Data Acquisition:
-
Record a stable baseline perfusion for at least 5 minutes.
-
Initiate the iontophoresis protocol. A typical protocol for SNP is the application of a cathodal current. One study suggests an optimal dose is likely to be around 1%.[9] Another study used five current pulses with a current strength of 0.007 mA.[5] The specific current and duration may need to be optimized for the research question.
-
Continue recording the perfusion signal for at least 10-15 minutes post-iontophoresis.
-
-
Data Analysis: Perform the same data analysis as described in Protocol 1 to determine baseline perfusion, peak perfusion, percentage increase, and AUC.
Data Presentation
The quantitative data obtained from iontophoresis studies can be summarized in tables for clear comparison between different experimental groups or conditions.
| Parameter | Healthy Control Group (Mean ± SD) | Patient Group (Mean ± SD) |
| Acetylcholine (ACh) Response | ||
| Baseline Perfusion (PU) | 35 ± 8 | 32 ± 7 |
| Peak Perfusion (PU) | 280 ± 55 | 150 ± 40 |
| % Increase from Baseline | 700 ± 150% | 368 ± 120% |
| Area Under the Curve (AUC) | 7005 ± 4493 APU/s[10] | 3469 ± 3075 APU/s[10] |
| Sodium Nitroprusside (SNP) Response | ||
| Baseline Perfusion (PU) | 38 ± 9 | 34 ± 8 |
| Peak Perfusion (PU) | 310 ± 60 | 300 ± 58 |
| % Increase from Baseline | 715 ± 160% | 782 ± 170% |
Note: The values presented in this table are illustrative and may vary depending on the specific study population, protocol, and equipment used. The AUC values are sourced from a study comparing healthy volunteers and patients with coronary artery disease.[10]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Acetylcholine-induced endothelium-dependent vasodilation pathway.
Caption: Sodium nitroprusside-induced endothelium-independent vasodilation.
Experimental Workflow
Caption: General experimental workflow for an iontophoresis study.
References
- 1. Iontophoresis - this compound [this compound-instruments.com]
- 2. PeriIont for PeriCam PSI | this compound [this compound-instruments.com]
- 3. PeriIont for PeriFlux 6000 LDPM - this compound [this compound-instruments.com]
- 4. Current concepts in assessment of microvascular endothelial function using laser Doppler imaging and iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility of laser Doppler fluximetry and the process of iontophoresis in assessing microvascular endothelial function using low current strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Reproducibility of laser Doppler imaging of skin blood flow as a tool to assess endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of endothelial function by acetylcholine iontophoresis: impact of inter-electrode distance and electrical cutaneous resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole finger iontophoresis of sodium nitroprusside to increase blood flow in patients with systemic sclerosis: Influence of concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodology for Post-Occlusive Reactive Hyperemia (PORH) Assessment Using Perimed Laser Doppler Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Post-Occlusive Reactive Hyperemia (PORH)
Post-Occlusive Reactive Hyperemia (PORH) is a non-invasive physiological test used to assess microvascular function and endothelial health. The procedure involves inducing a brief period of ischemia in a limb by arterial occlusion, followed by the measurement of the hyperemic response (a significant increase in blood flow) upon release of the occlusion.[1][2][3] This hyperemic response is primarily mediated by endothelium-dependent vasodilation and provides valuable insights into the reactivity of the microvasculature.[3][4] this compound's laser Doppler systems, such as the PeriFlux 6000, are widely used to accurately and reliably measure these changes in cutaneous blood perfusion.[5][6]
The magnitude and dynamics of the PORH response can be indicative of endothelial dysfunction, a key early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, diabetes, and hypertension.[4][7] Consequently, PORH is a valuable tool in clinical research and drug development for evaluating vascular health and the efficacy of therapeutic interventions.
Underlying Physiological Mechanisms and Signaling Pathways
The vasodilation observed during reactive hyperemia is a complex process involving several key signaling pathways. Ischemia triggers the release of various vasoactive mediators from the endothelium, leading to the relaxation of vascular smooth muscle cells and a subsequent increase in blood flow upon reperfusion.
During the ischemic phase, the lack of oxygen (hypoxia) and accumulation of metabolic byproducts stimulate the endothelium to produce and release several key vasodilators:
-
Nitric Oxide (NO): A potent vasodilator synthesized by endothelial nitric oxide synthase (eNOS).
-
Prostaglandins: Specifically prostacyclin (PGI2), which is synthesized via the cyclooxygenase (COX) pathway.[8][9]
-
Endothelium-Derived Hyperpolarizing Factor (EDHF): This represents a pathway that causes hyperpolarization of the vascular smooth muscle cell membrane, leading to relaxation. This is particularly important in smaller resistance arteries.[10][11][12]
Upon reperfusion, these mediators act on the vascular smooth muscle cells, leading to a rapid and substantial increase in blood flow. Recent research has also highlighted the crucial role of inwardly-rectifying potassium (KIR) channels and the Na+/K+-ATPase pump in mediating the hyperemic response.[13]
Below is a diagram illustrating the key signaling pathways involved in post-occlusive reactive hyperemia.
Experimental Protocol: PORH Measurement with this compound PeriFlux 6000
This protocol provides a standardized procedure for conducting PORH measurements using the this compound PeriFlux 6000 system with a laser Doppler probe.
Subject Preparation
-
Acclimatization: The subject should rest in a supine position for at least 20 minutes in a quiet, temperature-controlled room (22-24°C) to ensure a stable baseline blood flow.[14]
-
Abstinence: Subjects should refrain from consuming caffeine, nicotine, and alcohol for at least 4 hours prior to the measurement.
-
Positioning: The measurement limb (e.g., arm or leg) should be comfortably supported at the level of the heart.
Equipment Setup
-
This compound PeriFlux 6000 System: Power on the main unit.
-
Laser Doppler Probe: Connect the laser Doppler probe (e.g., this compound Probe 457) to the PeriFlux 6000 unit. For skin measurements, a standard thermostatic probe is recommended to maintain a constant skin temperature.
-
Pressure Cuff: Select an appropriately sized pressure cuff and connect it to the pressure unit of the PeriFlux 6000 system.
-
Software: Launch the this compound software on the connected computer.
Measurement Procedure
The PORH measurement protocol consists of three distinct phases: Baseline, Occlusion, and Hyperemia (Reperfusion).
-
Probe and Cuff Placement:
-
Attach the laser Doppler probe to the skin at the desired measurement site (e.g., the volar aspect of the forearm, the dorsum of the foot, or the fingertip) using a double-sided adhesive ring. Ensure good contact with the skin.
-
Place the pressure cuff proximally on the same limb (e.g., on the upper arm for forearm measurements or the thigh for foot measurements).
-
-
Baseline Recording (3-5 minutes):
-
Start the recording in the this compound software.
-
Record the baseline blood perfusion for a period of 3 to 5 minutes until a stable signal is observed.
-
-
Arterial Occlusion (3-5 minutes):
-
Inflate the pressure cuff to a suprasystolic pressure (typically 200-250 mmHg or at least 50 mmHg above the systolic blood pressure) to completely occlude arterial blood flow.
-
Maintain the occlusion for a standardized period, typically 3 to 5 minutes.[4][14] A 5-minute occlusion is common in research settings.[4]
-
-
Reactive Hyperemia (Reperfusion) (5-10 minutes):
-
Rapidly deflate the cuff.
-
Continue recording the blood perfusion for at least 5 to 10 minutes to capture the full hyperemic response and the return to baseline.
-
Data Analysis and Key Parameters
The this compound software allows for the analysis of the PORH curve to extract several key quantitative parameters. These parameters provide a detailed characterization of the microvascular response.
| Parameter | Abbreviation | Description |
| Resting Flow | RF | The stable baseline perfusion value before occlusion, measured in Perfusion Units (PU). |
| Biological Zero | BZ | The residual perfusion signal during the occlusion phase, representing the instrumental noise and non-vascular movement. |
| Maximum Flux | MF | The peak perfusion value reached during the hyperemic phase. |
| Time to Maximum Flux | tMF | The time elapsed from the release of the occlusion to the attainment of the Maximum Flux. |
| Time to Half Recovery | tHR | The time taken for the perfusion to decrease to half of the peak hyperemic response (MF - RF). |
| Area Under the Curve | AUC | The integrated perfusion response during the hyperemic phase, reflecting the total volume of blood flow increase. |
| Percentage Increase | % Increase | The percentage change in perfusion from baseline to the peak of the hyperemic response ((MF - RF) / RF * 100). |
Quantitative Data Summary
The following tables summarize typical PORH parameters obtained with this compound laser Doppler systems in healthy subjects and patients with vascular disease. These values can serve as a reference for researchers.
Table 1: PORH Parameters in Healthy Adults (Forearm Measurement)
| Parameter | Mean ± SD or Range | Reference |
| Resting Flow (PU) | 5 - 15 | |
| Maximum Flux (PU) | 40 - 100 | |
| Time to Maximum Flux (s) | 10 - 20 | |
| Time to Half Recovery (s) | 40 - 80 |
Table 2: Comparison of PORH Parameters in Healthy Controls and Patients with Peripheral Arterial Obstructive Disease (PAOD) (Foot Measurement)
| Parameter | Healthy Controls (n=30) | PAOD Patients (n=24) | p-value |
| Resting Flux (RF) (PU) | 10.3 ± 4.5 | 11.2 ± 5.1 | NS |
| Maximum Flux (MF) (PU) | 52.1 ± 21.4 | 45.8 ± 23.7 | NS |
| Time to Maximum Flux (tMF) (s) | 14.2 ± 5.3 | 25.1 ± 12.3 | < 0.001 |
| Time to Half Recovery (tHR) (s) | 58.7 ± 20.1 | 95.4 ± 45.6 | < 0.001 |
| Time to Resting Flux level (tRF) (s) | 125.6 ± 40.2 | 210.5 ± 75.3 | < 0.001 |
Data presented as Mean ± SD. NS = Not Significant.
Conclusion
The assessment of post-occlusive reactive hyperemia using this compound laser Doppler systems is a robust and reproducible method for investigating microvascular function. The detailed protocols and understanding of the underlying physiological mechanisms provided in these application notes will aid researchers, scientists, and drug development professionals in applying this technique effectively in their studies. The quantitative data provided offers a valuable reference for the interpretation of experimental results. The use of standardized protocols is crucial for ensuring the reliability and comparability of data across different studies and research sites.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Clinical research | this compound [this compound-instruments.com]
- 4. Modeling Reactive Hyperemia to Better Understand and Assess Microvascular Function: A Review of Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 6. Learn - this compound [this compound-instruments.com]
- 7. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Cell Biology of Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Perimed PeriFlux 6000 in Diabetic Foot Ulcer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Perimed PeriFlux 6000 system to investigate microvascular function in the context of diabetic foot ulcer (DFU) research. The protocols outlined below are intended to standardize data collection and enhance the reproducibility of findings.
Introduction to Microvascular Assessment in Diabetic Foot Ulcers
Diabetic foot ulcers are a severe complication of diabetes, often leading to infection, hospitalization, and amputation. Impaired microcirculation is a key pathological feature of diabetes that contributes significantly to the development and poor healing of these ulcers.[1][2][3] The this compound PeriFlux 6000 is a modular system designed for non-invasive assessment of microcirculation, making it a valuable tool for DFU research.[2][3][4][5][6] This system can perform several key measurements to assess the health of small blood vessels, including Laser Doppler Flowmetry (LDF), Skin Perfusion Pressure (SPP), and Transcutaneous Oxygen Measurement (tcpO₂).[4][6][7]
Core Measurement Techniques and Their Significance
The PeriFlux 6000 system offers a range of configurations to suit various research needs.[5] The primary techniques for DFU research include:
-
Laser Doppler Flowmetry (LDF): LDF provides a continuous, non-invasive measurement of tissue blood perfusion in real-time. It is based on the Doppler shift of laser light scattered by moving red blood cells in the microvasculature.[8] In DFU research, LDF can be used to assess baseline perfusion, responses to local heating, and post-occlusive reactive hyperemia, providing insights into endothelial function and vasoreactivity.
-
Skin Perfusion Pressure (SPP): SPP is the pressure at which blood flow returns to the capillaries after a period of occlusion. It is a measure of the local arterial pressure available to perfuse the skin. SPP is particularly useful in patients with diabetes who may have calcified, incompressible arteries, making traditional ankle-brachial index (ABI) measurements unreliable.[9] An SPP value of ≥40 mmHg is generally considered predictive of wound healing.[10][11]
-
Transcutaneous Oxygen Measurement (tcpO₂): This technique measures the partial pressure of oxygen diffusing from the capillaries through the skin. It provides a direct assessment of tissue oxygenation, which is critical for wound healing.[12][13] A tcpO₂ value below 30 mmHg is often associated with poor healing potential.[13][14]
Experimental Protocols
The following protocols are designed to provide a standardized approach to data collection using the PeriFlux 6000 system.
General Subject Preparation
-
Acclimatization: The subject should rest in a supine position for at least 20 minutes in a temperature-controlled room (22-24°C) to ensure a stable cardiovascular state.
-
Site Preparation: The measurement site on the foot should be clean and dry. If necessary, gently clean the area with an alcohol swab and allow it to dry completely. Avoid areas with thick callus, edema, or open wounds, unless the wound itself is the target of the investigation. For tcpO₂ measurements, it is crucial to ensure an airtight seal, so shaving the area may be necessary.[15]
Protocol 1: Laser Doppler Flowmetry (LDF) for Baseline Perfusion and Heat Provocation
-
Probe Selection and Placement: Select a suitable LDF probe (e.g., a thermostatic probe for heat provocation). Secure the probe to the measurement site (e.g., the dorsum of the foot, periwound area, or great toe) using a double-sided adhesive ring. Ensure the probe cable is secured to prevent movement artifacts.
-
Baseline Measurement: Record baseline blood perfusion for at least 5-10 minutes until a stable signal is achieved.
-
Heat Provocation (Optional): If using a thermostatic probe, initiate a local heating protocol. A common protocol involves heating the probe to 44°C and recording the perfusion response for 10-15 minutes. The rate of temperature increase should be controlled (e.g., 1°C per minute).
-
Data Recording: Continuously record the perfusion data (in Blood Perfusion Units - BPU) throughout the protocol.
Protocol 2: Skin Perfusion Pressure (SPP) Measurement
-
Probe and Cuff Placement: Place a laser Doppler probe on the measurement site. Position a pressure cuff over the probe, ensuring the probe is in the center of the cuff bladder.[16] Select a cuff size appropriate for the limb segment being measured.[16]
-
Occlusion: Inflate the cuff to a pressure that completely occludes blood flow (typically 50 mmHg above the systolic pressure or to a maximum of 200-250 mmHg). The PeriFlux 6000 software can often automate this process.[16]
-
Deflation: The cuff should be deflated at a slow, controlled rate (e.g., 2-3 mmHg per second).
-
SPP Determination: The SPP is the pressure at which the laser Doppler signal indicates the return of blood flow. The PeriFlux 6000 software will automatically detect this point.[6]
Protocol 3: Transcutaneous Oxygen (tcpO₂) Measurement
-
Electrode Preparation and Calibration: Prepare the tcpO₂ electrodes according to the manufacturer's instructions, which typically involves applying an electrolyte solution and a membrane.[15] Calibrate the electrodes using the automated function on the PeriFlux 6000 system.[17]
-
Electrode Placement: Secure the calibrated electrodes to the prepared measurement sites using adhesive fixation rings. Common sites include the dorsum of the foot and the chest (as a reference).[12][14]
-
Stabilization: Allow the electrodes to heat the skin to the preset temperature (usually 44-45°C) and for the tcpO₂ reading to stabilize. This may take 15-20 minutes.[18]
-
Baseline Measurement: Once stabilized, record the baseline tcpO₂ values (in mmHg) for at least 5 minutes.
-
Oxygen Challenge (Optional): To assess pulmonary function and its contribution to tissue oxygenation, have the subject breathe 100% oxygen for 10 minutes and record the change in tcpO₂.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different groups (e.g., DFU patients vs. healthy controls) or conditions (e.g., pre- and post-treatment).
Table 1: Baseline Microcirculation Parameters in Diabetic Foot Ulcer Patients and Healthy Controls
| Parameter | DFU Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | P-value |
| Laser Doppler Flowmetry | |||
| Baseline Perfusion (BPU) | Data to be populated from studies | Data to be populated from studies | |
| Peak Perfusion after Heating (BPU) | Data to be populated from studies | Data to be populated from studies | |
| Skin Perfusion Pressure (SPP) | |||
| SPP (mmHg) | Data to be populated from studies | Data to be populated from studies | |
| **Transcutaneous Oxygen (tcpO₂) ** | |||
| tcpO₂ (mmHg) | Data to be populated from studies | Data to be populated from studies |
Table 2: Microcirculation Parameters Before and After a Therapeutic Intervention in DFU Patients
| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value |
| Laser Doppler Flowmetry | |||
| Baseline Perfusion (BPU) | Data to be populated from studies | Data to be populated from studies | |
| Skin Perfusion Pressure (SPP) | |||
| SPP (mmHg) | Data to be populated from studies | Data to be populated from studies | |
| **Transcutaneous Oxygen (tcpO₂) ** | |||
| tcpO₂ (mmHg) | Data to be populated from studies | Data to be populated from studies |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying impaired microcirculation in DFUs is crucial for developing targeted therapies. Several key signaling pathways are implicated.
Key Signaling Pathways in Diabetic Microangiopathy
Hyperglycemia-induced damage to the microvasculature is a complex process involving multiple interconnected signaling pathways:
-
Polyol Pathway: Increased glucose metabolism through this pathway leads to the accumulation of sorbitol and fructose, causing osmotic stress and depleting NADPH, which is essential for regenerating the antioxidant glutathione.
-
Advanced Glycation End-products (AGEs) and their Receptor (RAGE): Non-enzymatic glycation of proteins and lipids leads to the formation of AGEs. The interaction of AGEs with their receptor, RAGE, triggers oxidative stress, inflammation, and endothelial dysfunction.[19]
-
Protein Kinase C (PKC) Pathway: Hyperglycemia can activate the PKC pathway, leading to altered blood flow, increased vascular permeability, and enhanced inflammation.
-
Hexosamine Pathway: This pathway contributes to insulin (B600854) resistance and has been linked to the pathogenesis of diabetic complications.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. Its dysregulation in diabetes contributes to impaired wound healing.[20]
-
TGF-β/Smad Pathway: This pathway plays a key role in fibrosis and extracellular matrix deposition, which can be altered in diabetic wounds.[20][21]
-
Wnt/β-catenin Pathway: This pathway is involved in cell proliferation, migration, and tissue regeneration, all of which are critical for wound healing.[20][21]
Visualizing Experimental Workflows and Signaling Pathways
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and signaling pathways.
Caption: General experimental workflow for microvascular assessment.
Caption: Simplified AGE-RAGE signaling pathway in diabetic microangiopathy.
Conclusion
The this compound PeriFlux 6000 system provides a powerful and versatile platform for investigating the complex microvascular abnormalities associated with diabetic foot ulcers. By employing standardized protocols for LDF, SPP, and tcpO₂ measurements, researchers can obtain reliable and reproducible data to advance our understanding of DFU pathophysiology and to evaluate the efficacy of novel therapeutic interventions. The integration of these physiological measurements with the investigation of underlying molecular signaling pathways will be critical for the development of targeted and effective treatments to improve outcomes for patients with this debilitating condition.
References
- 1. Frontiers | The Role of Cutaneous Microcirculatory Responses in Tissue Injury, Inflammation and Repair at the Foot in Diabetes [frontiersin.org]
- 2. Diabetic foot - this compound [this compound-instruments.com]
- 3. PeriFlux vascular systems | this compound [this compound-instruments.com]
- 4. PeriFlux 6000 - this compound [this compound-instruments.com]
- 5. PeriFlux 6000 - this compound [this compound-instruments.com]
- 6. PeriFlux 6000 Combined System | this compound [this compound-instruments.com]
- 7. medata.cz [medata.cz]
- 8. researchgate.net [researchgate.net]
- 9. Clinical utility of skin perfusion pressure measurement in diabetic foot wounds: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Association between Foot and Ulcer Microcirculation Measured with Laser Speckle Contrast Imaging and Healing of Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skin Perfusion Pressure is a Useful Tool for Evaluating Outcome of Ischemic Foot Ulcers with Conservative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesonthenet.com [diabetesonthenet.com]
- 13. scribd.com [scribd.com]
- 14. diabetesonthenet.com [diabetesonthenet.com]
- 15. Order a manual - this compound [this compound-instruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Tcpo2 calibration using PeriFlux 6000 | PDF [slideshare.net]
- 18. Incoherent Optical Fluctuation Flowmetry: A New Method for the Assessment of Foot Perfusion in Patients with Diabetes-Related Lower-Extremity Complications [mdpi.com]
- 19. Identification of compounds to promote diabetic wound healing based on transcriptome signature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Signaling Pathways Induced by Exosomes in Promoting Diabetic Wound Healing: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell migration in diabetic wound healing: Molecular mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Real-Time Perfusion Imaging in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Real-time perfusion imaging is a critical tool in preclinical cancer research and drug development, offering non-invasive, longitudinal assessment of the tumor microenvironment. By visualizing and quantifying blood flow and vascular characteristics within tumors, researchers can gain valuable insights into tumor angiogenesis, pathophysiology, and response to therapy. This guide provides detailed protocols and application notes for three commonly employed real-time perfusion imaging modalities in tumor models: Dynamic Contrast-Enhanced Ultrasound (DCE-US), Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), and Fluorescence Imaging.
The choice of imaging modality depends on the specific research question, available resources, and the tumor model being studied. DCE-US is a cost-effective and widely accessible technique that provides real-time information on blood volume and flow. DCE-MRI offers excellent soft-tissue contrast and provides a comprehensive assessment of vascular permeability and tissue volume fractions. Fluorescence imaging is highly sensitive for visualizing vascular structure and leakage, particularly at the microscopic level.
These techniques are instrumental in evaluating the efficacy of anti-angiogenic and vascular-disrupting agents, monitoring treatment response, and understanding the mechanisms of drug resistance. The quantitative data derived from these methods can serve as valuable biomarkers for predicting and assessing therapeutic outcomes.
Key Signaling Pathways in Tumor Angiogenesis
Tumor angiogenesis is a complex process regulated by a variety of signaling pathways. Understanding these pathways is crucial for developing targeted anti-angiogenic therapies and for interpreting perfusion imaging data. Key pathways include the Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Angiopoietin/TIE pathways. These pathways are interconnected and work in concert to promote the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach for quantification of time-intensity curves in a DCE-MRI image series with an application to prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic contrast-enhanced ultrasonography (DCE-US) with quantification of tumor perfusion: a new diagnostic tool to evaluate the early effects of antiangiogenic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Applying Perimed Technology in Exercise Physiology Research
Introduction to Perimed Technology in Exercise Science
This compound technologies offer non-invasive solutions for real-time assessment of microcirculation and tissue oxygenation, making them highly valuable tools for exercise physiology research.[1][2] These instruments provide researchers with precise, accurate, and objective data on vascular health and function.[1] The primary technologies applicable to this field are Laser Doppler Flowmetry (LDF), Laser Speckle Contrast Imaging (LSCI), and Transcutaneous Oxygen Monitoring (TcpO2), often integrated into the PeriFlux and PeriCam systems.[3][4][5]
-
Laser Doppler Flowmetry (LDF): Performed by the PeriFlux system, LDF measures blood perfusion (blood flow) in the microcirculation, which includes capillaries, arterioles, venules, and shunting vessels.[6] A laser Doppler probe is placed on the skin, emitting light that scatters off moving red blood cells.[6][7] The system analyzes the frequency shift (Doppler shift) of the reflected light to quantify blood cell velocity and concentration, providing a continuous index of microcirculatory perfusion.[6][8] This is particularly useful for studying the effects of physical activity on thermoregulation, cutaneous vasodilation, and heat stress.[9]
-
Near-Infrared Spectroscopy (NIRS) & Diffuse Reflectance Spectroscopy (DRS): While NIRS is a broader technology, this compound's PeriFlux 6000 EPOS system integrates LDF with Diffuse Reflectance Spectroscopy (DRS) to simultaneously measure both perfusion and local tissue oxygen saturation (HbSO2).[3][10] NIRS-based methods are powerful, non-invasive tools for studying the balance between oxygen delivery and utilization in skeletal muscle.[11][12][13] They allow for real-time monitoring of changes in oxyhemoglobin, deoxyhemoglobin, and total hemoglobin, reflecting muscle oxygenation dynamics during exercise.[14][15][16]
-
Laser Speckle Contrast Imaging (LSCI): The PeriCam PSI system uses LSCI to provide real-time, high-resolution images of blood perfusion over larger tissue areas.[3][17][18] This non-contact method is ideal for visualizing spatial variations in blood flow, such as changes in skin perfusion for thermoregulation studies during or after exercise.[19][20]
-
Transcutaneous Oxygen Monitoring (TcpO2): Integrated into the PeriFlux 6000 system, TcpO2 measures the partial pressure of oxygen diffusing from the capillaries through the skin.[21][22][23] This provides a reliable indication of local tissue oxygenation and metabolic activity, which is critical for understanding the physiological response to exercise.[6]
These technologies enable researchers to investigate athletic performance, the mechanisms of vascular diseases, endothelial dysfunction, and the physiological adaptations to training.[9][24]
Key Experimental Protocols
Protocol 1: Assessing Muscle Oxygenation and Perfusion During Incremental Exercise
This protocol details the use of the PeriFlux 6000 EPOS system to measure local muscle oxygen saturation and blood perfusion during an incremental cycling test. This allows for the investigation of the dynamic relationship between oxygen delivery and consumption in a specific muscle group.[25][26]
Objective: To continuously monitor changes in muscle tissue oxygen saturation (StO2), total hemoglobin (tHb), and perfusion in the vastus lateralis during a graded exercise test to exhaustion.
Materials:
-
This compound PeriFlux 6000 EPOS system
-
Combined LDF/DRS probe (e.g., this compound Probe 457)
-
Cycle ergometer
-
Adhesive tape for probe fixation
-
Alcohol swabs
Methodology:
-
Subject Preparation:
-
Acclimate the subject to the lab environment (22-24°C) for at least 20 minutes.
-
Select the measurement site on the belly of the vastus lateralis muscle, midway between the greater trochanter and the lateral femoral epicondyle.
-
Shave any hair from the site and clean the skin with an alcohol swab to ensure optimal probe contact.
-
-
Probe Placement:
-
Attach the combined LDF/DRS probe to the prepared site using double-sided adhesive tape.
-
Secure the probe and its cable with additional medical tape to prevent movement artifacts during cycling. Ensure the cable is routed to allow for full range of motion.
-
-
Baseline Measurement:
-
Have the subject sit quietly on the cycle ergometer for 5 minutes to record stable baseline values for StO2, tHb, and perfusion.
-
-
Incremental Exercise Test:
-
The subject begins with 3 minutes of unloaded cycling.[27]
-
The workload is then increased in a ramp protocol (e.g., 25-30 Watts per minute) until voluntary exhaustion.
-
Continuously record data from the PeriFlux 6000 EPOS system throughout the entire test.
-
-
Post-Exercise Recovery:
-
After cessation of exercise, have the subject remain on the ergometer and continue recording for at least 5 minutes to monitor the recovery of oxygenation and perfusion. A rapid increase in StO2 above baseline is expected.[27]
-
-
Data Analysis:
-
Analyze the data to determine key parameters such as resting StO2, the rate of deoxygenation during exercise, the minimum StO2 achieved at peak exercise, and the rate of re-oxygenation during recovery.
-
Protocol 2: Evaluating Microvascular Function with Post-Occlusive Reactive Hyperemia (PORH)
This protocol uses the PeriFlux 6000 with an LDF probe to assess endothelial function by measuring the hyperemic response following a brief period of arterial occlusion.[9] This is a valuable method for studying training-induced adaptations in vascular reactivity.
Objective: To quantify the reactive hyperemic response in the forearm skin microcirculation before and after a training intervention.
Materials:
-
This compound PeriFlux 6000 LDPM system
-
Laser Doppler probe
-
Blood pressure cuff (sized for the upper arm)
-
Sphygmomanometer
Methodology:
-
Subject Preparation:
-
The subject should rest in a supine position in a temperature-controlled room for at least 20 minutes.
-
The measurement site on the ventral aspect of the forearm should be cleaned.
-
-
Probe and Cuff Placement:
-
Secure the laser Doppler probe to the forearm.
-
Place a blood pressure cuff around the upper arm on the same side.
-
-
Baseline Measurement:
-
Record a stable baseline perfusion signal for 2-3 minutes.
-
-
Arterial Occlusion:
-
Inflate the blood pressure cuff to a suprasystolic pressure (e.g., 220 mmHg or 50 mmHg above systolic pressure) to completely occlude arterial inflow.
-
Maintain the occlusion for a standardized period, typically 3-5 minutes for research applications.[6][9]
-
Confirm occlusion by the perfusion signal dropping to near zero.
-
-
Release and Hyperemia:
-
Rapidly deflate the cuff to 0 mmHg.
-
Continue recording the LDF signal for at least 5 minutes to capture the full hyperemic response.
-
-
Data Analysis:
-
Calculate key parameters from the perfusion curve:
-
Baseline Perfusion: Average perfusion before occlusion.
-
Biological Zero: Perfusion during occlusion.
-
Peak Perfusion: The maximum perfusion value achieved after cuff release.
-
Time to Peak: The time from cuff release to peak perfusion.
-
Area Under the Curve (AUC): The total perfusion during the hyperemic phase.
-
-
Data Presentation
Quantitative data from this compound systems can be summarized to compare different physiological states or subject groups.
Table 1: Typical Skeletal Muscle Oxygenation and Perfusion Data During Incremental Cycling (Values are illustrative, based on typical findings in published literature)
| Parameter | Rest | Moderate Exercise (50% VO2max) | Maximal Exercise (100% VO2max) | 1-min Post-Exercise Recovery |
| Tissue O2 Saturation (StO2) | 70-80%[26] | 50-60% | 30-40%[27] | 80-90%[27] |
| Deoxyhemoglobin (Δ[HHb]) | Baseline | ↑↑ | ↑↑↑ | ↓↓↓ |
| Oxyhemoglobin (Δ[O2Hb]) | Baseline | ↓ | ↓↓ | ↑↑ |
| Blood Perfusion (Arbitrary Units) | 15-25 PU | 50-70 PU | 80-100 PU | 30-40 PU |
Table 2: Typical Microvascular Function Data from Post-Occlusive Reactive Hyperemia (PORH) Test (Values are illustrative and highly dependent on the specific protocol and individual)
| Parameter | Untrained Individual | Endurance-Trained Athlete |
| Baseline Perfusion (PU) | 20 | 25 |
| Peak Perfusion (PU) | 120 | 180 |
| Time to Peak Perfusion (s) | 15-20 | 10-15 |
| Hyperemic Area (AUC) | Lower | Higher |
Visualizations: Workflows and Pathways
Experimental and Conceptual Diagrams
The following diagrams illustrate the experimental workflow and conceptual relationships in exercise physiology research using this compound technology.
References
- 1. About - this compound [this compound-instruments.com]
- 2. Our history - this compound [this compound-instruments.com]
- 3. This compound [this compound-instruments.com]
- 4. Products - this compound [this compound-instruments.com]
- 5. This compound [this compound-instruments.com]
- 6. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 9. Clinical research | this compound [this compound-instruments.com]
- 10. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dsu.univr.it [dsu.univr.it]
- 12. Using NIRS to non-invasively monitor muscle oxygenation during exercise | BMEG442: Engineering Exercise and Sports [sites.udel.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Muscle Oximetry in Sports Science: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Near-Infrared Spectroscopy Used to Assess Physiological Muscle Adaptations in Exercise Clinical Trials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomed.cas.cz [biomed.cas.cz]
- 17. PeriCam PSI - this compound [this compound-instruments.com]
- 18. dacorumgrup.ro [dacorumgrup.ro]
- 19. Applications Archive - this compound [this compound-instruments.com]
- 20. PeriCam PSI NR | this compound [this compound-instruments.com]
- 21. PeriFlux 6000 - this compound [this compound-instruments.com]
- 22. PeriFlux 6000 Transcutaneous Oxygen Monitor [woundsource.com]
- 23. PeriFlux 6000 - this compound [this compound-instruments.com]
- 24. PeriFlux vascular systems | this compound [this compound-instruments.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. mdpi.com [mdpi.com]
- 27. Changes in skeletal muscle oxygenation during exercise measured by near-infrared spectroscopy on ascent to altitude - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide for cerebral blood flow monitoring in rodents
Application Note & Protocol
A Step-by-Step Guide for Cerebral Blood Flow Monitoring in Rodents
This guide provides researchers, scientists, and drug development professionals with detailed protocols for monitoring cerebral blood flow (CBF) in rodent models. It covers key techniques, from invasive high-resolution methods to non-invasive whole-brain imaging, and includes data presentation standards and visualizations of experimental workflows and relevant biological pathways.
Core Techniques for Cerebral Blood Flow Monitoring
The selection of a CBF monitoring technique depends on the specific research question, required spatial and temporal resolution, and the degree of invasiveness tolerated. The three most common techniques are Laser Doppler Flowmetry (LDF), Laser Speckle Contrast Imaging (LSCI), and Arterial Spin Labeling-Magnetic Resonance Imaging (ASL-MRI).
Table 1: Comparison of Key CBF Monitoring Techniques
| Feature | Laser Doppler Flowmetry (LDF) | Laser Speckle Contrast Imaging (LSCI) | Arterial Spin Labeling MRI (ASL-MRI) |
| Principle | Measures the Doppler shift of laser light scattered by moving red blood cells. | Analyzes the blurring of laser speckle patterns caused by blood flow. | Uses magnetically labeled arterial blood water as an endogenous tracer. |
| Measurement | Relative changes in CBF in a small tissue volume (perfusion units). | Relative changes in CBF over a wide cortical area (perfusion units). | Absolute quantification of CBF (e.g., mL/100g/min) throughout the brain. |
| Invasiveness | High (requires craniotomy and probe placement on the cortex). | Moderate to High (requires thinned-skull or open-skull craniotomy). | Non-invasive. |
| Temporal Resolution | Milliseconds. | Milliseconds to seconds. | Minutes. |
| Spatial Resolution | ~1 mm³. | ~10-50 µm. | ~100-500 µm. |
| Typical Use Case | Real-time monitoring of focal CBF changes (e.g., during stroke models). | Imaging cortical spreading depolarizations or functional hyperemia. | Longitudinal studies of whole-brain perfusion in disease models. |
Experimental Protocols
General Animal Preparation and Anesthesia
Proper surgical preparation is critical for obtaining reliable and reproducible CBF data.
-
Anesthesia: Anesthetize the rodent using isoflurane (B1672236) (1-2% for maintenance) or urethane (B1682113) (1.2-1.5 g/kg, i.p.) for non-recovery experiments. The choice of anesthetic is crucial as many can affect cerebral hemodynamics.
-
Fixation: Place the anesthetized animal in a stereotaxic frame to ensure a stable head position.
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Physiological Monitoring: Monitor and maintain core body temperature at 37°C using a heating pad. Monitor vital signs such as heart rate, respiration, and blood oxygen saturation throughout the procedure.
-
Surgical Site Preparation: Shave the fur from the scalp, and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Make a midline scalp incision to expose the skull.
Workflow for Surgical CBF Monitoring
Caption: General experimental workflow for invasive CBF monitoring in rodents.
Protocol for Laser Doppler Flowmetry (LDF)
-
Craniotomy: After exposing the skull, perform a craniotomy (~2 mm diameter) over the region of interest (e.g., the middle cerebral artery territory). Carefully remove the bone flap, leaving the underlying dura mater intact and moist with saline.
-
Probe Placement: Mount the LDF probe on a micromanipulator and position it perpendicular to the cortical surface, approximately 0.5-1.0 mm above the dura.
-
Data Acquisition:
-
Connect the probe to the LDF monitor.
-
Record a stable baseline CBF reading for at least 10-15 minutes.
-
Initiate the experimental paradigm (e.g., induce ischemia by occluding the MCA).
-
Continuously record the LDF signal throughout the experiment and for a desired period afterward.
-
-
Data Analysis: Express the LDF signal as a percentage change from the pre-ischemic baseline value.
Protocol for Laser Speckle Contrast Imaging (LSCI)
-
Craniotomy: Prepare either an open-skull craniotomy (as described for LDF) or a thinned-skull preparation. For the latter, use a high-speed drill to thin the skull over the area of interest until it is translucent, without breaching it. This method helps to reduce inflammation.
-
Imaging Setup:
-
Position the LSCI camera above the prepared cranial window.
-
Illuminate the cortical surface with a laser diode (typically ~635-785 nm).
-
Adjust the focus and camera settings (exposure time) to obtain a clear speckle pattern.
-
-
Data Acquisition:
-
Acquire a series of baseline images for 5-10 minutes.
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Perform the experimental manipulation (e.g., sensory stimulation, drug administration).
-
Capture images continuously at the desired frame rate (e.g., 10-30 Hz).
-
-
Data Analysis: Convert raw speckle images into relative blood flow maps using specialized software. Analyze changes in CBF within defined regions of interest (ROIs).
Protocol for Arterial Spin Labeling MRI (ASL-MRI)
-
Animal Preparation: Anesthetize the animal and secure it in an MRI-compatible stereotaxic holder. Ensure the animal's head is positioned correctly within the scanner's RF coil. Maintain body temperature using a warm air system.
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Scanner Setup:
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Place the animal in the MRI scanner.
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Perform initial scout scans to confirm positioning.
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Acquire high-resolution anatomical images (e.g., using a T2-weighted sequence) for anatomical reference.
-
-
ASL-MRI Acquisition:
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Select an appropriate ASL sequence (e.g., CASL or PASL).
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The sequence will acquire a pair of images: a "label" image where arterial blood is magnetically inverted and a "control" image without labeling.
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Acquire a series of these pairs to improve the signal-to-noise ratio.
-
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Data Analysis:
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Subtract the label image from the control image to generate a perfusion-weighted image.
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Using a physiological model, convert these images into quantitative CBF maps (in mL/100g/min).
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Co-register the CBF maps with the anatomical images for ROI analysis.
-
Data Presentation
Presenting quantitative CBF data in a structured format is essential for interpretation and comparison across studies.
Table 2: Example Baseline CBF Values in Anesthetized Rodents
| Technique | Brain Region | Species | Anesthetic | Mean CBF (mL/100g/min) |
| ASL-MRI | Cortex | Rat | Isoflurane (1.5%) | 50 - 70 |
| ASL-MRI | Striatum | Rat | Isoflurane (1.5%) | 60 - 80 |
| ASL-MRI | Cortex | Mouse | Isoflurane (1.2%) | 80 - 120 |
| ASL-MRI | Thalamus | Mouse | Isoflurane (1.2%) | 90 - 140 |
Note: These values can vary significantly based on anesthetic depth, animal strain, and physiological status.
Table 3: Example CBF Changes in Experimental Models
| Model | Technique | Brain Region | Expected CBF Change (from baseline) |
| Middle Cerebral Artery Occlusion (MCAO) | LDF / LSCI | Ischemic Core | 80-90% reduction |
| Middle Cerebral Artery Occlusion (MCAO) | LDF / LSCI | Penumbra | 40-60% reduction |
| Whisker Stimulation | LSCI | Barrel Cortex | 20-40% increase |
| Hypercapnia (5% CO₂) | ASL-MRI | Whole Brain | 50-100% increase |
Key Signaling Pathway: Neurovascular Coupling
Cerebral blood flow is tightly regulated to match local neuronal activity, a process known as neurovascular coupling. This pathway is a critical area of investigation in neuroscience. Increased synaptic activity leads to the release of vasoactive messengers from neurons and astrocytes that act on smooth muscle cells of arterioles to cause vasodilation and increase local blood flow.
Application Notes and Protocols for Burn Perfusion Assessment using the Perimed PeriCam PSI System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and timely assessment of burn wound depth is critical for determining the appropriate treatment strategy, predicting healing outcomes, and avoiding unnecessary surgical interventions.[1] The this compound PeriCam PSI System is a non-invasive, real-time blood perfusion imager that utilizes Laser Speckle Contrast Analysis (LASCA) or Laser Speckle Contrast Imaging (LSCI) to visualize and quantify tissue microcirculation.[2][3] This technology offers a significant advantage over subjective clinical assessment, which can have an accuracy of 60-80%, by providing objective, quantitative data on blood flow within the burn wound and surrounding tissue.[4] Increased blood perfusion generally indicates a functioning microcirculation and a higher potential for wound healing, while low or absent perfusion suggests deeper burns that may require surgical intervention.[1][5]
These application notes provide a comprehensive protocol for utilizing the PeriCam PSI system for the assessment of burn wound perfusion, along with a summary of relevant quantitative data from published studies to aid in data interpretation and experimental design.
Principle of Laser Speckle Contrast Imaging (LSCI)
The PeriCam PSI System illuminates the tissue with a divergent near-infrared laser beam (785 nm).[6][7] When the laser light scatters off moving red blood cells within the microvasculature, it creates a dynamic interference pattern known as a "speckle pattern."[2] The camera captures these patterns at a high frame rate. The movement of red blood cells causes a blurring of the speckle pattern; the greater the movement, the more blurred the pattern becomes. The system's software analyzes the level of blurring, quantified as a decrease in speckle contrast, to calculate a perfusion value in arbitrary Perfusion Units (PU).[2][8] This allows for real-time visualization and quantification of tissue blood perfusion without direct contact with the wound.[2]
Experimental Protocol: Burn Perfusion Assessment in a Clinical Research Setting
This protocol outlines the standardized procedure for assessing burn wound perfusion using the this compound PeriCam PSI System in a clinical research environment.
1. Subject Preparation:
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Informed Consent: Ensure informed consent is obtained from the subject or their legal representative prior to any procedures.[4]
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Acclimatization: Allow the subject to rest in a comfortable, supine position for at least 20 minutes in a room with a stable ambient temperature to allow for acclimatization and to minimize physiological variations in blood flow.[6]
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Wound Preparation: If present, dressings should be carefully removed. Standard wound care should be provided as per the institutional protocol before imaging.[4]
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Positioning: Position the subject to ensure the burn wound area is stable and accessible for imaging, minimizing the potential for movement artifacts.[6]
2. PeriCam PSI System Setup:
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Power On and Warm-up: Power on the computer and the PeriCam PSI instrument. Allow the instrument a minimum of 5 minutes to warm up to ensure laser stability.[6]
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Launch Software: Start the PIMSoft application software on the computer.[6]
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Positioning the Imager Head:
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Position the PeriCam PSI imager head parallel to the tissue surface, with the laser beam perpendicular to the area of interest.[6]
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The recommended working distance from the tissue is between 10 cm and 40 cm.[6] The system provides an automated working distance calculation.[5] This flexible distance allows for imaging areas up to 24 x 24 cm.[6]
-
-
Image and Data Acquisition Settings:
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Measurement Area: Define the desired width and height of the measurement area to encompass the entire burn wound and a surrounding area of healthy, uninjured skin for reference.[5][6]
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Resolution: Select the desired point density (resolution). The system can achieve a resolution of up to 100 µm/pixel.[2][6]
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Acquisition Rate: An acquisition rate of 21 images per second is a commonly used setting.[7]
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Image Averaging: To improve signal-to-noise ratio, perfusion data from multiple consecutive images are typically averaged. For example, averaging data from 42 consecutive images results in a total measurement time of 2 seconds per image.[7] A study protocol mentioned averaging data from 21 images taken in rapid succession over a 1-minute interval.[6]
-
3. Data Acquisition:
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Initiate Recording: Click the "Start" button in the PIMSoft software to begin recording perfusion data.[6]
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Real-time Monitoring: The software will display a real-time, color-coded image of the tissue perfusion.[2]
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Duration: The imaging duration is typically short. One study reported a setup and imaging duration of 3 minutes and 10 seconds.[9][10]
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Finalize Recording: Click the "Stop" button to end the recording. The data is automatically saved to the computer.[6]
4. Data Analysis:
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Region of Interest (ROI) Selection:
-
Using the PIMSoft software, define Regions of Interest (ROIs) on the perfusion image.[5]
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Select ROIs within the burn wound at various locations representing different visual characteristics.[4]
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Crucially, select a reference ROI in an area of healthy, uninjured skin adjacent to the burn for comparison.[1][5] ROIs can be of various shapes (e.g., free-form, square, oval).[5]
-
-
Perfusion Quantification:
-
Data Interpretation:
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Compare the perfusion values of the burned areas to the healthy skin reference. Superficial burns often exhibit higher perfusion than normal skin, whereas deeper burns show compromised or absent perfusion.[1][5]
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Analyze the spatial distribution of perfusion within the wound to identify heterogeneous areas.
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For longitudinal studies, perfusion can be monitored at different time points (e.g., day 1, 2, 3, 7, 14 post-burn) to assess the healing trajectory.[11][12] An increase in perfusion over time can indicate a functioning microcirculation and good healing potential.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing the PeriCam PSI (or LSCI) for burn perfusion assessment.
Table 1: Performance of LSCI in Predicting Burn Wound Healing Potential
| Healing Potential Endpoint | Sensitivity | Specificity | Area Under Curve (AUC) | Reference |
| <14 days vs. ≥14 days | 71% | 95% | Not Reported | [9][10] |
| ≤21 days vs. >21 days | 74% | 95% | Not Reported | [9][10] |
| <14 days vs. ≥14 days | 85% | 82% | 0.89 | [13] |
| <21 days vs. ≥21 days | 81% | 88% | 0.89 | [13] |
Table 2: LSCI Perfusion Unit (PU) Cut-off Values for Healing Potential
| Treatment Indication | Healing Potential (HP) | LSCI Cut-off Value (PU) | Reference |
| Conservative Treatment | < 14 days and ≥ 14 days | 143 | [13] |
| Surgical Closure | < 21 days and ≥ 21 days | 113 | [13] |
Visualizations
Experimental Workflow for Burn Perfusion Assessment
Caption: Workflow for burn perfusion assessment using PeriCam PSI.
Logical Relationship in LSCI Data Interpretation
Caption: LSCI perfusion levels and corresponding clinical interpretations.
References
- 1. Accurate assessment of burn depth at an early stage [this compound.cn]
- 2. medata.cz [medata.cz]
- 3. PeriCam PSI - this compound [this compound-instruments.com]
- 4. escholarship.org [escholarship.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. PeriCam PSI - this compound [this compound-instruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Validity of laser speckle contrast imaging for the prediction of burn wound healing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cutaneous wound healing - this compound [this compound-instruments.com]
- 13. Laser speckle contrast imaging, an alternative to laser doppler imaging in clinical practice of burn wound care derivation of a color code - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Signal-to-Noise Ratio in Laser Doppler Microcirculation Measurements
Welcome to the Technical Support Center for laser Doppler microcirculation measurements. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the signal-to-noise ratio (SNR) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and enhance data quality.
Troubleshooting Guides
This section provides solutions to common problems encountered during laser Doppler microcirculation measurements that can lead to a poor signal-to-noise ratio.
Issue: High Signal Variability or Spikes (Movement Artifacts)
Q1: My signal is showing sudden, large spikes that are not physiological. How can I minimize these movement artifacts?
A1: Movement artifacts are a primary source of noise in laser Doppler measurements.[1][2][3][4][5] Any movement of the subject or the probe can introduce significant errors.[1][2] Here are steps to mitigate this issue:
-
Secure the Probe: Ensure the probe is securely attached to the skin. Use double-sided adhesive rings and consider using medical tape to fix the probe cable to the skin, preventing pulling or subtle movements. The probe and the tissue should move together as one.[1]
-
Stabilize the Subject: The subject should be in a comfortable and stable position to minimize fidgeting or involuntary movements. For limb measurements, ensure the limb is well-supported.
-
Acclimatization Period: Allow the subject to rest for at least 15-20 minutes in a quiet, temperature-controlled room before starting the measurement. This helps them to relax and reduces the likelihood of spontaneous movements.
-
Instruct the Subject: Advise the subject to remain as still as possible and to avoid talking during the data acquisition period.
-
Data Post-Processing: If movement artifacts are unavoidable, they can be addressed during data analysis. Techniques such as wavelet analysis or empirical mode decomposition can help to filter out these artifacts.[2] Some systems also incorporate accelerometers to detect and flag movement, allowing for the exclusion of contaminated data segments.
Issue: Low Overall Signal Strength
Q2: I am consistently getting a low perfusion signal, making it difficult to distinguish from baseline noise. What could be the cause and how can I improve it?
A2: A weak signal can result from several factors related to both the experimental setup and the subject's physiology.
-
Probe Placement: The density of microvasculature varies across the skin.[6] Ensure the probe is placed on a site with adequate perfusion. Avoid areas with thick skin, scars, or calluses.
-
Probe Contact and Pressure: The probe should be in gentle contact with the skin. Excessive pressure can occlude the microvessels, reducing blood flow, while insufficient contact can lead to a weak signal.[3]
-
Skin Preparation: Proper skin preparation is crucial. Clean the skin with an alcohol swab to remove oils and dirt that can interfere with the laser light. Allow the alcohol to dry completely before applying the probe.[7]
-
Subject's Physiological State: Factors such as low blood pressure, vasoconstriction due to cold, or certain medications can reduce peripheral blood flow. Ensure the subject is warm and relaxed.
-
Probe and System Check: Verify that the laser Doppler system and the probe are functioning correctly. Check for any damage to the probe's optical fibers. Perform a calibration check if you suspect a hardware issue.
Issue: Drifting Baseline
Q3: My baseline signal is not stable and tends to drift over time. What could be causing this?
A3: Baseline drift can be caused by physiological changes or environmental factors.
-
Temperature Changes: The temperature of the skin and the surrounding environment can significantly affect microvascular perfusion.[8] Ensure the room temperature is stable and comfortable. Local heating of the skin to around 32-34°C can help stabilize blood flow.
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Autonomic Nervous System Activity: Stress or anxiety can cause fluctuations in blood flow. Ensure the subject is relaxed and comfortable throughout the measurement.
-
Probe Temperature Stabilization: Allow the probe and the instrument to warm up for at least 5-10 minutes before starting measurements to ensure thermal stability.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions about laser Doppler microcirculation measurements.
Q4: How often should I calibrate my laser Doppler probe?
A4: Regular calibration is essential for obtaining reliable and reproducible data. It is recommended to verify the calibration of your probes at least once every six weeks.[9][10] New probes should always be calibrated before their first use.[11][12] The calibration process typically involves using a motility standard, which is a colloidal suspension of microspheres undergoing Brownian motion, to provide a known perfusion value.[1][9][12]
Q5: What is the difference between various types of laser Doppler probes, and how do they affect the signal?
A5: Different probe types are designed for specific applications and can influence the measurement volume and signal quality.
-
Standard Surface Probes: These are the most common type and are used for non-invasive measurements on the skin surface. They typically have a fiber separation of 0.5 mm to 1.25 mm.
-
Needle Probes: These are used for invasive measurements within tissues such as muscle or organs.
-
Integrating Probes: These probes have multiple collecting fibers to average the signal over a larger area, which can help to reduce variability due to the heterogeneous nature of the microvasculature.[6]
-
Fiber-free Systems: Some newer systems use a single chip in direct contact with the tissue, which can reduce movement artifacts common in fiber-based systems. However, they may have a lower SNR at low perfusion levels.[8][13]
Q6: Can I measure absolute blood flow in ml/min/100g of tissue with laser Doppler flowmetry?
A6: No, laser Doppler flowmetry provides a relative measure of microvascular perfusion, typically expressed in arbitrary Blood Perfusion Units (BPU).[1][14] It does not provide absolute quantification of blood flow. The technique is powerful for assessing changes in blood flow in response to stimuli or over time.
Data Presentation
Table 1: Impact of Temperature on Microcirculation Measurements
| Skin Temperature (°C) | Perfusion Change | Observations |
| Heating from 32°C to 40°C | Momentary several-fold increase, followed by a temporary decrease, then a gradual increase to 10-15 times the control value over 30-40 minutes.[8] | Local heating induces significant vasodilation. |
| Cooling from 32°C to 5°C | Momentary decrease, followed by an increase surpassing the pre-cooling level, then a decline after 15-20 minutes.[8] | This phenomenon is known as cold-induced vasodilation. |
Table 2: Comparison of Filtering Methods for SNR Improvement
| Filtering Method | Principle | Reported SNR Improvement | Reference |
| Wavelet Denoising | Decomposes the signal into different frequency components and removes noise-related components. | Can significantly improve SNR, with specific improvements depending on the wavelet function and thresholding method used. | [15] |
| Singular Value Decomposition (SVD) | A matrix factorization technique that can separate signal from noise. | Can provide an average incremental SNR gain of around 18 dB. | [16] |
| Coherence Factor Mask (CFM) | Utilizes SVD in the channel domain and a spatiotemporal coherence mask to identify and reduce noise. | Gains in SNR of up to 22 dB have been reported. | |
| Multi-Transverse Modes Heterodyne Matched-Filtering | Combines multi-transverse modes integration and digital heterodyne matched filtering. | Can reduce the noise floor by approximately 11.4 dB. | [17] |
Experimental Protocols
Protocol 1: Skin Preparation for Laser Doppler Measurements
-
Site Selection: Choose a measurement site with good perfusion, avoiding bony prominences, scars, and areas with dense hair.
-
Hair Removal (if necessary): If the measurement site has dense hair, it should be carefully clipped. Avoid shaving, as this can cause skin irritation and affect blood flow.
-
Cleaning: Clean the selected skin area with an alcohol swab (e.g., 70% isopropyl alcohol) to remove dirt, oils, and transient microbes.[7][18] Use a gentle back-and-forth motion.[19]
-
Drying: Allow the alcohol to air dry completely. This is crucial as residual alcohol can affect the measurement and some systems.[7][19]
-
Acclimatization: Have the subject rest in a temperature-controlled room for at least 15-20 minutes to allow skin temperature and blood flow to stabilize before probe placement.
Protocol 2: Laser Doppler Probe Calibration
-
Warm-up: Turn on the laser Doppler instrument and allow it to warm up for at least 5-10 minutes with a probe connected.[1]
-
Prepare Motility Standard: Gently swirl the bottle of motility standard to ensure the microspheres are evenly suspended.[1][12] Allow the solution to settle for one minute.[12]
-
Position the Probe: Using a calibration holder, immerse the tip of the laser Doppler probe into the center of the motility standard solution.[11][12] Ensure the probe is stable and not touching the sides or bottom of the container.[11]
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Initiate Calibration: Follow the manufacturer's instructions to start the calibration procedure. This usually involves pressing a 'CAL' button on the instrument or in the software.[11][12]
-
Avoid Vibrations: Ensure the setup is on a stable, vibration-free surface during the calibration process, as any movement can invalidate the results.[11][12]
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Confirmation: The instrument will indicate when the calibration is complete and successful.[11][12]
Mandatory Visualizations
References
- 1. biopac.com [biopac.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 4. researchgate.net [researchgate.net]
- 5. Movement artifact reduction in laser Doppler blood flowmetry : myocardial perfusion applications [diva-portal.org]
- 6. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Calibration kit for laser Doppler probes - this compound [this compound-instruments.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 12. 1.10. Decision Trees — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 13. ijsdr.org [ijsdr.org]
- 14. Frontiers | Non-invasive techniques to access in vivo the skin microcirculation in patients [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for reducing variance in laser Doppler flowmetry measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Perimed PeriCam PSI Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during Perimed PeriCam PSI recordings.
General Best Practices for Data Acquisition
To minimize the occurrence of artifacts and ensure high-quality data, it is recommended to follow these best practices during your experiments.
A proper experimental setup is crucial for acquiring reliable data. The following diagram outlines the key steps for setting up your PeriCam PSI system.
Caption: Workflow for optimal experimental setup.
Troubleshooting Guides & FAQs
This section is organized by the type of artifact you may encounter. Each section provides a question-and-answer format to directly address specific issues.
Motion Artifacts
Movement of the subject or the PeriCam PSI system during recording is a primary source of artifacts in laser speckle contrast imaging (LSCI), often leading to an overestimation of perfusion values.[1][2]
Q1: My perfusion map shows sudden, transient spikes of high perfusion that do not seem physiological. What could be the cause?
A: This is a classic presentation of motion artifacts. Any movement of the tissue being imaged or the camera itself will cause the speckle pattern to change, which the system interprets as blood flow.[3]
Troubleshooting Steps:
-
Immobilize the Subject: Ensure the subject is comfortably and securely positioned to minimize voluntary and involuntary movements. For animal studies, proper anesthesia and stabilization are critical.
-
Stabilize the PeriCam PSI: Use a stable mounting arm to prevent any vibration or movement of the camera head during acquisition.[4] this compound offers a high-quality arm designed to prevent movement artifacts.[5]
-
Data Review in PIMSoft: Use the PIMSoft software to review the recording as a video. This can help you visually identify frames with motion artifacts. You can then define time periods of interest (TOIs) to exclude the affected segments from your analysis.[6]
-
Post-Processing Correction (Advanced): For unavoidable movements, advanced techniques like image registration can be used to correct for motion.[7] Some research suggests using a fiducial marker in the field of view to help align images and identify frames with minimal motion.[8]
The following diagram illustrates a decision-making process for addressing suspected motion artifacts.
Caption: Decision tree for troubleshooting motion artifacts.
Ambient Light Artifacts
While the PeriCam PSI system has features to mitigate the effects of ambient light, strong or fluctuating light sources can still introduce artifacts.
Q2: I am seeing rhythmic fluctuations in my perfusion signal that do not correlate with the cardiac cycle. Could this be due to the lighting in the room?
A: Yes, fluorescent lighting, in particular, can flicker at a frequency that may be picked up by the camera, leading to periodic noise in the perfusion signal.
Troubleshooting Steps:
-
Utilize Automatic Ambient Light Compensation: The PeriCam PSI system is equipped with automatic ambient light compensation, which is performed once every second to ensure robust measurements under varying lighting conditions.[5][9] For most situations, this feature should suffice.
-
Dim or Turn Off Room Lights: The most effective way to eliminate ambient light artifacts is to dim or turn off the room lights during the recording.[2]
-
Use a Light-Blocking Drape: If turning off the lights is not feasible, you can create a dark environment around the measurement area using a light-blocking drape.
-
Avoid Direct Light Sources: Ensure that no direct light sources (e.g., from windows or lamps) are pointed towards the measurement area or the camera lens.
Reflection Artifacts
Specular reflections from a smooth or wet tissue surface can lead to areas of erroneously low perfusion values in the resulting image.[10]
Q3: My perfusion map has dark spots or areas with near-zero perfusion that I know are well-perfused. What could be causing this?
A: These are likely specular reflection artifacts. When the laser light reflects directly off the surface into the camera, it does not scatter within the tissue, and therefore, does not pick up information about blood flow. This lack of scattered light is interpreted as zero flow.
Troubleshooting Steps:
-
Adjust the Angle of the Camera: Slightly changing the angle of the PeriCam PSI head relative to the tissue surface can often eliminate specular reflections.
-
Use a Polarizer: While not a standard feature, some research suggests that using crossed polarizers on the light source and the camera can significantly reduce specular reflections.[2]
-
Maintain a Dry Surface: If possible and appropriate for the experimental model, ensure the tissue surface is not overly wet, as this can increase specular reflection.
-
Use a Black, Non-Reflective Background: To minimize reflections from the surrounding environment, use a black, non-reflective material as the background for your measurements.[5]
The following workflow can help you address reflection artifacts.
Caption: Workflow for mitigating reflection artifacts.
Out-of-Range Perfusion Values
Q4: The perfusion values in my recording are consistently very low, even in areas I expect to be well-perfused. What should I check?
A: Consistently low perfusion values could be due to several factors, from incorrect setup to physiological conditions.
Troubleshooting Steps:
-
Check Focus and Working Distance: Ensure the camera is in focus and at the correct working distance. The PeriCam PSI NR model has a working distance of 13 cm to 41.5 cm, while the HR model has a fixed distance of 13 cm.[6] Some models feature continuous autofocus to help maintain sharp images.[5]
-
Verify Laser Power: In the PIMSoft software, check that the laser power is adequate. The histogram of the raw speckle image should show that the camera pixels are excited to about half their capacity without being saturated.[11]
-
Check for Pressure on the Tissue: Ensure that nothing is inadvertently putting pressure on the tissue being imaged, as this can restrict blood flow.
-
Subject's Physiological State: Consider the physiological state of the subject. Low body temperature or the effects of anesthesia can cause a real decrease in peripheral perfusion.
-
System Calibration: this compound recommends regular calibration of the system to ensure accuracy.[12] A calibration box is provided with the system for this purpose.[9]
Q5: My perfusion values are maxing out the scale (saturating). How can I address this?
A: Saturated perfusion values can occur in areas of extremely high blood flow or due to certain artifacts.
Troubleshooting Steps:
-
Adjust the Perfusion Scale: In PIMSoft, you can adjust the color-coding scale to visualize a wider range of perfusion units (PU).[13] This does not change the underlying data but helps in visualizing the variations in highly perfused areas.
-
Check for Motion Artifacts: As discussed earlier, motion can cause artificially high perfusion readings.
-
Review Experimental Protocol: If you are using a provocation that causes a very strong hyperemic response, the high perfusion may be physiological. Consider adjusting the timing of your measurements to capture the peak response without saturation.
Quantitative Impact of Artifacts
The presence of artifacts can significantly alter the quantitative data obtained from PeriCam PSI recordings. The following table provides an illustrative summary of the potential impact of different artifacts on perfusion values.
| Artifact Type | Appearance in Perfusion Map | Effect on Perfusion Units (PU) | Potential % Error (Illustrative) |
| Motion | Sudden, non-physiological spikes of high perfusion | Significant overestimation | > 50% increase[10] |
| Ambient Light | Rhythmic or random fluctuations in the perfusion signal | Increased noise and variance | 5-15% |
| Specular Reflection | Dark spots or areas of near-zero perfusion | Erroneous underestimation | Approaching -100% in affected pixels |
| Out of Focus | Blurry image, loss of detail, and potentially inaccurate perfusion | Underestimation of perfusion | 10-30% decrease |
Detailed Experimental Protocols
While specific protocols should be optimized for your research question, here are general methodologies for key procedures.
Protocol 1: Baseline Perfusion Measurement in a Mouse Hindlimb Ischemia Model
-
Anesthesia: Anesthetize the mouse using a standard, approved protocol (e.g., isoflurane (B1672236) inhalation).
-
Subject Preparation: Place the mouse on a heating pad to maintain body temperature. Secure the hindlimb to be imaged in a fixed position.
-
PeriCam PSI Setup: Position the PeriCam PSI HR head at the fixed working distance of 13 cm above the hindlimb.[14]
-
Focusing: Adjust the focus to obtain a clear image of the vasculature.
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Software Settings: In PIMSoft, set the image acquisition rate (e.g., 20 frames per second).
-
Recording: Record a baseline perfusion measurement for a defined period (e.g., 5 minutes).
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Data Analysis: Define a region of interest (ROI) over the ischemic and contralateral non-ischemic limbs to quantify the average perfusion in PU.[15]
Protocol 2: Inducing and Mitigating Motion Artifacts
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Stable Baseline: Acquire a stable baseline recording of a static subject (e.g., an anesthetized mouse or a human volunteer's forearm at rest).
-
Induce Motion: Introduce a controlled, gentle movement to the subject (e.g., passive flexion of a finger or a slight shift in the animal's position).
-
Record During Motion: Continue recording with the PeriCam PSI during the induced motion.
-
Stabilize and Record: Stop the motion and allow the subject to stabilize, then record a post-motion baseline.
-
Analysis:
-
In PIMSoft, compare the perfusion values during the stable baseline, motion, and post-motion periods.
-
Observe the significant increase in perfusion during the motion phase.
-
Practice using TOIs to exclude the motion-affected data and recalculate the average perfusion.
-
For further assistance, it is recommended to consult the user manual for your specific PeriCam PSI model or contact this compound support directly.[3]
References
- 1. foil.bme.utexas.edu [foil.bme.utexas.edu]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. starfishmedical.com [starfishmedical.com]
- 4. Movement correction method for laser speckle contrast imaging of cerebral blood flow in cranial windows in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PeriCam PSI - this compound [this compound-instruments.com]
- 6. PeriCam PSI - this compound [this compound-instruments.com]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Correcting for motion artifact in handheld laser speckle images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medata.cz [medata.cz]
- 10. Mitigation of Motion Artifacts in Handheld Laser Speckle Contrast Imaging Illustrated on Psoriasis Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Build a Laser Speckle Contrast Imaging (LSCI) System to Monitor Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological concerns with laser speckle contrast imaging in clinical evaluation of microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pimsoft-group.com [pimsoft-group.com]
- 14. PeriCam PSI HR - this compound [this compound-instruments.com]
- 15. 2.6 Perfusion Imaging [bio-protocol.org]
Technical Support Center: Perimed Skin Perfusion Pressure (SPP) Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing probe placement for accurate Perimed Skin Perfusion Pressure (SPP) measurements.
Frequently Asked Questions (FAQs)
Q1: What is Skin Perfusion Pressure (SPP) and why is it important?
A1: Skin Perfusion Pressure (SPP) is a non-invasive measurement of the microcirculatory blood pressure in the skin, determined using a laser Doppler probe.[1][2] It is a critical parameter for assessing the potential for wound healing, particularly in patients with conditions like diabetic foot ulcers or peripheral arterial disease.[1][2] A key advantage of SPP is that it is not affected by vascular calcification, which can limit the accuracy of other methods like the Ankle-Brachial Index (ABI).[3][4][5]
Q2: How does the this compound PeriFlux 6000 system measure SPP?
A2: The PeriFlux 6000 system uses a laser Doppler probe to continuously monitor blood perfusion at a specific skin site.[4] A pressure cuff is placed over the probe and inflated to a pressure that stops blood flow (occlusion).[1][4] The cuff pressure is then slowly and automatically reduced. The SPP value is the pressure at which blood flow returns to the microcirculation, detected by the laser Doppler probe.[1][4]
Q3: Where on the body can SPP measurements be taken?
A3: SPP can be measured at multiple sites, including the foot (plantar, dorsal, and toes), ankle, and at various levels on the leg (above and below the knee).[1][2] This allows for targeted assessment of perfusion in areas of interest, such as near a wound or ulcer, based on concepts like the angiosome.[1][4]
Q4: What are the general guidelines for probe placement?
A4: For accurate SPP readings, the laser Doppler probe should be placed on clean, dry skin.[4] It is secured with a double-sided adhesive tape. The pressure cuff is then placed over the probe, ensuring the probe is positioned in the middle of the cuff.[4][6] The probe's cable should hang vertically to minimize strain.[4]
Q5: Can SPP be measured on compromised skin?
A5: Yes, SPP is a suitable method for measuring microcirculation in patients with edema, calluses, or wounds on the sole of the foot.[2][4][7] The test can also be performed on sites with thickened skin.[8] However, the probe should be placed on viable tissue adjacent to the wound for the most relevant assessment of healing potential.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during SPP measurements.
Issue 1: Inconsistent or Non-Repetucible SPP Readings
| Possible Cause | Troubleshooting Steps |
| Improper Probe/Cuff Placement | 1. Ensure the probe is placed directly on the skin and is in the center of the pressure cuff.[4][6] 2. Verify that the cuff is the correct size for the limb to avoid uneven pressure distribution.[4] 3. Check that the probe cable is hanging vertically and is not pulling on the probe.[4] |
| Patient Movement | 1. Instruct the patient to remain still during the measurement. 2. Ensure the patient is in a comfortable and stable position. |
| Temperature Variations | 1. The patient's limb should be kept at a stable, warm temperature. Cold feet can lead to vasoconstriction and affect readings.[9] 2. Consider using a thermostatic laser Doppler probe to standardize the measurement temperature, typically by heating the site to 40°C.[6][9] |
| Probe Calibration | 1. Regularly check the calibration of the laser Doppler probe and the PeriFlux 6010 unit as per the manufacturer's recommendations (e.g., monthly). 2. Always verify the calibration of a new probe before its first use.[10] |
Issue 2: Signal Loss or "No Signal" Reading
| Possible Cause | Troubleshooting Steps |
| Inadequate Occlusion | 1. Ensure the cuff inflates to a pressure sufficient to stop blood flow (typically 150-200 mmHg, depending on the patient's systolic pressure).[4] 2. Check for any leaks in the cuff or tubing. |
| Poor Probe Contact | 1. Clean the skin with an alcohol swab to remove any oils or lotions and ensure it is completely dry before applying the probe.[4] 2. Use a fresh double-sided adhesive strip for each measurement to ensure good adhesion.[4] |
| Probe or Cable Damage | 1. Inspect the probe and its cable for any visible signs of damage. 2. If damage is suspected, try using a different probe to see if the issue resolves. |
Issue 3: Artifacts in the Laser Doppler Signal
| Possible Cause | Troubleshooting Steps |
| Patient Movement or Vibration | 1. Ensure the measurement environment is free from vibrations. 2. Remind the patient to remain as still as possible during the measurement. |
| Electrical Interference | 1. Keep the probe cables away from other electrical equipment. 2. Ensure the this compound system is plugged into a properly grounded outlet. |
| Improper Cuff Deflation | 1. The cuff should deflate at a slow, linear rate. The PeriFlux 6000 system controls this automatically.[8] If you suspect an issue, check the system settings and ensure the tubing is not kinked. |
Quantitative Data on SPP Measurements
The following table summarizes SPP values at different anatomical locations in healthy individuals and those with ischemia, providing a reference for expected ranges.
| Anatomical Location | SPP in Healthy Limbs (mmHg, Mean ± SD) | SPP in Ischemic Limbs (mmHg, Mean ± SD) |
| Below Knee | 50 ± 5 | 42 ± 4 |
| Dorsal Foot | 46 ± 4 | 22 ± 4 |
| Plantar Foot | 43 ± 4 | 10 ± 2 |
| Dorsal Toe | 55 ± 5 | 16 ± 4 |
| Plantar Toe | 73 ± 5 | 17 ± 3 |
Source: Adapted from a study on the biophysical properties of Skin Perfusion Pressure.[11]
Interpretation of SPP Values for Wound Healing:
-
≥ 40 mmHg: Associated with a higher probability of wound healing.[1][5]
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≥ 30 mmHg: Generally considered the minimum pressure necessary for wound healing.[12]
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< 30 mmHg: Indicates an unfavorable condition for wound healing and may predict healing failure.[8][12]
Experimental Protocols
Detailed Protocol for Accurate SPP Measurement
This protocol outlines the key steps for obtaining reliable and reproducible SPP measurements using the this compound PeriFlux 6000 system.
1. Patient and Environment Preparation:
- Ensure the patient is resting in a supine position in a quiet, temperature-controlled room for at least 15-20 minutes prior to the measurement.
- The limb to be measured should be supported at heart level.
- If the patient's feet are cold, allow them to warm up. Using a thermostatic probe that heats the measurement site is recommended to standardize the procedure.[6][9]
2. Site Selection and Preparation:
- Identify the measurement site. If a wound is present, select a site on viable tissue adjacent to the wound.[4]
- Clean the selected area with an alcohol swab and allow it to dry completely.[4]
3. Probe Application:
- Place a double-sided adhesive tape strip onto the prepared skin site.[4]
- Attach the laser Doppler probe to the adhesive strip, ensuring firm contact with the skin.
- Position the probe so that its cable hangs vertically to prevent it from being dislodged.[4]
4. Cuff Placement:
- Select the appropriate cuff size for the limb.[4]
- Place the cuff around the limb so that the laser Doppler probe is in the middle of the cuff's bladder.[4][6]
5. System Setup and Measurement:
- Connect the cuff tubing to the PeriFlux 6000 pressure unit.[4]
- In the software, select the appropriate protocol for SPP measurement.
- Initiate the measurement. The system will automatically inflate the cuff to a preset occlusion pressure (e.g., 150-200 mmHg).[4]
- The system will then slowly and linearly deflate the cuff while recording the laser Doppler signal.
- The software will automatically identify and mark the SPP value, which is the pressure at which the perfusion signal returns.
6. Data Recording and Analysis:
- Record the SPP value in mmHg.
- If necessary, repeat the measurement to ensure reproducibility.
- Save or print the comprehensive report generated by the software.[13]
Visualizations
Caption: Experimental workflow for accurate SPP measurement.
Caption: Factors influencing accurate SPP measurements.
References
- 1. Skin perfusion pressure — SPP - this compound [this compound-instruments.com]
- 2. Skin perfusion pressure — SPP - this compound [this compound-instruments.com]
- 3. Skin perfusion pressure as a predictor of ischemic wound healing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Skin Perfusion Pressure is a Useful Tool for Evaluating Outcome of Ischemic Foot Ulcers with Conservative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PeriFlux 6000 Pressure System | this compound [this compound-instruments.com]
- 7. Learn - this compound [this compound-instruments.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Calibration kit for laser Doppler probes - this compound [this compound-instruments.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Skin Perfusion Pressure Measurement to Assess Improvement in Peripheral Circulation after Arterial Reconstruction for Critical Limb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medata.cz [medata.cz]
Technical Support Center: Minimizing Movement Artifacts in Small Animal Imaging with Perimed
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize movement artifacts during small animal imaging with Perimed's PeriCam PSI systems.
Troubleshooting Guides
Issue 1: The animal is moving during image acquisition, causing blurry or streaked images.
Q: My perfusion maps are blurry, and I suspect the animal moved during the scan. What are the immediate steps to resolve this?
A: Movement during acquisition is a common cause of poor image quality. Follow these steps to troubleshoot:
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Assess Anesthesia Depth: The most critical factor is ensuring the animal is adequately anesthetized.[1] An animal that is too lightly anesthetized will be prone to spontaneous movement.
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Check for reflexes: Perform a gentle toe pinch to check for a pedal withdrawal reflex. Absence of this reflex is a good indicator of a surgical plane of anesthesia.
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Monitor vital signs: Observe the respiratory rate and pattern. A steady, rhythmic respiration is indicative of stable anesthesia. A sudden increase in respiratory rate can signal that the animal is waking up.[2]
-
-
Secure Animal Positioning: Even under adequate anesthesia, proper positioning is crucial to prevent passive movement.
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Use a dedicated animal cradle: These are designed to hold the animal securely and comfortably.
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Employ positioning aids: Use surgical tape, foam wedges, or sandbags to gently restrain the limbs and body, preventing subtle shifts in position.[3]
-
Head fixation: For neurovascular imaging, a stereotaxic frame or head holder is essential to immobilize the head.
-
-
Check for Environmental Vibrations: External vibrations can be a significant source of motion artifacts.
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Isolate the imaging system: Place the this compound system on a dedicated anti-vibration table.[4][5][6][7] These tables are designed to dampen vibrations from foot traffic, building systems, and other equipment.
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Minimize activity in the room: During sensitive acquisitions, limit movement and unnecessary activity in the imaging suite.
-
Issue 2: I've followed the basic steps, but I'm still seeing subtle motion artifacts, especially during long scans.
Q: Even with proper anesthesia and positioning, I'm observing fine, periodic artifacts in my time-series data. What could be the cause and how can I fix it?
A: These subtle artifacts are often caused by physiological processes. Here’s how to address them:
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Respiratory Motion: The rise and fall of the chest during breathing can cause movement in the surrounding tissues.
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Mechanical Ventilation: For long-duration studies, consider using a small animal ventilator to provide consistent, controlled breaths. This minimizes the large-scale chest movements associated with spontaneous breathing.
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Gating Techniques (if available): Some advanced imaging systems can "gate" the acquisition to the respiratory cycle, acquiring data only during specific phases of breathing to minimize motion. While not a standard feature of the PeriCam PSI system, it's a concept to be aware of in the broader field of small animal imaging.
-
-
Cardiac Motion: The beating of the heart can introduce pulsatile motion artifacts, especially when imaging tissues in the thoracic region.
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ECG Gating (if available): Similar to respiratory gating, ECG gating synchronizes image acquisition with the cardiac cycle to reduce motion artifacts from the heartbeat. This is typically a feature of more advanced imaging modalities like MRI or micro-CT.
-
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Post-Acquisition Analysis with PIMSoft: this compound's PIMSoft software allows for detailed post-acquisition analysis which can help mitigate the impact of motion.
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Define Regions of Interest (ROIs): Carefully draw ROIs on stable areas of the tissue, avoiding regions clearly affected by motion.[1]
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Utilize Time Periods of Interest (TOIs): If movement occurred during a specific period of the acquisition, you can exclude this data from your analysis by defining TOIs. This allows you to salvage the usable portions of your data.
-
Frequently Asked Questions (FAQs)
Anesthesia
Q: What is the recommended anesthetic protocol for use with the this compound PeriCam PSI system?
A: The choice of anesthesia depends on the duration of the experiment and the specific research question. Both injectable and inhalant anesthetics can be effective.[1]
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Inhalant Anesthesia (Recommended for most applications): Isoflurane (B1672236) is a common choice as it allows for precise control over the depth of anesthesia and has a rapid induction and recovery time.
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Induction: 3-5% isoflurane in oxygen.
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Maintenance: 1-2.5% isoflurane in oxygen.[8]
-
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Injectable Anesthesia: A combination of ketamine and xylazine (B1663881) is a widely used injectable anesthetic. However, it can be more difficult to control the depth of anesthesia, and recovery times are longer.
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Dosage (Rat): Ketamine (75-100 mg/kg) + Xylazine (5-10 mg/kg), administered intraperitoneally (IP).
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Dosage (Mouse): Ketamine (100 mg/kg) + Xylazine (10 mg/kg), administered IP.
-
Q: How can I monitor the animal's physiological state during imaging?
A: Proper monitoring is essential for both animal welfare and data quality. Key parameters to monitor include:
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Body Temperature: Anesthesia can induce hypothermia. Use a heating pad and a rectal probe to maintain the animal's body temperature between 36.5°C and 37.5°C.
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Respiratory Rate: Monitor the rate and rhythm of breathing. A sudden change can indicate a change in anesthetic depth.[2]
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Heart Rate: A pulse oximeter can be used to monitor heart rate and blood oxygen saturation.
Animal Positioning and Stability
Q: What are the best practices for positioning a mouse or rat for imaging with the PeriCam PSI?
A: Proper positioning is key to minimizing movement artifacts.
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Secure the Body: Place the animal in a comfortable, prone position on a heated platform. Use surgical tape across the torso and hindquarters to prevent lateral movement.
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Immobilize the Head: For brain imaging, a stereotaxic frame is the gold standard for complete head immobilization. For other applications, a head holder or carefully placed foam pads can be effective.
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Limb Fixation: Gently extend and tape the limbs to the platform. This prevents twitching or slight movements that can propagate through the body.
Q: Does the this compound PeriCam PSI system itself help to reduce movement artifacts?
A: Yes, the PeriCam PSI systems are designed with features to enhance stability.
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High-Quality Arm: The system is equipped with a stable, maneuverable arm that, once positioned, helps to prevent vibrations and movement of the camera head.[9]
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Non-Contact Imaging: As a non-contact technique, the PeriCam PSI avoids introducing motion that can occur with probes that need to be in direct contact with the tissue.[1]
Software and Data Analysis
Q: Does the PIMSoft software have features to correct for motion artifacts after acquisition?
A: PIMSoft does not currently feature automated motion correction algorithms that retrospectively correct for movement within the image frames. However, it provides powerful tools to manage and analyze data that may contain motion artifacts:
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Regions of Interest (ROIs): By defining ROIs, you can selectively analyze data from areas that are free of motion artifacts.[1]
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Time Periods of Interest (TOIs): This feature allows you to exclude specific time segments from your analysis where significant movement occurred, enabling you to focus on the high-quality data.
Quantitative Data Summary
| Anesthetic Agent | Species | Dosage | Route | Duration of Anesthesia | Key Considerations |
| Isoflurane | Mouse/Rat | Induction: 3-5%, Maintenance: 1-2.5% | Inhalation | Easily controlled | Rapid induction and recovery. Requires a vaporizer and scavenging system. |
| Ketamine/Xylazine | Rat | K: 75-100 mg/kg, X: 5-10 mg/kg | IP | 30-60 minutes | Longer recovery. Can depress cardiovascular and respiratory function. |
| Ketamine/Xylazine | Mouse | K: 100 mg/kg, X: 10 mg/kg | IP | 20-40 minutes | Longer recovery. Can depress cardiovascular and respiratory function. |
Experimental Protocols
Protocol 1: Inhalant Anesthesia with Isoflurane for this compound Imaging
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Induction: Place the animal in an induction chamber with 3-5% isoflurane in 100% oxygen.
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Monitoring Induction: Observe the animal until it loses its righting reflex and its respiratory rate slows and becomes regular.
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Transfer and Positioning: Quickly transfer the animal to the imaging stage and secure it in a nose cone delivering 1-2.5% isoflurane for maintenance.
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Positioning: Secure the animal using the methods described in the "Animal Positioning and Stability" FAQ section.
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Physiological Monitoring: Throughout the imaging session, monitor body temperature, respiratory rate, and heart rate. Adjust the isoflurane concentration as needed to maintain a stable plane of anesthesia.
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Recovery: After imaging, turn off the isoflurane and allow the animal to breathe 100% oxygen until it begins to recover. Place the animal in a warm cage and monitor it until it is fully ambulatory.
Visualizations
Caption: Workflow for minimizing movement artifacts in small animal imaging.
Caption: Troubleshooting logic for addressing movement artifacts.
References
- 1. Development of a Preclinical Laser Speckle Contrast Imaging Instrument for Assessing Systemic and Retinal Vascular Function in Small Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. edmundoptics.com [edmundoptics.com]
- 4. hamiltonthorne.com [hamiltonthorne.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. ivftech.com [ivftech.com]
- 7. wpiinc.com [wpiinc.com]
- 8. In-Vivo MRI in Rodents: A Protocol for Optimal Animal Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PeriCam PSI - this compound [this compound-instruments.com]
calibration and quality control for Perimed PeriFlux 6000
This technical support center provides comprehensive guidance on calibration, quality control, and troubleshooting for the Perimed PeriFlux 6000 system. It is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable data acquisition during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the operation of the PeriFlux 6000.
| Issue | Possible Cause | Recommended Action |
| tcpO2 Calibration Failure | 1. Dirty or improperly maintained electrode. 2. Expired or contaminated electrolyte solution. 3. Damaged electrode membrane or O-rings. 4. Incorrect ambient oxygen concentration. 5. Hardware malfunction. | 1. Clean the electrode surface and re-membrane it.[1][2][3] 2. Replace the electrolyte solution with a fresh, unopened bottle. 3. Inspect the membrane and O-rings for any damage and replace if necessary.[1][2][3] 4. Ensure calibration is performed in ambient air with normal oxygen levels. 5. If the issue persists after following the above steps, contact this compound support for further assistance.[4] |
| Unstable or Drifting tcpO2 Readings | 1. Poor electrode contact with the skin. 2. Air bubbles trapped under the electrode. 3. Patient movement. 4. Insufficient patient stabilization time. 5. Changes in patient's physiological state (e.g., temperature, blood pressure). | 1. Ensure the fixation ring is securely attached to clean, dry skin.[2] 2. Remove the electrode and re-apply, ensuring no air bubbles are present.[2] 3. Advise the patient to remain still during the measurement. 4. Allow the patient to rest in a supine position for at least 10-15 minutes before starting the measurement. 5. Monitor and record the patient's physiological state and note any changes. |
| "Check Probe" or "Probe Not Found" Error | 1. Loose or improper connection of the probe. 2. Damaged probe or cable. 3. Incorrect probe type selected in the software. | 1. Disconnect and reconnect the probe, ensuring a secure connection. 2. Inspect the probe and cable for any visible damage. Try a different probe if available. 3. Verify that the correct probe type is selected in the system settings. |
| Inaccurate Pressure Measurements | 1. Incorrect cuff size or placement. 2. Leak in the cuff or tubing. 3. Patient not in a relaxed, supine position. 4. Rapid deflation of the cuff. | 1. Use the appropriate cuff size for the limb and ensure it is placed snugly.[5] 2. Inspect the cuff and tubing for any leaks. 3. Ensure the patient is resting comfortably in a supine position.[5] 4. Allow for a slow and steady cuff deflation. |
| No Laser Doppler Signal or "Low Perfusion" Warning | 1. Poor probe contact with the skin. 2. Patient has very low peripheral perfusion. 3. Incorrect probe placement. 4. Probe is damaged. | 1. Ensure the probe is securely attached to the skin. 2. Consider warming the measurement site to improve perfusion.[6][7] 3. Ensure the probe is placed over a suitable area with adequate microvascular activity. 4. Try using a different probe to see if the issue persists. |
Frequently Asked Questions (FAQs)
Calibration
-
Q1: How often should I calibrate the tcpO2 electrodes? A: It is recommended to perform a calibration before each new patient measurement, if the measurement site is changed, or if the electrode has been re-membraned.[8]
-
Q2: What is the purpose of the motility standard for Laser Doppler probes? A: The motility standard is a colloidal suspension of polystyrene particles that provides a known and reproducible signal for calibrating the Laser Doppler probes, ensuring accurate and consistent perfusion measurements.[9]
-
Q3: How do I verify the pressure calibration? A: You can verify the pressure calibration by connecting an external manometer to the pressure outlet and comparing the readings on the manometer with the values displayed on the PeriFlux 6000 screen at different pressure points.[10]
Quality Control & Maintenance
-
Q4: How often should the tcpO2 electrodes be re-membraned? A: It is recommended to re-membrane the tcpO2 electrodes weekly, or immediately if the electrode has been in contact with a patient with a known infection.[1][2][3]
-
Q5: How should I clean the probes and cuffs? A: Laser Doppler probes should be cleaned with a soft cloth and a mild detergent. Cuffs can be hand-washed with a mild detergent. Refer to the user manual for a list of approved disinfectants.[10]
-
Q6: What is the expected lifespan of the probes and electrodes? A: The warranty period for laser Doppler probes is 12 months, and for the instrument is 24 months. The expected lifetime of the instruments is 10 years, and for laser Doppler probes is 3 years.[4] It is recommended to replace measurement sensors once they have reached their expected lifespan to ensure measurement robustness.[11]
Experimental Procedures
-
Q7: What are the key considerations for patient preparation before a measurement? A: The patient should be in a relaxed, supine position in a temperature-controlled room. The measurement site should be clean, dry, and free of hair. Allow for an acclimatization period of 10-15 minutes before starting the measurement.[2]
-
Q8: Can I perform tcpO2 and pressure measurements simultaneously? A: Yes, the PeriFlux 6000 allows for parallel testing of tcpO2 and peripheral pressures, which can save time during examinations.[6]
Experimental Protocols
tcpO2 Electrode Calibration and Measurement
This protocol outlines the steps for calibrating a tcpO2 electrode and performing a measurement.
-
Preparation:
-
Ensure the PeriFlux 6000 is powered on and has warmed up for at least 30 minutes.
-
Clean the tcpO2 electrode according to the manufacturer's instructions.
-
If necessary, perform the re-membraning procedure.
-
Prepare the patient by ensuring they are in a comfortable, supine position and the measurement site is clean and dry.
-
-
Calibration:
-
Navigate to the calibration menu on the PeriFlux 6000 touchscreen.
-
Place the electrode in the calibration chamber, which provides a zero-oxygen environment.
-
Initiate the "Zero" calibration. The system will automatically adjust to a zero oxygen reading.
-
Remove the electrode from the chamber and expose it to ambient air.
-
Initiate the "Air" calibration. The system will use the known oxygen concentration in the air (20.9%) to set the upper calibration point.
-
A successful calibration will be indicated on the screen.
-
-
Measurement:
-
Apply a fixation ring to the prepared measurement site.
-
Add a drop of contact fluid to the center of the ring.
-
Place the calibrated electrode onto the fixation ring, ensuring a good seal and no air bubbles.
-
Secure the electrode cable.
-
Start the measurement on the PeriFlux 6000.
-
Allow the reading to stabilize before recording the data.
-
Laser Doppler Probe Calibration
This protocol describes the calibration procedure for a Laser Doppler probe.
-
Preparation:
-
Power on the PeriFlux 6000 and allow it to warm up.
-
Connect the Laser Doppler probe to the appropriate channel.
-
-
Calibration:
-
Access the Laser Doppler calibration menu.
-
Place the probe in the motility standard, ensuring the probe tip is immersed in the solution.
-
Start the calibration. The system will measure the signal from the motility standard and adjust the probe's settings accordingly.
-
After the motility standard calibration, the system may prompt for a zero-perfusion check. Place the probe on a static surface to confirm a zero reading.
-
A confirmation message will indicate a successful calibration.
-
Diagrams
References
- 1. Tcpo2 electrode maintenance | PDF [slideshare.net]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. Support - this compound [this compound-instruments.com]
- 5. Hands on, tips and tricks using PeriFlux 6000 | PDF [slideshare.net]
- 6. medata.cz [medata.cz]
- 7. PeriFlux 6000 Pressure System | this compound [this compound-instruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 10. Maintenance and calibration of laser Doppler probes and pressure cuffs | PDF [slideshare.net]
- 11. PeriFlux 6000 accessories - this compound [this compound-instruments.com]
Technical Support Center: Best Practices for Perimed Perfusion Data Analysis
Welcome to the Technical Support Center for Perimed Perfusion Data Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshooting for data analysis of perfusion data obtained from this compound's PeriCam and PeriFlux systems.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Laser Speckle Contrast Imaging (LSCI) and Laser Doppler Flowmetry (LDF)?
A1: Both LSCI and LDF are non-invasive optical techniques used to measure microvascular blood perfusion. However, they are based on different principles and have distinct advantages.
-
Laser Speckle Contrast Imaging (LSCI) , utilized in PeriCam systems, provides a real-time, two-dimensional image of blood perfusion over a larger area. It works by analyzing the speckle pattern created by laser light scattered by moving red blood cells. The faster the blood flow, the more blurred the speckle pattern, resulting in a lower speckle contrast.[1] LSCI is ideal for visualizing spatial variations in perfusion and for applications requiring imaging of a whole area, such as a mouse brain or a skin flap.[2][3]
-
Laser Doppler Flowmetry (LDF) , used in PeriFlux systems, measures perfusion at a single point or a small area. It detects the Doppler shift in the frequency of laser light scattered by moving red blood cells.[4] The magnitude of the frequency shift is proportional to the velocity of the red blood cells. LDF provides a high-temporal-resolution measurement of perfusion changes at a specific site.[5]
Q2: What are Perfusion Units (PU) and are they absolute values?
A2: Perfusion Units (PU) are arbitrary units used to express the blood perfusion measured by this compound instruments.[6] They are derived from the analysis of speckle contrast in LSCI or the Doppler shift in LDF.[4][7] It is important to note that PU are not absolute blood flow values (e.g., in ml/min/100g tissue). Therefore, this compound data is primarily used for assessing relative changes in perfusion, such as comparing baseline measurements to post-intervention measurements or comparing between different regions of interest.[8]
Q3: How should I define Regions of Interest (ROIs)?
A3: Defining Regions of Interest (ROIs) is a critical step in this compound data analysis as it determines the area from which quantitative data will be extracted. The PIMSoft software allows for the creation of ROIs before, during, or after a recording.[9]
-
Consistency is key: For longitudinal studies, ensure that ROIs are placed in the same anatomical location across all measurements. PIMSoft allows you to save and reuse ROIs for subsequent measurements to maintain consistency.[10]
-
Anatomical landmarks: Use clear anatomical landmarks to guide ROI placement. The software's feature to overlay perfusion images on real images of the subject can aid in precise anatomical alignment.[11]
-
Avoid major vessels (unless they are the target): If you are interested in tissue perfusion, try to place ROIs to avoid large blood vessels, as they can disproportionately influence the average perfusion value.
-
Sufficient size: The ROI should be large enough to provide a stable and representative measurement of the tissue of interest, minimizing the impact of small local variations.
Q4: What is the importance of defining Time Periods of Interest (TOIs)?
A4: Time Periods of Interest (TOIs) allow you to analyze perfusion data within specific time windows of your recording. This is particularly useful for experiments involving interventions or stimuli. By setting TOIs in PIMSoft, you can isolate and quantify perfusion changes during specific phases of your experiment, such as baseline, during stimulation, and post-stimulation.[11] This enables the calculation of key metrics like peak perfusion, time to peak, and percentage change from baseline.
Troubleshooting Guides
Issue 1: Noisy or Unstable Perfusion Signal
Symptom: The perfusion signal in the graph shows excessive fluctuations or random spikes that are not related to the expected physiological response.
Possible Causes and Solutions:
| Cause | Solution |
| Motion Artifacts | Secure the animal or subject to minimize movement. For preclinical studies, ensure proper anesthesia and use a stable mounting platform. The high-quality arm of the PeriCam PSI system is designed to help prevent movement artifacts.[3][12] If motion is unavoidable, consider using motion correction algorithms during post-processing if available, or excluding the affected periods from analysis. |
| Vibrations | Place the this compound instrument and the subject on a vibration-dampening table or a stable, heavy bench. Avoid placing the setup near equipment that generates vibrations (e.g., centrifuges, vortexers). |
| Ambient Light Fluctuations | Although this compound systems have automatic background compensation, significant and rapid changes in ambient light can still introduce noise.[13] Try to maintain a stable lighting environment during the measurement. |
| Improper Probe/Camera Placement | For LDF, ensure the probe is securely attached to the skin with the provided double-sided adhesive tape. For LSCI, ensure the camera is at the correct working distance and focused on the tissue. An incorrect distance can affect the measured perfusion.[14] |
| Electromagnetic Interference | Keep the this compound instrument away from sources of strong electromagnetic fields, such as large power supplies or other electronic devices. |
Workflow for Minimizing Noise
Caption: A simplified workflow for minimizing noise in this compound perfusion data.
Issue 2: Unexpectedly Low or High Perfusion Values
Symptom: The measured perfusion values are consistently much lower or higher than expected for the specific tissue or experimental condition.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Instrument Calibration | This compound instruments are factory calibrated.[6] However, it is good practice to perform a verification using a motility standard, especially for LDF systems, to ensure the instrument is functioning correctly.[4] |
| Temperature Effects | Tissue perfusion is highly sensitive to temperature. A cold room or a cold subject can lead to vasoconstriction and artificially low perfusion values. Conversely, warming the tissue can increase perfusion. For reproducible results, it is crucial to maintain a constant and controlled temperature for both the subject and the environment.[15] |
| Anesthesia | The type and depth of anesthesia can significantly impact blood flow.[15] Use a consistent anesthesia protocol for all animals in a study. Some anesthetics can cause vasodilation or vasoconstriction, affecting perfusion readings. |
| Measurement Angle (LSCI) | For LSCI, the angle of the camera relative to the tissue surface can influence the measured perfusion. Angles greater than 45 degrees may lead to a decrease in the measured perfusion.[14] Try to keep the camera as perpendicular to the measurement surface as possible. |
| Tissue Properties | Skin pigmentation and hair can affect the penetration and scattering of laser light, potentially leading to inaccurate readings.[15] For animal studies, it is recommended to shave the measurement area. |
Logical Relationship of Factors Affecting Perfusion Values
Caption: Factors that can influence the measured perfusion values.
Experimental Protocols
Protocol 1: Mouse Hindlimb Ischemia Model
This protocol outlines the general steps for inducing and assessing hindlimb ischemia in mice using the PeriCam PSI system.
1. Animal Preparation:
-
Anesthetize the mouse using a consistent protocol (e.g., isoflurane).
-
Maintain the mouse's body temperature at 37°C using a heating pad.
-
Shave the fur from both hindlimbs to ensure clear imaging.
2. Surgical Procedure (Femoral Artery Ligation):
-
Make a small incision in the skin overlying the femoral artery.
-
Carefully dissect the femoral artery from the surrounding tissues.
-
Ligate the femoral artery at a proximal location.
-
Suture the skin incision.
3. Perfusion Measurement with PeriCam PSI:
-
Position the mouse under the PeriCam PSI imager.
-
Acquire a baseline perfusion image before the surgery.
-
Acquire perfusion images immediately after surgery and at subsequent time points (e.g., daily for the first week, then weekly) to monitor blood flow recovery.
-
Define ROIs over the plantar surface of both the ischemic and the contralateral (control) hindpaw for quantitative analysis.
4. Data Analysis:
-
Use the PIMSoft software to calculate the average perfusion within the defined ROIs for each time point.
-
Normalize the perfusion of the ischemic limb to the contralateral limb to account for systemic variations.
-
Plot the perfusion ratio (ischemic/contralateral) over time to visualize the recovery of blood flow.
Expected Perfusion Changes in Mouse Hindlimb Ischemia Model:
| Time Point | Expected Perfusion Ratio (Ischemic/Control) | Notes |
| Baseline | ~1.0 | Perfusion should be similar in both hindlimbs. |
| Immediately Post-Surgery | 0.1 - 0.3 | A significant drop in perfusion is expected in the ischemic limb. |
| Day 3-7 | Gradual Increase | Perfusion starts to recover due to angiogenesis. |
| Day 14-28 | Plateau/Near Baseline | Perfusion may return to near-baseline levels in some models.[16] |
Experimental Workflow for Hindlimb Ischemia Study
Caption: A typical workflow for a mouse hindlimb ischemia experiment using this compound's imaging system.
Protocol 2: Cerebral Blood Flow Monitoring in Mice
This protocol provides a general outline for monitoring cerebral blood flow (CBF) in mice using the PeriCam PSI system, for example, in a stroke model.
1. Animal Preparation:
-
Anesthetize the mouse and place it in a stereotactic frame.
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Maintain body temperature at 37°C.
-
Expose the skull by making a midline incision on the scalp and retracting the skin.
-
Clean and dry the skull surface. For improved image quality, a thinned-skull preparation can be performed.
2. Perfusion Measurement with PeriCam PSI:
-
Position the PeriCam PSI imager over the exposed skull.
-
Acquire a baseline CBF map.
-
Induce the desired intervention (e.g., middle cerebral artery occlusion for a stroke model).
-
Continuously record the CBF during and after the intervention to observe dynamic changes.
-
Define ROIs over specific cortical areas (e.g., the territory of the middle cerebral artery) for analysis.
3. Data Analysis:
-
Use PIMSoft to generate time-course graphs of perfusion within the defined ROIs.
-
Calculate the percentage change in CBF relative to the baseline.
-
Generate difference images to visualize the spatial extent of perfusion changes.[11]
Typical Cerebral Perfusion Values in Mice (relative to baseline):
| Experimental Condition | Expected Change in Cerebral Blood Flow |
| Whisker Stimulation | 10-30% increase in the corresponding somatosensory cortex |
| Hypercapnia (5% CO2) | 30-50% increase in global CBF |
| Middle Cerebral Artery Occlusion | 70-90% decrease in the ischemic core |
Signaling Pathway in Neurovascular Coupling
Caption: A simplified signaling pathway illustrating neurovascular coupling, a key mechanism in cerebral blood flow regulation.
References
- 1. moor.co.uk [moor.co.uk]
- 2. A quantitative analysis of microcirculation during healing of split-thickness skin grafts in standardized full-thickness wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foil.bme.utexas.edu [foil.bme.utexas.edu]
- 4. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 5. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medata.cz [medata.cz]
- 7. medata.cz [medata.cz]
- 8. Laser Speckle Contrast Imaging of Cerebral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PeriCam PSI NR | this compound [this compound-instruments.com]
- 10. Laser Speckle Contrast Imaging to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]
- 11. PeriCam PSI HR - this compound [this compound-instruments.com]
- 12. PeriCam PSI - this compound [this compound-instruments.com]
- 13. medata.cz [medata.cz]
- 14. Methodological concerns with laser speckle contrast imaging in clinical evaluation of microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laser Doppler Perfusion Imaging in the Mouse Hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contrast enhanced ultrasound reveals partial perfusion recovery after hindlimb ischemia as opposed to full recovery by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Perfusion in Pigmented Skin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of measuring skin perfusion in individuals with higher melanin (B1238610) content.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when measuring skin perfusion in pigmented skin using optical methods?
A: The primary challenge is the interference caused by melanin, the main pigment responsible for skin color. Melanin strongly absorbs and scatters light, particularly at visible and shorter near-infrared (NIR) wavelengths.[1][2][3][4] This absorption can mask the light signals reflected from blood vessels in the underlying tissue, leading to a lower signal-to-noise ratio (SNR) and potentially inaccurate measurements of perfusion, blood volume, and oxygenation.[2][5]
Q2: How does melanin absorption vary by wavelength?
A: Melanin's light absorption is highest at shorter wavelengths (UV and visible light) and decreases as the wavelength increases into the near-infrared (NIR) spectrum.[3][6] This is why techniques using red light (e.g., around 660 nm) are more significantly affected in pigmented skin than those using NIR light (e.g., 830 nm, 940 nm, or 1064 nm).[6][7][8]
The following diagram illustrates the fundamental issue of light interaction with different skin layers.
Caption: Light pathway and melanin interference in skin.
Q3: Are all optical perfusion measurement techniques affected equally?
A: No. The degree of interference depends on the specific technology and the wavelengths of light used.
-
Photoplethysmography (PPG) and Pulse Oximetry: Highly affected, especially at the red wavelength (660 nm), which can lead to an overestimation of oxygen saturation (SpO2).[7][9]
-
Near-Infrared Spectroscopy (NIRS): Can be significantly affected, as melanin absorption can mask the signals from hemoglobin, reducing SNR.[1][2]
-
Laser Doppler Flowmetry (LDF): Performance is highly dependent on the laser wavelength. Devices using red light (e.g., 633 nm) may fail to obtain readings, while those with NIR lasers (≥780 nm) are more robust.[10][11]
-
Spatial Frequency Domain Imaging (SFDI): Measurements of tissue absorption and scattering can be confounded by epidermal melanin, especially at wavelengths below 659 nm.[12][13]
Troubleshooting Guides by Technology
Laser Doppler Flowmetry (LDF)
| Problem | Probable Cause | Recommended Solution |
| No signal or extremely low perfusion reading on highly pigmented skin. | The LDF device uses a short-wavelength laser (e.g., 633 nm He-Ne) that is being completely absorbed by melanin.[10] | Use an LDF system with a near-infrared (NIR) laser source (e.g., 780 nm, 830 nm, or 1064 nm). NIR light penetrates deeper and is less absorbed by melanin, allowing for reliable measurements.[6][10] |
| Perfusion values seem lower than expected compared to lighter skin. | Even with NIR lasers, high melanin content can cause some signal attenuation, potentially reducing perfusion values.[6] | 1. Establish Baseline: Always use a subject-specific baseline for comparison in longitudinal studies. 2. Wavelength Check: Confirm the device's wavelength is ≥780 nm. A study using a 780 nm laser found no significant differences in perfusion dynamics between light and dark skin.[11] 3. Site Selection: If possible, perform measurements on less pigmented areas (e.g., the palm) for comparison, though be aware that perfusion differs by anatomical location. |
Quantitative Impact of Melanin on LDF/TO Signal Intensity The following table summarizes Monte Carlo simulation results showing the decrease in reflected light intensity due to melanin content.
| Wavelength | Melanin Content | Decrease in Diffuse Reflectance Intensity |
| 1064 nm | High | 33% |
| 630 nm | High | 85% |
| 530 nm | High | 86% |
| Data sourced from a 2021 study on the influence of melanin on LDF and Tissue Oximetry.[6] |
Near-Infrared Spectroscopy (NIRS)
| Problem | Probable Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (SNR) and inaccurate SpO2 readings. | Melanin absorbs NIR light, particularly at shorter wavelengths (e.g., 690 nm), reducing the amount of light reaching the tissue and the detector.[2][8] | 1. Wavelength Selection: Prioritize NIRS systems that utilize longer NIR wavelengths (e.g., >800 nm) where melanin absorption is lower.[8] 2. Algorithmic Correction: Use analysis software that incorporates melanin as an additional chromophore in its model. This has been shown to decrease residuals by up to two orders of magnitude in highly pigmented skin.[1] 3. Device Choice: Be aware that different NIRS devices have varying abilities to correct for pigmentation. Some devices show a significant correlation with melanin levels, while others show none.[14] |
| Results are inconsistent across subjects with diverse skin tones. | The NIRS device may be calibrated primarily on individuals with lighter skin, leading to systemic bias. | 1. Objective Pigmentation Measurement: Quantify the skin tone of each subject using a colorimeter or melanometer instead of relying on subjective scales.[15] 2. Data Stratification: Analyze data by skin pigmentation group to identify and potentially correct for systemic bias. 3. Consult Manufacturer: Inquire with the device manufacturer about their calibration population and any available correction factors for diverse skin tones. |
Correlation of NIRS Device Output with Skin Pigmentation
| Device | Correlation with Skin Pigmentation |
| EQUANOX™ | No significant correlation |
| Casmed | Moderate correlation |
| INVOS | Significant correlation |
| Data from a 2015 study comparing three oximetry devices.[14] |
Photoplethysmography (PPG) & Pulse Oximetry
| Problem | Probable Cause | Recommended Solution |
| Inaccurate or overestimated SpO2 readings, especially at lower oxygen saturations. | High melanin concentration absorbs more red light (660 nm) than infrared light (940 nm), altering the ratio used to calculate SpO2.[7][16][17] This effect is often magnified in states of low perfusion.[18][19] | 1. Confirm with Gold Standard: If clinically significant discrepancies are suspected, confirm oxygen saturation with arterial blood gas (SaO2) analysis. 2. Use Skin-Tone-Adapted Devices: Employ pulse oximeters that have been specifically calibrated and validated on diverse populations. Skin tone-adapted calibration can reduce the root mean square error of SpO2 estimation by up to 44%.[20] 3. Optimize Perfusion: Ensure the measurement site is warm and well-perfused. Low perfusion can significantly worsen inaccuracies in pigmented skin.[18][19] |
| Weak or unreliable PPG signal (low perfusion index). | The combination of light absorption by melanin and low blood volume at the measurement site reduces the signal amplitude (AC component).[5][21] | 1. Increase Source-Detector Distance: For reflective PPG, an optimal distance (e.g., 4-5 mm) between the light source and photodetector can minimize errors.[20][21] 2. Change Measurement Site: Try a different location where pigmentation may be lower or perfusion higher (e.g., earlobe vs. fingertip). Be sure to assess skin tone at the specific measurement site.[22] 3. Use Good Lighting: For imaging PPG (iPPG), ensure the use of good, natural light. Avoid fluorescent lighting, which can cast a blue tone on pigmented skin.[23] |
Quantitative Impact of Melanin on PPG Perfusion Index (PI) Monte Carlo simulations show that as melanin concentration increases, the Perfusion Index (PI) decreases.
| Wavelength | Melanin Concentration Increase | Average Decrease in PI |
| 660 nm | 2.55% to 30.5% | 27.8% |
| 940 nm | 2.55% to 30.5% | 13.4% |
| Data from a 2025 (pre-print) analysis using Monte Carlo simulations.[21] |
Experimental Protocols
Protocol: Measuring Skin Perfusion with LDF in a Diverse Population
This protocol provides a standardized methodology for using Laser Doppler Flowmetry (LDF) while accounting for variations in skin pigmentation.
-
Subject Preparation
-
Acclimatize the subject in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline perfusion.
-
Position the subject comfortably to minimize movement artifacts.
-
Clean the measurement site (e.g., ventral forearm) with an alcohol-free wipe and allow it to dry completely.
-
-
Objective Skin Pigmentation Measurement
-
Device Setup and Calibration
-
CRITICAL: Use an LDF device equipped with a near-infrared laser (≥780 nm).[11]
-
Turn on the LDF unit and allow it to warm up according to the manufacturer's specifications.
-
Calibrate the probe using a motility standard solution (e.g., a colloidal suspension of latex particles) to ensure consistent readings.
-
-
Measurement Procedure
-
Secure the LDF probe to the measurement site using a probe holder and double-sided adhesive rings. Apply minimal pressure to avoid occluding superficial vessels.
-
Record baseline perfusion for 5-10 minutes until a stable signal is achieved.
-
If applying a stimulus (e.g., local heating, iontophoresis of a vasoactive drug), begin the stimulus protocol while continuing to record.
-
Record for the full duration of the experiment, including a post-stimulus recovery period.
-
-
Data Analysis
-
Calculate the mean and standard deviation of the baseline perfusion in arbitrary perfusion units (PU).
-
Express changes in perfusion in response to stimuli as a percentage change from the individual's baseline or as absolute PU.
-
Stratify the results based on the objective skin pigmentation measurements. Perform statistical analysis to determine if perfusion responses correlate with skin tone.
-
The workflow for this protocol is visualized below.
Caption: Workflow for LDF studies in diverse populations.
References
- 1. Melanin as a confounding factor in near infrared spectroscopy of skin - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Skin Color on Pulse Oximetry Accuracy and Optical Technologies [atrespiratorylectures.com]
- 5. fda.gov [fda.gov]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. The Analytical Scientist | The Impact of Melanin on NIRS Signal Quality [theanalyticalscientist.com]
- 9. A review of the effect of skin pigmentation on pulse oximeter accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laser Doppler perfusion imaging of skin blood flow using red and near-infrared sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the suitability of laser-Doppler flowmetry for capturing microvascular blood flow dynamics from darkly pigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying the confounding effect of pigmentation on measured skin tissue optical properties: a comparison of colorimetry with spatial frequency domain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying the confounding effect of pigmentation on measured skin tissue optical properties: a comparison of colorimetry with spatial frequency domain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Skin Pigmentation on Near Infrared Spectroscopy [scirp.org]
- 15. A survey of skin tone assessment in prospective research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monte Carlo simulation of the effect of melanin concentration on light–tissue interactions for transmittance pulse oximetry measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medrxiv.org [medrxiv.org]
- 20. Analysis of Melanin Concentration on Reflective Pulse Oximetry Using Monte Carlo Simulations | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 21. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 22. Probe Site Specific Skin Tone Assessment and Perfusion Alteration for Assessment of Pulse Oximeter Accuracy: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. advancingexcellence.org [advancingexcellence.org]
tips for consistent and reproducible results with Perimed instruments
Welcome to the Technical Support Center for Perimed instruments. This guide is designed for researchers, scientists, and drug development professionals to ensure consistent and reproducible results with your this compound systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my this compound laser Doppler probe?
Regular calibration is crucial for maintaining the accuracy and comparability of your measurements over time.[1] It is recommended to verify the calibration of your laser Doppler probes at least once every six weeks.[1] Additionally, you should always verify the calibration of new probes before their first use.[1]
Q2: What is a "motility standard" and why is it important for calibration?
The motility standard is a colloidal suspension of polystyrene particles with a known diffusion coefficient.[2][3] When you immerse the laser Doppler probe into this suspension, the instrument measures the Brownian motion of the particles, which provides a standardized perfusion value.[2][4][5] This two-point calibration, which also includes an automatic zeroing, ensures that different instruments and probes produce accurate and comparable results.[4][5] The Periflux 1001 Motility Standard, for example, is designed to produce a value of 250 ± 5% PU at 22°C.[4]
Q3: What is the expected lifetime of a this compound laser Doppler probe and the instrument itself?
This compound laser Doppler probes have an expected lifetime of 36 months (3 years), while the instruments have a lifetime of 10 years.[6][7][8] To ensure the integrity of your measurements, it is recommended to replace probes once they reach the end of their lifespan.[6] The warranty period for instruments is 24 months and 12 months for laser Doppler probes.[7][8]
Q4: What could cause artifacts in my laser Doppler measurements?
Movement of the probe cable or temporary changes in the distance between the probe tip and the tissue can introduce artifacts.[4] With a short time constant (0.03 or 0.2), these artifacts typically appear as easily recognizable upward spikes of short duration.[4] However, with a longer time constant, these artifacts can be integrated into the curve, leading to an apparent increase in the basal perfusion level.[4] If you suspect this, switch to a shorter time constant to check for heart-synchronous pulsation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible readings between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Calibration Drift | Perform a calibration check using the motility standard as per the recommended schedule (at least every six weeks).[1] | The instrument should read within the acceptable margin of the motility standard's known value. |
| Probe Placement Variability | Ensure consistent probe placement and pressure on the tissue for each measurement. Use a probe holder if necessary. | Reduced variability in baseline perfusion values across different experiments. |
| Environmental Factors | Maintain a stable ambient temperature and minimize vibrations in the experimental area. | Consistent baseline readings that are not influenced by external environmental changes. |
| Probe Cable Movement | Secure the probe cable to prevent movement during data acquisition.[4] | Elimination of sharp spikes or sudden shifts in the perfusion signal. |
| Physiological Variability | Allow the subject to acclimatize to the experimental environment for a sufficient period before starting measurements to ensure a stable baseline. | A stable physiological baseline, leading to more reliable responses to stimuli. |
Issue 2: The software is not detecting the instrument or probe.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Loose Connection | Check that all cables between the instrument, probe, and computer are securely connected. | The software recognizes the instrument and connected probes. |
| Incorrect Software Configuration | Verify that the correct instrument and probe are selected in the software settings. | The software displays the correct instrument and probe information and is ready for measurement. |
| Driver Issue | Ensure that the necessary drivers for the this compound instrument are correctly installed on the computer. Reinstall the drivers if necessary. | The computer's operating system recognizes the instrument, allowing the software to connect. |
| Software Glitch | Restart the this compound software and the computer. | A fresh start for the software and system can resolve temporary communication issues. |
| Hardware Malfunction | If the issue persists after trying all the above steps, contact this compound support for assistance as there may be a hardware issue with the instrument or probe.[7][8] | Professional diagnosis and resolution of the hardware problem. |
Experimental Protocols
Protocol 1: Laser Doppler Probe Calibration Check
This protocol outlines the steps for checking the calibration of a this compound laser Doppler probe using a motility standard.
Materials:
-
This compound instrument (e.g., PeriFlux 6000)
-
Laser Doppler probe to be calibrated
-
Motility Standard (e.g., PF1001)
-
Glass container
-
Lint-free cloth
Procedure:
-
Turn on the this compound instrument and allow it to warm up for at least 5 minutes.[9]
-
Navigate to the calibration check menu on your instrument (e.g., MENU|Maintenance|PF6010 Check Calibration).[9]
-
Select the functional unit(s) to be checked.[9]
-
Verify that the serial number of the connected probe matches the serial number displayed in the dialog.[9]
-
Gently shake the bottle of motility standard.[9]
-
Carefully fill the glass container with the motility standard, avoiding the formation of bubbles.[9]
-
Place the container on a vibration-free surface.[9]
-
Immerse the probe tip approximately 5 mm into the motility standard.[9]
-
Gently tap the probe to remove any potential air bubbles from the tip.[9]
-
Initiate the calibration check procedure on the instrument.
-
The instrument will display the measured perfusion value. Compare this to the expected value of the motility standard (e.g., 250 ± 5% PU for PF1001).[4]
-
If the measured value is outside the acceptable range, a full calibration may be necessary.
Protocol 2: Post-Occlusive Reactive Hyperemia (PORH) Measurement
This protocol describes a non-invasive method to assess microvascular function.
Materials:
-
This compound laser Doppler system (e.g., PeriFlux 6000)
-
Laser Doppler probe
-
Blood pressure cuff
-
Pressure Unit (e.g., PF5050)
Procedure:
-
Position the subject comfortably and allow them to rest for at least 15-20 minutes to reach a stable baseline.
-
Attach the laser Doppler probe to the measurement site (e.g., forearm) using a double-sided adhesive tape strip.
-
Place the blood pressure cuff proximal to the measurement site (e.g., on the upper arm).
-
Record a stable baseline blood perfusion for 2-3 minutes.
-
Inflate the blood pressure cuff to a suprasystolic pressure (typically 30-50 mmHg above the systolic blood pressure) to induce occlusion. The typical occlusion time for a PORH exam is around 5 minutes.[10]
-
Maintain the occlusion for the predetermined duration.
-
Rapidly deflate the cuff to release the occlusion.
-
Continue recording the blood perfusion for several minutes to capture the hyperemic response and the return to baseline.[10]
-
Analyze the resulting data, focusing on parameters such as the peak perfusion during hyperemia and the time to reach peak perfusion.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Post-Occlusive Reactive Hyperemia workflow.
References
- 1. Calibration kit for laser Doppler probes - this compound [this compound-instruments.com]
- 2. Calibration kit for laser Doppler probes - this compound [this compound-instruments.com]
- 3. researchgate.net [researchgate.net]
- 4. qx-files.yaozh.com [qx-files.yaozh.com]
- 5. medata.cz [medata.cz]
- 6. Laser Doppler probes | this compound [this compound-instruments.com]
- 7. Support - this compound [this compound-instruments.com]
- 8. Support - this compound [this compound-instruments.com]
- 9. Maintenance and calibration of laser Doppler probes and pressure cuffs | PDF [slideshare.net]
- 10. Clinical research | this compound [this compound-instruments.com]
Technical Support Center: Managing Temperature Effects on Perimed Laser Doppler Readings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the influence of temperature on Perimed laser Doppler readings. Accurate microcirculation assessment requires careful control of temperature, as fluctuations can introduce significant artifacts and variability in the collected data. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the acquisition of reliable and reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during laser Doppler flowmetry (LDF) that can be attributed to temperature effects.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Signal Drift (Upward or Downward Trend) | Gradual changes in ambient room temperature affecting the probe, tissue, or instrument.[1] | - Maintain a stable room temperature (ideally 22-24°C). - Allow the subject to acclimatize to the room temperature for at least 20-30 minutes before starting measurements. - Use a thermostatic probe holder to maintain a constant temperature at the measurement site.[2][3] - Shield the measurement area from direct drafts from air conditioning or heating vents.[4] |
| Baseline Instability (Fluctuating Baseline) | - Rapid, short-term fluctuations in air currents around the measurement site.[4] - Inconsistent probe-to-skin contact temperature. | - Use a probe holder with adhesive rings for secure and stable contact. - Employ a thermostatic probe to actively control the temperature of the probe head.[2] - Consider using a fan to mix the air in the room to create a more uniform temperature environment, avoiding pockets of different temperatures.[4] |
| Sudden Spikes or Drops in Perfusion Reading | - Subject movement causing a change in the thermal environment of the probe (e.g., a hand moving closer to the measurement site). - Intermittent contact of the probe with the skin, leading to temperature variations. | - Ensure the subject is in a comfortable and stable position to minimize movement. - Verify that the probe is securely attached to the skin. |
| High Variability Between Repeated Measurements | - Inconsistent skin temperature at the start of each measurement. - Fluctuations in core body temperature affecting peripheral blood flow. | - Standardize the acclimation period and ensure the subject is at rest. - Use a thermostatic probe to set a consistent baseline temperature for all measurements.[5] - Record skin and ambient temperature throughout the experiment to identify any potential confounding variables. |
| Unexpected Vasomotion (Rhythmic Fluctuations) | Local heating can induce rhythmic fluctuations in blood flow, known as vasomotion.[5] | - If vasomotion is not the subject of the study, avoid excessive local heating. - If studying vasomotion, local heating to 42°C can be used as a method to induce regular oscillations.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my baseline laser Doppler reading drifting upwards during a long experiment?
An upward drift in the baseline is often due to a gradual increase in skin temperature.[1] This can be caused by a rising ambient room temperature or the probe itself warming the skin over time. To mitigate this, it is crucial to maintain a stable room temperature and consider using a this compound thermostatic probe to clamp the temperature at the measurement site.
Q2: I'm seeing erratic spikes in my perfusion data. Could this be related to temperature?
While movement artifacts are a common cause of spikes, sudden temperature changes can also contribute. For instance, a draft of cold air hitting the measurement site can cause transient vasoconstriction, leading to a sharp drop in the reading. Conversely, a sudden heat source can cause a spike. Ensure a stable thermal environment and secure probe placement to minimize these effects.
Q3: How can I minimize the impact of ambient temperature changes on my results?
The best practice is to conduct experiments in a temperature-controlled room.[6] Allow subjects to acclimatize for at least 20-30 minutes. Using a this compound thermostatic probe, such as the Probe 457, allows you to standardize the measurement site temperature, reducing variability from external temperature fluctuations.[2]
Q4: What is the purpose of intentionally heating the skin with a thermostatic probe?
Local heating serves two primary purposes. Firstly, it can be used as a provocation to assess the microvascular response and reserve capacity.[7] By heating the skin to a specific temperature (e.g., 44°C), you can induce maximal vasodilation, which is useful for normalizing perfusion data.[8] Secondly, it helps to maintain consistent experimental conditions, reducing the influence of ambient temperature variations.[5]
Q5: How do I calibrate the temperature function of my this compound thermostatic probe?
While this compound systems with thermostatic probes are factory-calibrated, regular verification is recommended. A 1°C variation in temperature can introduce significant errors in perfusion measurements.[9] For precise temperature calibration, a certified external temperature probe should be placed adjacent to the this compound probe head while it is set to a specific temperature. The readings can then be compared and adjusted if necessary, following the instrument's calibration procedures. It is also crucial to regularly verify the laser Doppler probe itself using the provided Motility Standard every six weeks.[10]
Quantitative Data on Temperature Effects
The following table summarizes the expected changes in skin blood perfusion with variations in local temperature. These values are illustrative and can vary based on the measurement site, individual physiology, and experimental conditions.
| Initial Skin Temperature (°C) | Final Skin Temperature (°C) | Approximate Change in Perfusion | Reference |
| 32 | 40 | 10-15 fold increase | [11] |
| 28 | 36 | Significant increase in Perfusion Units (PU) | |
| 28 | 30 | Increase in PU | |
| 30 | 32 | Increase in PU | |
| 32 | 34 | Increase in PU | |
| 34 | 36 | Increase in PU | |
| Baseline (approx. 33.4) | Cooling (approx. 25.1) | Decrease in PU | [12] |
Experimental Protocols
Protocol 1: Baseline Stabilization and Measurement at a Controlled Temperature
This protocol is designed to obtain stable baseline laser Doppler readings by controlling the local skin temperature.
Objective: To measure baseline skin perfusion at a standardized temperature to minimize variability.
Methodology:
-
Subject Acclimatization: Allow the subject to rest in a supine or semi-recumbent position for 20-30 minutes in a temperature-controlled room (22-24°C).
-
Probe Placement: Attach a this compound thermostatic laser Doppler probe (e.g., Probe 457) to the desired skin site using a double-sided adhesive ring. Ensure good contact without applying excessive pressure.
-
Temperature Setting: Set the thermostatic probe to a neutral temperature, typically 32-34°C, to match the baseline skin temperature.
-
Stabilization Period: Allow the probe and skin temperature to stabilize for 5-10 minutes. Monitor the temperature reading from the probe to ensure it has reached the set point.
-
Data Recording: Record the laser Doppler perfusion signal for the desired duration (e.g., 5-10 minutes) to establish a stable baseline.
Protocol 2: Local Heating Provocation for Assessing Vasodilatory Capacity and Data Normalization
This protocol describes the use of local heating to induce maximal vasodilation, which can be used to assess vascular reactivity or to normalize perfusion data.
Objective: To measure the maximal skin blood flow response to a standardized local heating stimulus.
Methodology:
-
Baseline Measurement: Follow steps 1-5 of Protocol 1 to obtain a stable baseline perfusion measurement at a neutral temperature (e.g., 32°C).
-
Heating Phase: Increase the set temperature of the thermostatic probe to 42-44°C.[7]
-
Data Recording during Heating: Continuously record the laser Doppler perfusion signal as the temperature increases and during the plateau phase. The perfusion will typically increase and reach a plateau within 20-30 minutes.
-
Maximal Perfusion Determination: The plateau in the perfusion signal during heating is considered the maximal hyperemic response.
-
Normalization (Optional): Express baseline and other perfusion values as a percentage of the maximal perfusion achieved during heating. This allows for comparison between different individuals and measurement sites.[8]
Visualizations
Caption: Troubleshooting workflow for temperature-related artifacts.
References
- 1. Effect of Ambient Conditions on Laser Measurements - Ophir Photonics [ophiropt.com]
- 2. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 3. This compound Periflux System 5000 - Research Institute of the McGill University Health Centre - RI-MUHC [rimuhc.ca]
- 4. Effects of Atmospheric Conditions [farotechnologies.mcoutput.com]
- 5. Clinical research | this compound [this compound-instruments.com]
- 6. Young Do Medical Instruments Co.,Ltd. [youngdo.koreasme.com]
- 7. medata.cz [medata.cz]
- 8. Myths and methodologies: Reliability of forearm cutaneous vasodilatation measured using laser-Doppler flowmetry during whole-body passive heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calibration kit for laser Doppler probes - this compound [this compound-instruments.com]
- 11. Effects of temperature on blood circulation measured with the laser Doppler method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonlinear Relationship between Level of Blood Flow and Skin Temperature for Different Dynamics of Temperature Change - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for Perimed PIMSoft software
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Perimed PIMSoft software for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during data acquisition and analysis with PIMSoft.
Data Acquisition Issues
Q1: The PIMSoft software is not detecting the PeriCam PSI instrument.
A1: If the software fails to recognize the instrument, please follow these steps:
-
Check Physical Connections: Ensure that all cables connecting the PeriCam PSI instrument to the computer are securely plugged in. This includes the power cable and the data cable (e.g., USB, Ethernet).
-
Power Cycle: Turn off the PeriCam PSI instrument and the computer. Wait for 30 seconds, then turn the instrument on first, followed by the computer.
-
Driver Installation: Verify that the necessary drivers for the PeriCam PSI are correctly installed on the computer. If you are unsure, please contact this compound support for the latest drivers and installation instructions.[1][2]
-
Device Manager (Windows): Check the Device Manager on your Windows computer to see if the PeriCam PSI is recognized. If it appears with a yellow exclamation mark, there may be a driver issue.
Q2: I am seeing a "No Perfusion Signal" or very low perfusion values in a normally perfused tissue.
A2: This can be caused by several factors related to the experimental setup:
-
Incorrect Working Distance: The PeriCam PSI has an optimal working distance for accurate measurements. Ensure the distance between the camera head and the tissue surface is within the recommended range for your specific model (NR or HR).[3][4]
-
Ambient Light: Although the system has background compensation, excessive or fluctuating ambient light can interfere with the signal. Try to maintain a stable and moderate lighting environment.[4]
-
Laser Obstruction: Check for any obstructions between the laser source and the tissue. Ensure the laser is directly illuminating the area of interest.
-
Tissue Properties: Very dark or highly reflective surfaces can sometimes affect the quality of the signal.
Q3: The perfusion image contains significant artifacts (e.g., speckles, lines, or distorted areas).
A3: Image artifacts in laser speckle contrast imaging can arise from several sources. Motion is a primary contributor to artifacts.[5][6]
-
Movement Artifacts: Any movement of the subject or the instrument during image acquisition will introduce artifacts.[5] Ensure the subject is properly anesthetized and secured, and that the PeriCam PSI is mounted on a stable, vibration-free stand.
-
Out-of-Focus Image: An unfocused image can lead to inaccurate perfusion values. Use the live view in PIMSoft to ensure the image is sharp and in focus before starting the recording.
-
Static Reflections: Reflections from metallic instruments or wet surfaces in the field of view can create static speckle patterns that are misinterpreted as low perfusion. Try to minimize reflective surfaces in the measurement area.
| Artifact Type | Potential Cause | Recommended Solution |
| Blurry or Streaky Image | Subject movement during acquisition | Ensure stable positioning of the subject and the instrument. Use appropriate anesthesia and fixation methods. |
| Areas of Zero Perfusion | Static reflections from instruments or fluids | Remove or cover reflective objects in the measurement area. |
| Inconsistent Perfusion Values | Fluctuating ambient light | Maintain a constant and controlled lighting environment. |
| Geometric Distortion | Incorrect camera angle | Position the camera perpendicular to the tissue surface for the most accurate representation. |
Q4: The PIMSoft software freezes or crashes during a recording.
A4: Software instability can be due to a few factors:
-
Computer Performance: Ensure the computer running PIMSoft meets the minimum system requirements specified by this compound. Real-time image processing can be resource-intensive.
-
Software Version: Check if you are using the latest version of PIMSoft. Updates often include bug fixes and performance improvements.[1][2]
-
Conflicting Software: Other software running in the background might interfere with PIMSoft. Close any unnecessary applications before starting a recording.
-
Data Storage: Ensure there is sufficient free space on the hard drive where the data is being saved.
Data Analysis Issues
Q1: How do I correctly define a Region of Interest (ROI)?
A1: In PIMSoft, you can draw ROIs of various shapes (e.g., rectangle, circle, freehand) to analyze perfusion in specific areas.
-
Placement: Draw the ROI to encompass the tissue area you want to analyze, avoiding edges or areas with artifacts.
-
Consistency: For longitudinal studies, you can save and reload ROIs to ensure you are analyzing the exact same region in subsequent measurements.
Q2: The mean perfusion values in my ROIs seem inconsistent between experiments.
A2: Consistency in experimental setup is key for reproducible results.
-
Standardized Protocol: Ensure that all experimental parameters, including animal positioning, anesthesia, temperature, and the measurement protocol itself, are kept as consistent as possible between experiments.
-
Baseline Normalization: It is often recommended to normalize perfusion changes to a baseline measurement taken at the beginning of the experiment. This can be expressed as a percentage change from baseline.
Q3: How can I export my data for further analysis in other software?
A3: PIMSoft allows for data export in various formats. You can typically export the mean perfusion data from your ROIs as a text or CSV file, which can then be imported into statistical software like GraphPad Prism or Microsoft Excel. Video recordings of the perfusion can also be exported.[7]
PIMSoft Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues with the PIMSoft software.
Caption: General troubleshooting workflow for PIMSoft software.
Key Experimental Protocols
This section provides detailed methodologies for common experiments utilizing the this compound PeriCam PSI system and PIMSoft software.
Post-Occlusive Reactive Hyperemia (PORH) in Rodent Hindlimb
This protocol is used to assess endothelial function by measuring the hyperemic response following a temporary arterial occlusion.
Methodology:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Secure the animal in a supine position.
-
-
PeriCam PSI Setup:
-
Position the PeriCam PSI camera head perpendicular to the plantar surface of the hind paw.
-
Adjust the working distance to achieve a clear, focused image of the paw in the PIMSoft live view.
-
-
Baseline Measurement:
-
Start recording in PIMSoft to establish a stable baseline blood perfusion for at least 2 minutes.
-
-
Arterial Occlusion:
-
Induce arterial occlusion by placing a small vessel clamp or inflating a cuff around the femoral artery.
-
Confirm successful occlusion by observing a significant drop in perfusion in the PIMSoft real-time display.
-
Maintain the occlusion for a predetermined period (e.g., 3-5 minutes).
-
-
Reperfusion:
-
Rapidly release the occlusion.
-
Continue recording for at least 5-10 minutes to capture the full hyperemic response (the peak perfusion and the return to baseline).
-
-
Data Analysis in PIMSoft:
-
Define an ROI over the plantar surface of the paw.
-
From the time-course data, calculate the following parameters:
-
Baseline perfusion (average perfusion before occlusion).
-
Peak perfusion (the maximum perfusion value after releasing the occlusion).
-
Time to peak perfusion.
-
The area under the curve of the hyperemic response.
-
-
| Parameter | Description | Typical Units |
| Baseline Perfusion | Average perfusion before occlusion | Perfusion Units (PU) |
| Peak Perfusion | Maximum perfusion after occlusion release | Perfusion Units (PU) |
| Perfusion Increase | Peak Perfusion - Baseline Perfusion | Perfusion Units (PU) |
| Percent Increase | ((Peak Perfusion - Baseline Perfusion) / Baseline Perfusion) * 100 | % |
Cerebral Blood Flow Monitoring during Middle Cerebral Artery Occlusion (MCAO)
This protocol is used to monitor cortical blood flow in a rodent model of stroke.[8]
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the cerebral cortex in the territory of the middle cerebral artery.
-
-
PeriCam PSI Setup:
-
Position the PeriCam PSI HR (High Resolution) camera head over the exposed cortex.
-
Adjust the focus to obtain a clear image of the cortical vasculature.
-
-
Baseline Measurement:
-
Record baseline cortical blood flow for 5-10 minutes before inducing the occlusion.
-
-
MCAO Induction:
-
Induce MCAO using the intraluminal filament method or by direct ligation of the MCA.
-
Monitor the PIMSoft real-time display to confirm a successful and significant reduction in cortical blood flow in the MCA territory.[3]
-
-
Post-Occlusion Monitoring:
-
Continue recording to monitor the stability of the occlusion and to observe any residual blood flow.
-
-
Reperfusion (optional):
-
If the experimental design includes reperfusion, withdraw the filament to allow blood flow to return.
-
Continue recording to monitor the reperfusion dynamics.
-
-
Data Analysis in PIMSoft:
-
Define ROIs over the ischemic core and the penumbra.
-
Quantify the percentage reduction in blood flow from baseline in each ROI.
-
If reperfusion is performed, quantify the extent of blood flow restoration.
-
Experimental Workflow: Post-Occlusive Reactive Hyperemia (PORH)
The following diagram outlines the workflow for a typical PORH experiment.
Caption: Workflow for a PORH experiment using PeriCam PSI.
References
- 1. Support - this compound [this compound-instruments.com]
- 2. Support - this compound [this compound-instruments.com]
- 3. medata.cz [medata.cz]
- 4. medata.cz [medata.cz]
- 5. Methodological concerns with laser speckle contrast imaging in clinical evaluation of microcirculation | PLOS One [journals.plos.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. PeriCam PSI HR - this compound [this compound-instruments.com]
- 8. PeriCam PSI - this compound [this compound-instruments.com]
Validation & Comparative
A Comparative Guide: Perimed PeriCam PSI and Fluorescent Microspheres for Blood Perfusion Assessment
In the realm of preclinical research, accurate measurement of blood perfusion is critical for understanding a wide range of physiological and pathological processes. This guide provides a detailed comparison of two distinct methodologies for assessing blood flow: the non-invasive imaging technique of Perimed's PeriCam PSI system, which is based on Laser Speckle Contrast Imaging (LSCI), and the well-established invasive method of fluorescent microspheres.
Working Principles
This compound PeriCam PSI (Laser Speckle Contrast Imaging - LSCI)
The PeriCam PSI system utilizes LSCI to generate real-time, high-resolution images of tissue blood perfusion.[1][2] The core principle involves illuminating the tissue with a near-infrared laser.[1] The coherent laser light is scattered by both static tissue and moving red blood cells, creating a random interference pattern known as a speckle pattern.[2]
When red blood cells are in motion, the speckle pattern fluctuates. A camera captures these fluctuations; areas with higher blood flow cause more rapid fluctuations, leading to a blurring of the speckle pattern.[1] The degree of blurring is quantified as a decrease in the local speckle contrast. The PeriCam PSI system analyzes these contrast changes to generate a perfusion map, where lower speckle contrast corresponds to higher blood flow.[1] This technique is non-invasive, requires no contact with the tissue, and does not necessitate the use of tracer agents.[1]
Fluorescent Microspheres
The fluorescent microsphere technique is an invasive method used to measure regional blood flow.[3] The principle is based on the deposition of systemically injected microspheres in the microcirculation in a manner proportional to the blood flow to that region.[4]
The technique involves injecting a known quantity of fluorescently labeled microspheres, typically 15 µm in diameter, into the arterial circulation.[5] These microspheres are small enough to be distributed with the arterial blood but large enough to become entrapped in the capillaries during their first pass.[4] Simultaneously, a reference blood sample is withdrawn at a known rate.[4]
After the experiment, the animal is euthanized, and the tissues of interest are harvested. The fluorescent dye is then extracted from the tissue and the reference blood sample, and the fluorescence is quantified using a spectrophotometer.[3] The blood flow to the tissue can then be calculated based on the ratio of fluorescence in the tissue to the fluorescence in the reference blood sample.[4]
Comparative Data
As direct comparative data between PeriCam PSI and fluorescent microspheres is lacking, this section presents validation data for each technique against other established methods.
This compound PeriCam PSI (LSCI) vs. Laser Doppler Perfusion Imaging (LDPI)
A study comparing a this compound LSCI device with an LDPI system in healthy volunteers yielded the following results during baseline and induced hyperemia/ischemia:
| Parameter | LSCI (this compound) | LDPI |
| Baseline Blood Flux (Arbitrary Units) | 33 ± 6.5 | 60 ± 11.5 |
| Coefficient of Variation at Baseline | 20% | 19% |
| Peak Hyperemia (% of Baseline) | 259 ± 87% | 724 ± 412% |
| Maximal Ischemia (% of Baseline) | 412 ± 177% | 212 ± 40% |
| Correlation (Increased Blood Flux) | Strong | Strong |
| Correlation (Reduced Blood Flux) | Weak | Weak |
| Table 1: Comparison of LSCI and LDPI measurements of skin blood flux. Data from a study on healthy volunteers.[6][7] |
A strong correlation was observed between the two techniques at blood flow levels higher than baseline, though the correlation weakened at lower blood flow.[6][7]
Fluorescent Microspheres vs. Radioactive Microspheres
The fluorescent microsphere technique has been validated against the "gold standard" radioactive microsphere method. Studies have shown a high degree of correlation between the two techniques for measuring regional organ perfusion.
| Organ | Correlation Coefficient (r) |
| Lung (filtered) | 0.96 ± 0.01 |
| Lung (non-filtered) | 0.99 ± 0.00 |
| Heart (filtered) | 0.95 ± 0.02 |
| Kidney (filtered) | 0.96 ± 0.02 |
| Table 2: Correlation of blood flow measurements between fluorescent and radioactive microspheres in various organs.[8] |
Furthermore, fluorescent microspheres have been shown to be superior to radioactive microspheres for chronic blood flow measurements, as the radioactive labels can leach from the microspheres over time.[9][10]
Experimental Protocols
This compound PeriCam PSI (LSCI) Measurement Protocol (Typical)
-
Animal Preparation: The animal is anesthetized and placed on a heated pad to maintain body temperature. The area of interest (e.g., skin flap, brain surface) is exposed and cleaned.
-
Instrument Setup: The PeriCam PSI camera head is positioned at the recommended distance from the tissue surface. The system's software is initiated.[11]
-
Baseline Recording: A baseline recording of blood perfusion is taken for a defined period.
-
Intervention/Stimulation: The experimental intervention (e.g., drug administration, arterial occlusion) is performed.
-
Post-Intervention Recording: Blood perfusion is continuously recorded during and after the intervention to monitor changes.
-
Data Analysis: Regions of interest (ROIs) are defined within the perfusion map to quantify blood flow changes over time.
Fluorescent Microsphere Blood Flow Measurement Protocol (Typical)
-
Catheter Placement: The animal is anesthetized, and catheters are placed in a major artery (for reference blood sampling) and the left ventricle or atrium (for microsphere injection).
-
Microsphere Preparation: A vial containing a known concentration of fluorescent microspheres of a specific color is thoroughly vortexed to ensure a uniform suspension.
-
Reference Blood Sampling: Withdrawal of arterial blood into a syringe is initiated at a constant, known rate using a syringe pump.
-
Microsphere Injection: A known volume of the vortexed microsphere suspension is injected into the left ventricle/atrium. The injection is followed by a saline flush.
-
Termination of Sampling: The reference blood sample withdrawal is stopped after a set period.
-
Tissue Harvesting: After a sufficient time for all microspheres to lodge in the microvasculature, the animal is euthanized. The organs or tissues of interest are dissected and weighed.
-
Fluorescence Quantification:
-
The reference blood sample is processed to extract the fluorescent dye.
-
The tissue samples are digested, and the fluorescent dye is extracted.
-
The fluorescence of the dye extracts from both the blood and tissue samples is measured using a fluorometer.
-
-
Blood Flow Calculation: Regional blood flow is calculated using the formula:
-
Flow (ml/min/g) = (Fluorescence of tissue / Weight of tissue) * (Withdrawal rate of reference blood / Fluorescence of reference blood)
-
Visualizing the Validation Workflow
The following diagram illustrates a conceptual workflow for validating a non-invasive imaging technique like the PeriCam PSI against an invasive method such as fluorescent microspheres.
Caption: Conceptual workflow for validating PeriCam PSI against fluorescent microspheres.
Conclusion
The this compound PeriCam PSI and the fluorescent microsphere technique represent two distinct approaches to blood flow measurement, each with its own set of advantages and limitations. The PeriCam PSI offers a non-invasive, real-time, and high-resolution visualization of surface perfusion, making it ideal for longitudinal studies and for observing dynamic changes in blood flow. The fluorescent microsphere technique, while invasive and terminal, provides a quantitative measurement of absolute blood flow in discrete tissue regions and is considered a robust reference method.
The choice of technique ultimately depends on the specific research question, the need for absolute versus relative blood flow data, and the experimental design. While a direct validation of PeriCam PSI against fluorescent microspheres would be beneficial for the research community, the existing validation data for both techniques against other standards provide confidence in their respective applications.
References
- 1. PeriCam PSI - this compound [this compound-instruments.com]
- 2. medata.cz [medata.cz]
- 3. Triton Technology's Patented Fluorescent Microsphere Concept [triton-technology.com]
- 4. Blood flow distributions by microsphere deposition methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a fluorescent microsphere technique for rapid histological determination of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of laser speckle contrast imaging with laser Doppler perfusion imaging for tissue perfusion measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of laser speckle contrast imaging with laser Doppler perfusion imaging for tissue perfusion measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Fluorescent microspheres are superior to radioactive microspheres in chronic blood flow measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Peripheral Artery Disease Assessment: Perimed Technologies vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peripheral artery disease (PAD) is critical for clinical diagnostics, therapeutic monitoring, and the development of new treatments. This guide provides an objective comparison of Perimed's advanced laser-based technologies with other established methods for PAD assessment. We will delve into the experimental protocols of each technique, present quantitative performance data, and visualize the underlying principles and workflows.
Introduction to PAD Assessment Techniques
Peripheral artery disease is characterized by reduced blood flow to the limbs, primarily due to atherosclerosis. A variety of non-invasive techniques are employed to diagnose and monitor PAD, each with its own strengths and limitations. These methods can be broadly categorized into those assessing macrocirculation (large blood vessels) and those focusing on microcirculation (small blood vessels).
Macrocirculatory Assessments:
-
Ankle-Brachial Index (ABI): The ratio of the highest systolic blood pressure at the ankle to the highest systolic pressure in the arm. It is a first-line diagnostic tool for PAD.[1]
-
Toe-Brachial Index (TBI): The ratio of the systolic blood pressure in the great toe to the highest systolic pressure in the arm. It is particularly useful in patients with non-compressible ankle arteries, such as those with diabetes.[2][3]
-
Duplex Ultrasound: An imaging technique that combines traditional ultrasound with Doppler technology to visualize blood flow and identify arterial stenosis or occlusion.[4][5]
Microcirculatory Assessments:
-
This compound Laser Doppler and Skin Perfusion Pressure (SPP): this compound's technology utilizes laser Doppler to measure the blood perfusion in the microcirculation of the skin.[6][7] Skin Perfusion Pressure (SPP) determines the pressure at which blood flow returns after a temporary occlusion, providing a measure of the local microcirculatory pressure.[6]
-
Transcutaneous Oximetry (TCOM or tcpO2): This method measures the partial pressure of oxygen that has diffused from the capillaries through the skin, providing an indication of tissue oxygenation.[1][8]
Quantitative Performance Comparison
The following tables summarize the diagnostic accuracy of the different PAD assessment techniques based on available clinical data. It is important to note that direct head-to-head comparisons across all modalities in a single study are limited. The performance of each test can be influenced by the patient population and the reference standard used.
| Technique | Population | Sensitivity | Specificity | Reference Standard | Source |
| Ankle-Brachial Index (ABI) (<0.9) | Type 2 Diabetes | 35.29% | Similar to TBI | CT Angiography | |
| Toe-Brachial Index (TBI) (<0.6) | Type 2 Diabetes | 82.35% | 92% | CT Angiography | |
| Duplex Ultrasound (>50% stenosis) | Symptomatic PAD | 86% | 95% | Arteriography | [9][10][11][12] |
| Skin Perfusion Pressure (SPP) (<30 mmHg for CLI) | Non-healing foot ulcers | 85% | 73% | Clinical Evaluation | |
| Pulse Oximetry (≥2% toe-finger gradient) | Type 2 Diabetes | 76.7% | 85.3% | Duplex Ultrasound |
Note: CLI refers to Critical Limb Ischemia, a severe form of PAD.
Experimental Protocols and Methodologies
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the key PAD assessment techniques discussed.
This compound PeriFlux 6000: Laser Doppler and Skin Perfusion Pressure (SPP)
This compound's PeriFlux 6000 system offers a comprehensive platform for both macro- and microcirculatory assessments, including laser Doppler-based toe pressure and SPP.[6][7][13][14]
Experimental Protocol for SPP:
-
Patient Preparation: The patient rests in a supine position in a temperature-controlled room to ensure stable peripheral circulation.
-
Probe Placement: A laser Doppler probe is affixed to the skin at the site of interest. For foot assessments, this can be on the dorsum, plantar aspect, or near a wound.
-
Cuff Application: A pressure cuff is placed over the laser Doppler probe.
-
Automated Measurement: The PeriFlux 6000 system automatically inflates the cuff to a pressure that occludes blood flow (typically 200 mmHg or 50 mmHg above brachial systolic pressure).
-
Pressure Deflation and Signal Detection: The cuff is then slowly and automatically deflated at a controlled rate. The laser Doppler probe continuously monitors for the return of blood flow (perfusion).
-
SPP Determination: The pressure at which the first sign of blood flow returns is recorded as the Skin Perfusion Pressure.
Experimental Protocol for Laser Doppler-based Toe Pressure:
-
Patient Preparation: The patient is in a supine position in a warm room.
-
Probe and Cuff Placement: A small, specialized cuff is wrapped around the base of the great toe, and a laser Doppler probe is attached to the distal part of the toe. This compound systems may use a heated probe to improve signal detection in ischemic feet.[13]
-
Automated Measurement: The system inflates the toe cuff to occlude blood flow.
-
Pressure Deflation and Signal Detection: The cuff pressure is slowly released while the laser Doppler probe detects the return of blood flow.
-
Toe Pressure Determination: The pressure at which perfusion is first detected is the systolic toe pressure.
Ankle-Brachial Index (ABI)
The ABI is a fundamental test for PAD screening and diagnosis.[10][11][12]
Experimental Protocol for ABI:
-
Patient Preparation: The patient rests in a supine position for at least 10 minutes.[12]
-
Equipment: A blood pressure cuff and a handheld Doppler ultrasound device (8-10 MHz probe) are required.[9]
-
Brachial Pressure Measurement: Systolic blood pressure is measured in both brachial arteries. The higher of the two readings is used as the denominator in the ABI calculation.[12]
-
Ankle Pressure Measurement: With the cuff placed just above the ankle, systolic pressures are measured in both the dorsalis pedis and posterior tibial arteries of each leg using the Doppler probe to detect blood flow.[9][12]
-
ABI Calculation: For each leg, the higher of the two ankle pressures (dorsalis pedis or posterior tibial) is divided by the higher of the two brachial pressures.[12]
Toe-Brachial Index (TBI)
TBI is a valuable alternative to ABI, especially in patients with diabetes where arterial calcification can lead to falsely elevated ABI readings.[2]
Experimental Protocol for TBI:
-
Patient Preparation: Similar to ABI, the patient rests in a supine position in a warm environment.
-
Equipment: A brachial blood pressure cuff, a small toe cuff, and a sensor to detect blood flow are needed. This sensor is typically a photoplethysmography (PPG) probe, but laser Doppler can also be used.[2][15]
-
Brachial Pressure Measurement: The highest brachial systolic pressure is determined as with the ABI measurement.
-
Toe Pressure Measurement: The toe cuff is placed at the base of the great toe, and the PPG or laser Doppler sensor is attached to the tip of the toe. The cuff is inflated until the pulse signal disappears and then slowly deflated. The pressure at which the signal reappears is the toe systolic pressure.[15]
-
TBI Calculation: The toe systolic pressure is divided by the highest brachial systolic pressure.
Transcutaneous Oximetry (TCOM/tcpO2)
TCOM provides a functional assessment of tissue oxygenation, which is a direct consequence of blood perfusion.[8]
Experimental Protocol for TCOM:
-
Patient Preparation: The patient rests in a supine position. The measurement site is cleaned and, if necessary, shaved.
-
Electrode Placement: A Clark-type electrode is applied to the skin using an adhesive ring and electrolyte gel to ensure good contact.[16]
-
Heating and Stabilization: The electrode is heated to a standardized temperature (typically 42-45°C) to arterialize the capillary blood beneath the sensor.[16] This process takes approximately 15 minutes for the reading to stabilize.[8]
-
Oxygen Partial Pressure Measurement: The electrode measures the partial pressure of oxygen (in mmHg) diffusing through the skin.
-
Provocative Maneuvers (Optional): Measurements can be taken while the patient breathes 100% oxygen (oxygen challenge) or with limb elevation to assess the microcirculatory response.
Duplex Ultrasound
Duplex ultrasound is a powerful imaging modality for visualizing arterial anatomy and hemodynamics.[4][5]
Experimental Protocol for Duplex Ultrasound:
-
Patient Preparation: The patient lies in a supine position, and the leg is externally rotated to expose the femoral artery.
-
Equipment: A duplex ultrasound system with a linear transducer (typically 5-10 MHz) is used.
-
Systematic Scanning: The technologist systematically scans the arteries of the lower extremity, from the common femoral artery down to the tibial arteries.
-
B-mode Imaging: Grayscale (B-mode) imaging is used to visualize the artery walls and identify plaque or calcification.
-
Color Doppler: Color Doppler is used to visualize blood flow and identify areas of turbulence, which may indicate stenosis.
-
Pulsed-Wave Doppler: Pulsed-wave Doppler is used to measure blood flow velocities at specific points. A significant increase in velocity at a stenosis, followed by post-stenotic turbulence, is a key diagnostic criterion. A peak systolic velocity ratio of >2 compared to a proximal healthy segment typically indicates a stenosis of >50%.[10]
Discussion and Conclusion
The choice of diagnostic modality for peripheral artery disease depends on the clinical scenario, patient characteristics, and the specific information required.
-
Ankle-Brachial Index (ABI) remains the cornerstone of initial PAD diagnosis due to its simplicity and cost-effectiveness. However, its accuracy is significantly reduced in patients with calcified, non-compressible arteries, a common issue in individuals with diabetes or chronic kidney disease.
-
Toe-Brachial Index (TBI) is a crucial alternative in these patient populations. As digital arteries are less prone to calcification, TBI provides a more accurate assessment of distal perfusion. Studies have shown TBI to have a higher sensitivity for PAD detection in diabetic patients compared to ABI.
-
Duplex Ultrasound offers the significant advantage of direct visualization of arterial anatomy and hemodynamics, allowing for the precise localization and grading of stenosis. It is an excellent tool for pre-procedural planning. However, it is more time-consuming and operator-dependent than pressure-based measurements.[10]
-
Transcutaneous Oximetry (TCOM) provides a direct measure of tissue oxygenation, a critical factor in wound healing. It is particularly valuable in assessing the severity of ischemia and predicting the likelihood of wound healing.
-
This compound's Laser Doppler and Skin Perfusion Pressure (SPP) technologies offer a highly sensitive method for assessing microcirculatory perfusion.[3] Laser Doppler is particularly adept at detecting low blood flow, making it a valuable tool in severe ischemia.[17] SPP is not affected by arterial calcification and can be used on various locations of the foot and leg, making it a versatile tool for assessing wound healing potential, even in the presence of edema or when toe measurements are not feasible.[6]
References
- 1. Transcutanous oxygen measurement in the management of chronic limb threatening ischemia [radiometer.com]
- 2. viasonix.com [viasonix.com]
- 3. Clinical exams - this compound [this compound-instruments.com]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. Peripheral Arterial Duplex Assessment, Protocols, and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral artery disease — PAD - this compound [this compound-instruments.com]
- 7. Hands on, tips and tricks using PeriFlux 6000 | PDF [slideshare.net]
- 8. cheyenneregional.org [cheyenneregional.org]
- 9. droracle.ai [droracle.ai]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. medmastery.com [medmastery.com]
- 12. Ankle Brachial Index | Stanford Medicine 25 | Stanford Medicine [med.stanford.edu]
- 13. medata.cz [medata.cz]
- 14. medata.cz [medata.cz]
- 15. How to Perform a TBI | Hokanson [hokansonvascular.com]
- 16. Frontiers | Stimulation TcPO2 Testing Improves Diagnosis of Peripheral Arterial Disease in Patients With Diabetic Foot [frontiersin.org]
- 17. The usefulness of a laser Doppler in the measurement of toe blood pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Probes for the Perimed PeriFlux 6000 System: A Guide for Researchers and Drug Development Professionals
A detailed examination of Perimed's laser Doppler probes for the PeriFlux 6000 system, with a comparative look at alternatives, to guide selection for microcirculation research.
For researchers, scientists, and drug development professionals leveraging the this compound PeriFlux 6000 for microcirculation studies, the choice of probe is critical for acquiring accurate and relevant data. This guide provides a comparative study of various probes compatible with the PeriFlux 6000 system, offering insights into their performance characteristics and optimal applications. This analysis is supported by a review of available technical information and established experimental protocols.
This compound PeriFlux 6000 Probe Comparison
The PeriFlux 6000 system utilizes laser Doppler flowmetry (LDF) to non-invasively measure tissue blood perfusion. The selection of the appropriate probe is contingent on the specific research application, the tissue being investigated, and the experimental protocol being employed. Below is a summary of the key characteristics of commonly used this compound probes.
| Probe Model | Primary Application | Key Features | Measurement Depth (Typical) |
| Probe 457 | Thermostatic measurements, heat provocation, pressure measurements (toe, ankle, PVR, segmental, finger) | Integrated heating element for standardized temperature control.[1][2] | 0.3 - 0.5 mm[1] |
| Probe 407 | Measurements in confined or hard-to-reach areas | Slim and compact design for precision in localized perfusion measurements.[2] | Not explicitly stated, likely similar to standard probes |
| Probe 481 | Iontophoresis drug delivery studies | Designed to be placed directly on the iontophoresis drug delivery electrode for simultaneous measurement.[2][3] | Not explicitly stated, likely similar to standard probes |
| Probe 411 | Invasive measurements in organs and tissues | Thin needle design (0.45 mm tip) for easy penetration, suitable for use with a micromanipulator.[2] | Variable, depends on insertion depth |
| Probe 418-1 | Preclinical research, particularly stroke models (MCAO) | Designed for measuring perfusion in soft tissue or brain tissue, compatible with various microtips for small animals.[2] | Variable, depends on insertion depth and microtip used |
Note: The measurement depth of laser Doppler probes is influenced by factors such as the wavelength of the laser (780 nm for PeriFlux 6000), the distance between the transmitting and receiving fibers, and the optical properties of the tissue being measured.[1]
Comparative Overview of Alternative Systems
While the PeriFlux 6000 is a widely used system, several alternatives exist for microcirculation monitoring. Here's a brief comparison with two notable competitors:
| System | Manufacturer | Key Features | Available Probe Types |
| moorVMS-LDF | Moor Instruments | Modular system with single and dual-channel options. Offers high-power probes for deeper measurements.[4][5][6] | Surface probes, needle probes, thermostatic probes, high-power probes.[5] |
| OxyFlo | Oxford Optronix | Single, dual, and four-channel monitors. Offers a range of fiber-optic based probes for diverse applications.[7][8] | Surface probes, needle probes (including fine and bent-tip), implantable single-fiber probes.[7] |
Key Experimental Protocols and Methodologies
The following are detailed methodologies for key experiments commonly performed with the PeriFlux 6000 system and its probes.
Post-Occlusive Reactive Hyperemia (PORH)
PORH is a non-invasive method to assess microvascular function by measuring the hyperemic response after a brief period of arterial occlusion.
Protocol:
-
Baseline Measurement: After a 15-20 minute acclimatization period in a temperature-controlled room, a baseline blood perfusion measurement is recorded for 5 minutes. The probe is typically placed on the volar forearm or the dorsum of the foot.[9][10]
-
Arterial Occlusion: A blood pressure cuff placed on the upper arm or thigh is inflated to a suprasystolic pressure (e.g., 200-220 mmHg) to induce arterial occlusion.[10][11] The occlusion is maintained for a standardized period, typically 3 to 5 minutes.[1][9]
-
Hyperemic Response: The cuff is rapidly deflated, and the subsequent increase in blood flow (reactive hyperemia) is recorded for at least 5 minutes.[10]
-
Data Analysis: Key parameters analyzed include the resting flux, time to reach resting flux level, maximum flux during hyperemia, time to maximum flux, and time to half recovery.[9]
Local Thermal Hyperemia (LTH)
LTH assesses the skin's vasodilatory capacity in response to local heating, often used to investigate endothelial function. The Probe 457 with its integrated heating element is ideal for this application.[1]
Protocol:
-
Baseline Measurement: A baseline perfusion is recorded for approximately 3 minutes with the probe's heating element turned off. The probe is typically placed on the forearm.[12]
-
Local Heating: The probe's heater is activated to a target temperature, typically between 42°C and 44°C.[11][12][13]
-
Hyperemic Response: The increase in blood flow due to the heat-induced vasodilation is continuously recorded for a period of 30-40 minutes to capture both the initial peak and the subsequent plateau phase.[11][12]
-
Data Analysis: The response is often characterized by the initial peak perfusion, the time to reach the peak, and the steady-state plateau perfusion.
Iontophoresis
Iontophoresis is a non-invasive technique for delivering charged drug molecules into the skin using a low-level electrical current. When combined with laser Doppler monitoring, it allows for the assessment of microvascular responses to pharmacological agents. The Probe 481 is specifically designed for this purpose.[2][3]
Protocol:
-
Electrode Preparation: An iontophoresis electrode is filled with a solution of the vasoactive drug (e.g., acetylcholine (B1216132) for endothelium-dependent vasodilation).[14][15]
-
Baseline Measurement: A baseline perfusion measurement is taken for a few minutes before the application of the current.
-
Drug Delivery: A low-intensity electrical current (e.g., 0.02 mA) is applied for a set duration (e.g., 10 minutes) to deliver the drug into the skin.[14] The laser Doppler probe measures the perfusion response simultaneously.
-
Post-Delivery Monitoring: Blood flow is monitored for an extended period (e.g., 30 minutes) after the current is turned off to observe the full vascular response and subsequent return to baseline.[14]
Conclusion
The selection of the appropriate probe for the this compound PeriFlux 6000 system is a critical determinant of experimental success. The thermostatic capabilities of the Probe 457 make it a versatile tool for a range of applications, including standardized baseline measurements and heat provocation studies. For investigations in spatially constrained areas, the slim design of the Probe 407 offers a distinct advantage. When assessing the microvascular effects of transdermally delivered drugs, the specialized Probe 481 is indispensable. For invasive studies in preclinical models, the needle probes provide direct access to deeper tissues.
While alternative systems from manufacturers like Moor Instruments and Oxford Optronix offer a range of comparable features and probe options, the choice of system and probe should be guided by the specific requirements of the research question, the experimental model, and the desired performance characteristics. A thorough understanding of the principles of laser Doppler flowmetry and the specific attributes of each probe will empower researchers to collect robust and meaningful data in the field of microcirculation.
References
- 1. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 2. Laser Doppler probes | this compound [this compound-instruments.com]
- 3. PeriIont for PeriFlux 6000 LDPM - this compound [this compound-instruments.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. rammadental.gr [rammadental.gr]
- 6. Laser Doppler Monitor LDF – moorVMS-LDF – Human Monitoring [humanmonitoring.fr]
- 7. animalab.eu [animalab.eu]
- 8. OxyFlo™ Laser Doppler Flowmetry | Oxford Optronix [oxford-optronix.com]
- 9. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the quantification of post-occlusive reactive hyperemia: a multimodal optical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive hyperaemia augments local heat-induced skin hyperaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. PeriFlux 6000 Pressure System | this compound [this compound-instruments.com]
- 14. diva-portal.org [diva-portal.org]
- 15. physoc.org [physoc.org]
Validating Perimed Perfusion Data with Histological Analysis of Microvasculature: A Comparison Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate functional microvascular data obtained from Perimed systems with structural histological analysis. By correlating real-time perfusion measurements with direct visualization of blood vessels, researchers can achieve a more comprehensive understanding of the microcirculatory system in various physiological and pathological states.
Introduction: Bridging Functional and Structural Analysis
This compound systems, such as the PeriCam PSI, utilize Laser Speckle Contrast Imaging (LSCI) to provide real-time, non-invasive measurements of tissue blood perfusion.[1] This technique captures the movement of red blood cells in the microcirculation, offering dynamic functional data.[1] Histological analysis, conversely, provides a static but detailed structural snapshot of the microvasculature. By staining tissue sections with endothelial cell markers like CD31, one can quantify metrics such as microvessel density (MVD), vessel area, and vessel length.[2][3]
Validating the functional data from this compound's LSCI with the structural data from histology is crucial. This correlative approach can confirm that changes in measured perfusion (e.g., an increase or decrease) are associated with corresponding structural changes in the microvascular bed, such as angiogenesis (increased vessel density) or vessel regression (decreased density). This integrated understanding is particularly valuable in fields like wound healing, oncology, and diabetes research.[4][5]
Comparative Data Summary
The following table presents hypothetical data from a preclinical wound healing model to illustrate how this compound perfusion data can be correlated with histological findings. In this scenario, a wound is created, and healing is monitored over 14 days.
| Days Post-Injury | This compound Perfusion (PU) | Histological Microvessel Density (MVD) (vessels/mm²) | Histological Vessel Area (%) |
| Day 0 (Baseline) | 150 ± 12 | 25 ± 4 | 2.1 ± 0.3 |
| Day 3 | 210 ± 18 | 48 ± 6 | 4.5 ± 0.5 |
| Day 7 | 350 ± 25 | 110 ± 15 | 9.8 ± 1.1 |
| Day 14 | 250 ± 20 | 75 ± 9 | 6.7 ± 0.8 |
Data are represented as mean ± standard deviation. PU = Perfusion Units.
This table demonstrates a plausible correlation where an initial increase in blood perfusion measured by the this compound system corresponds with a rise in microvessel density and area, indicative of angiogenesis during the tissue formation phase of wound healing.[4] As the wound matures and remodels, both perfusion and vessel density begin to return towards baseline levels.
Experimental Protocols
A robust validation study requires meticulous and standardized protocols for both in-vivo imaging and subsequent ex-vivo histological analysis.
This protocol outlines the measurement of blood perfusion in a preclinical model (e.g., mouse dorsal skinfold chamber or cutaneous wound model) using the this compound PeriCam PSI system.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Place the animal on a heating pad to maintain body temperature. Gently remove any hair from the region of interest (ROI) to ensure optimal laser penetration.
-
System Setup: Position the PeriCam PSI imaging head perpendicular to and at the recommended working distance from the tissue surface. Use the positioning laser to target the specific ROI.[1]
-
Image Acquisition:
-
Open the PIMSoft application software.
-
Define the ROI on the screen, encompassing the tissue area to be analyzed.
-
Record a baseline perfusion image for at least 60 seconds to establish a stable signal.
-
Initiate the experimental condition (e.g., wounding, drug application).
-
Record perfusion data continuously or at predetermined time points (e.g., Day 0, 3, 7, 14) for longitudinal studies. The system can capture images at a high frequency (up to ~100 images per second).[1]
-
-
Data Analysis:
-
Use PIMSoft to define specific ROIs for analysis after recording.
-
The software calculates the average perfusion in Perfusion Units (PU) for the selected ROIs over a defined time period.
-
Export the quantitative data for statistical analysis and correlation with histological metrics.
-
This protocol describes the process for tissue collection, processing, and immunohistochemical staining to quantify microvessel density.
-
Tissue Fixation and Processing:
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
-
CD31 Immunohistochemistry (IHC):
-
Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.
-
Perform antigen retrieval. A common method for CD31 is using a Tris-based buffer (pH 10).[6]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites using a suitable blocking serum.
-
Incubate with a primary antibody against CD31 (also known as PECAM-1), a well-established endothelial cell marker.[6][7]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Image Acquisition and Quantification:
-
Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera.[2]
-
Acquire images from multiple (e.g., 5-10) random, non-overlapping high-power fields (e.g., 200x magnification) within the ROI.
-
Use image analysis software (e.g., ImageJ, Aperio) to quantify microvasculature.[8]
-
Microvessel Density (MVD): Count the number of distinct CD31-positive vessels per unit area (vessels/mm²).[2] Any stained endothelial cell or cell cluster clearly separate from adjacent vessels is considered a single countable microvessel.
-
Vessel Area: Calculate the percentage of the total tissue area that is positively stained for CD31.[3]
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the functional and structural data.
Caption: Experimental workflow for validating this compound data with histology.
Caption: Logical relationship between functional and structural measurements.
References
- 1. PeriCam PSI - this compound [this compound-instruments.com]
- 2. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo laser speckle imaging reveals microvascular remodeling and hemodynamic changes during wound healing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Correlation Between Renal Blood Perfusion and Kidney Injury in Different Weekly-Aged Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Perimed Laser Doppler and Intravital Microscopy for Microcirculation Research
For researchers, scientists, and drug development professionals navigating the complexities of microcirculation analysis, the choice of analytical tools is paramount. This guide provides an objective comparison of two prominent techniques: Perimed's laser-based systems (Laser Doppler and Laser Speckle Contrast Imaging) and the high-resolution imaging capabilities of Intravital Microscopy. By examining their operational principles, quantitative performance, and experimental workflows, this document aims to equip you with the knowledge to select the most appropriate method for your research needs.
At a Glance: Key Performance Indicators
The selection of an appropriate microcirculation analysis technique hinges on the specific requirements of the research question. Factors such as the desired resolution, the depth of tissue penetration needed, and the required speed of data acquisition are critical considerations. The following table summarizes the key quantitative performance indicators for this compound's laser-based systems and intravital microscopy.
| Feature | This compound Laser Doppler (PeriFlux) & LSCI (PeriCam) | Intravital Microscopy (IVM) |
| Spatial Resolution | ~10-33 µm (PeriCam PSI HR/NR)[1][2][3] | ~1 µm (can be sub-micron with super-resolution techniques)[4][5] |
| Penetration Depth | Laser Doppler: ~0.3-1.5 mm[6][7][8]; LSCI: ~300 µm[6] | Confocal: up to ~100 µm[4][9]; Multiphoton: up to ~1 mm[4][9] |
| Temporal Resolution | LSCI: Up to ~100 images/second[2] | Sub-second to minutes, depending on the specific technique and scanning parameters[4] |
| Field of View | LSCI: From a few mm² up to 20 x 24 cm[1][3] | Typically in the range of hundreds of micrometers to a few millimeters |
| Measurement Principle | Doppler shift (Laser Doppler) or laser speckle contrast (LSCI) of moving red blood cells[7][10] | Direct visualization of fluorescently labeled cells and structures[11][12] |
| Nature of Data | Relative perfusion units (PU)[3] | Direct visualization, enabling quantification of cell velocity, vessel diameter, and cell-cell interactions[13][14] |
| Invasiveness | Non-invasive (topical probe or non-contact imaging)[2][7] | Invasive (requires surgical preparation, e.g., cranial or dorsal skinfold window)[11][12][14] |
Delving Deeper: A Comparative Analysis
This compound's systems and intravital microscopy offer distinct advantages and are often suited for different research applications. While this compound's technologies provide a broader, more averaged assessment of blood flow over a larger area, intravital microscopy excels at providing detailed, cellular-level insights into the microvasculature.
A study comparing Laser Doppler Flowmetry (LDF) with intravital microscopy for assessing blood flow in the nasal mucosa of rabbits found that LDF measurements correlated well with the overall visual impression from microscopy but could not resolve flow in individual capillaries or veins[15]. This highlights the strength of LDF in providing an index of overall tissue perfusion, whereas intravital microscopy is necessary for studying blood flow dynamics in specific microvessels.
In a study on experimental sepsis, laser Doppler was able to detect hypoperfusion in the gut mucosa that was not apparent with intravital microscopy[16]. This suggests that for certain applications requiring the detection of subtle, widespread changes in perfusion, laser Doppler may offer greater sensitivity.
Ultimately, the choice between these techniques is not always a matter of one being superior to the other; in many cases, they can be complementary. For instance, a researcher might use this compound's laser speckle contrast imaging for an initial, wide-field screening of blood flow changes in a disease model and then employ intravital microscopy to investigate the cellular mechanisms underlying those changes in a specific region of interest.
Experimental Protocols: A Step-by-Step Look
The methodologies for employing this compound's laser-based systems and intravital microscopy differ significantly in their preparation and execution.
This compound Laser Doppler/LSCI Measurement Protocol (General)
-
Animal Preparation: The animal is anesthetized and the measurement area (e.g., skin, brain surface) is exposed and cleaned. For laser Doppler probes, the probe is gently brought into contact with the tissue[17][18]. For laser speckle imaging, the camera is positioned at the appropriate working distance[1][3].
-
System Setup: The this compound system (PeriFlux for laser Doppler or PeriCam for LSCI) is turned on and the accompanying software is launched. The measurement parameters, such as recording duration and sampling rate, are set.
-
Data Acquisition: A baseline recording of blood perfusion is taken. Subsequently, experimental interventions (e.g., drug administration, induction of ischemia) can be performed while continuously recording the perfusion data[7][17].
-
Data Analysis: The software provides real-time visualization of blood perfusion as color-coded maps (LSCI) or numerical values (Laser Doppler)[2][3]. Regions of interest (ROIs) can be defined to quantify perfusion changes over time.
Intravital Microscopy Protocol (General)
-
Surgical Preparation: The animal is anesthetized, and a surgical procedure is performed to expose the tissue of interest. This often involves the implantation of an imaging window, such as a cranial window for brain imaging or a dorsal skinfold chamber[11][12][14].
-
Fluorescent Labeling: To visualize specific cells or structures, fluorescent probes are administered. This can include fluorescently labeled antibodies to mark specific cell types, dextrans to visualize blood plasma, or the use of genetically encoded fluorescent reporters[11].
-
Microscope Setup and Imaging: The animal is placed on the stage of the intravital microscope. The appropriate laser lines and detectors are selected for the fluorescent probes being used. The objective lens is positioned over the imaging window, and images or time-lapse series are acquired[11][12].
-
Image Analysis: The acquired images are analyzed using specialized software to quantify various parameters, such as vessel diameter, red blood cell velocity, leukocyte rolling and adhesion, and vascular permeability[13][14].
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for each.
Conclusion
Both this compound's laser-based systems and intravital microscopy are powerful tools for the investigation of microcirculation. This compound's non-invasive and wide-field capabilities make its instruments, such as the PeriCam series, ideal for rapid and repeated assessments of overall tissue perfusion in both preclinical and clinical research[10][19]. In contrast, intravital microscopy offers unparalleled spatial resolution, enabling the detailed study of cellular and subcellular events within the microvasculature in living animals[4][20]. The choice between these techniques should be guided by the specific research question, with a clear understanding of the trade-offs between resolution, field of view, invasiveness, and the nature of the data provided. For many comprehensive research projects, a multimodal approach that leverages the strengths of both technologies will likely yield the most complete understanding of microcirculatory function in health and disease.
References
- 1. dacorumgrup.ro [dacorumgrup.ro]
- 2. PeriCam PSI - this compound [this compound-instruments.com]
- 3. PeriCam PSI HR - this compound [this compound-instruments.com]
- 4. Recent advances in intravital microscopy for investigation of dynamic cellular behavior in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Intravital Microscopy | PLOS One [journals.plos.org]
- 6. Non-invasive imaging of microcirculation: a technology review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 8. scispace.com [scispace.com]
- 9. Intravital Microscopy - Explained - FluoroFinder [fluorofinder.com]
- 10. This compound [this compound-instruments.com]
- 11. Video: Intravital Microscopy of the Mouse Brain Microcirculation using a Closed Cranial Window [jove.com]
- 12. Intravital Imaging Techniques for Biomedical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. Intravital Microscopy of the Mouse Brain Microcirculation using a Closed Cranial Window - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laser-Doppler flowmetry compared to intravital microscopy for assessment of blood flow in the nasal mucosa of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison between intravital microscopy and laser Doppler microcirculation monitoring methods in experimental sepsis: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exercise and Repeated Testing Improves Accuracy of Laser Doppler Assessment of Microvascular Function Following Shortened (1-min) Blood Flow Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Periflux System 5000 - Research Institute of the McGill University Health Centre - RI-MUHC [rimuhc.ca]
- 19. PeriCam imaging systems | this compound [this compound-instruments.com]
- 20. Intravital microscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Perimed Instruments for Longitudinal Microcirculation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Perimed instruments, focusing on their accuracy and reproducibility in longitudinal studies for microcirculation assessment. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate instrumentation for their long-term research needs. This document outlines the performance of this compound's key instruments and compares them with available alternatives, supported by experimental data and detailed methodologies.
Introduction to Microcirculation Assessment in Longitudinal Studies
Longitudinal studies, which involve repeated observations of the same variables over extended periods, are crucial for understanding the progression of diseases and the efficacy of treatments. In the context of microcirculation, these studies require instruments that deliver not only accurate but also highly reproducible measurements to ensure that observed changes are due to physiological or pathological processes rather than measurement variability.
This compound instruments, leveraging technologies such as Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI), are designed for non-invasive monitoring of microvascular blood flow.[1] The company emphasizes the suitability of its products for longitudinal research, citing robust (precise, accurate, repeatable, and objective) measurements as a key feature.[2][3]
Core Technologies in Microcirculation Assessment
Two primary non-invasive optical technologies are utilized in the instruments discussed in this guide: Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI).
-
Laser Doppler Flowmetry (LDF): This technique measures blood perfusion in the microcirculation by detecting the Doppler shift of laser light scattered by moving red blood cells.[4][5][6] LDF provides continuous, real-time measurements of blood flow at a specific tissue site.[4]
-
Laser Speckle Contrast Imaging (LSCI): LSCI provides a two-dimensional map of blood perfusion by analyzing the speckle pattern created by laser light scattered from the tissue.[7][8] It offers the advantage of visualizing blood flow over a larger area compared to the single-point measurement of LDF.[9]
This compound Instruments: Overview and Features for Longitudinal Studies
This compound offers two main product lines for microcirculation assessment: the PeriFlux series, primarily utilizing LDF, and the PeriCam series, which employs LSCI.
PeriFlux 6000 Series
The PeriFlux 6000 system is a versatile platform that supports a comprehensive range of micro- and macrocirculation measurements.[2][10][11] It is highlighted as being suitable for patient follow-up and longitudinal research due to its robust and repeatable measurements.[2][3][11]
Key Features Enhancing Reproducibility:
-
Thermostatic Probes: The use of heated probes helps to standardize the measurement site's temperature, reducing variability caused by fluctuations in room temperature or skin conditions.[5]
-
Advanced Signal Processing: Sophisticated algorithms are used to ensure accurate and reliable blood flow measurements.[1]
-
Customizable Protocols: The system allows for the creation of standardized measurement protocols, which is essential for consistency in longitudinal studies.[10]
PeriCam PSI System
The PeriCam PSI is a blood perfusion imager based on LSCI, providing real-time visualization of microcirculation over a selected tissue area.[7][8][12][13] It is also positioned as a tool suitable for longitudinal studies.[12][14]
Key Features Enhancing Reproducibility:
-
Non-Contact Measurement: As a non-contact technique, LSCI avoids the application of pressure to the tissue, which can be a significant source of variability.[14]
-
Automatic Background Compensation: The system automatically compensates for variations in ambient lighting, ensuring consistent measurements over time.[7][14]
-
High-Quality Stand and Arm: A stable mounting system minimizes movement artifacts, which is critical for repeated measurements at the same site.[14]
Comparison with Alternative Instruments: Moor Instruments
Moor Instruments is a key competitor to this compound, also offering a range of LDF (moorVMS-LDF) and LSCI (moorFLPI-2) devices for microcirculation analysis.[15][16]
Moor Instruments moorVMS-LDF
This is a laser Doppler monitor for blood flow and temperature, designed for both clinical and laboratory use.[17][18]
Features Promoting Reproducibility:
-
Protocol Control Software: The moorVMS-PC software allows for the simultaneous and automated control of provocations like pressure cuff inflation, iontophoresis, and skin heating, which aids in standardizing measurements.[17][18]
-
'MemoryChip' Probes: Calibration constants are stored within the probes themselves, with reminders for recalibration, helping to maintain measurement accuracy over time.[18]
Moor Instruments moorFLPI-2
This is a laser speckle contrast imager that provides real-time, high-resolution blood flow images.[19][20][21][22]
Features Promoting Reproducibility:
-
Dedicated Software: The software allows for flexible setup, measurement, and analysis, with the ability to define regions of interest and report templates for standardized data collection.[19]
-
Triggering Function: This enables synchronization with other systems, which can be important for complex experimental setups in longitudinal studies.[19]
Quantitative Data on Reproducibility
Direct comparative longitudinal studies assessing the reproducibility of this compound versus Moor instruments are scarce in the published literature. However, several studies have investigated the reproducibility of LDF technology in general, providing insights into the expected performance.
A key metric for assessing reproducibility is the Intraclass Correlation Coefficient (ICC) , which measures the reliability of ratings or measurements. An ICC value above 0.75 is generally considered to indicate good reliability. The Coefficient of Variation (CV) is another common metric, representing the ratio of the standard deviation to the mean, with lower values indicating better reproducibility.
| Technology | Study Focus | Key Findings on Reproducibility | Reference |
| Laser Doppler Flowmetry (LDF) | Improving reproducibility by using multiple probes | Using a custom-made holder with seven LDF probes, the ICC for cutaneous vascular conductance (CVC) was 0.96 between arm trials and 0.91 between leg trials, indicating excellent reliability. With three or more probes, all ICC values were greater than 0.70. | [23] |
| Laser Doppler Flowmetry (LDF) | Impact of probe fixation and diurnal variations | The use of a silicone splint to ensure consistent probe placement significantly reduced the variance of LDF measurements. Significant diurnal variations in blood flow were observed, highlighting the need for standardized measurement times in longitudinal studies. | [24] |
| Laser Doppler Flowmetry (LDF) | Long-term monitoring in a neurointensive care setting | LDF was used for continuous monitoring of cerebral microcirculation for up to four days. The study focused on identifying physiological patterns and artifacts in long-term recordings. | [25] |
Experimental Protocols for Enhancing Longitudinal Reproducibility
To achieve high-quality data in longitudinal studies of microcirculation, a stringent experimental protocol is paramount. The following is a generalized protocol that can be adapted for use with both this compound and other instruments.
1. Subject Preparation:
- Acclimatize the subject to the room temperature and humidity for at least 20-30 minutes before measurements.
- Ensure the subject is in a comfortable and relaxed position to minimize movement.
- Avoid caffeine, nicotine, and vigorous exercise for a specified period before the measurement.
2. Measurement Site Selection and Preparation:
- Choose a measurement site that is relevant to the research question and easily accessible for repeated measurements.
- Carefully document the exact location of the measurement. For LDF, marking the skin with a semi-permanent marker can be considered for short-term studies, though this may not be suitable for very long-term follow-up.[9] For imaging systems, anatomical landmarks should be used for repositioning.
- Clean the skin at the measurement site gently.
3. Instrument Calibration and Setup:
- Perform calibration of the instrument according to the manufacturer's instructions before each measurement session. This compound LDF systems can be calibrated using a standard microsphere solution.[25]
- For LDF, ensure the probe is securely attached to the skin with minimal pressure.
- For LSCI, ensure the imager is positioned at the correct distance and angle from the tissue surface, and that the focus is optimal.
4. Data Acquisition:
- Record baseline blood flow for a sufficient duration to establish a stable signal.
- If provocation tests are used (e.g., heating, occlusion), the protocol for the provocation must be strictly standardized and automated if possible.
- Record all relevant environmental and subject-related parameters (e.g., room temperature, subject's blood pressure).
5. Data Analysis:
- Define standardized regions of interest (ROIs) for analysis.
- Use appropriate statistical methods to assess reproducibility, such as calculating the ICC and CV for repeated measurements.
Visualizing Experimental Workflows and Concepts
To further clarify the methodologies and concepts discussed, the following diagrams are provided.
Caption: Workflow for a longitudinal microcirculation study.
Caption: Factors influencing reproducibility in microcirculation measurements.
Conclusion
Both this compound and its competitors offer advanced instrumentation for microcirculation assessment that is suitable for longitudinal studies. While direct comparative studies on long-term reproducibility are not abundant, the available literature on LDF and LSCI technologies highlights key factors that researchers must control to ensure high-quality data.
This compound instruments, with features such as thermostatic probes, automated background compensation, and stable designs, are well-equipped for the demands of longitudinal research. The choice between an LDF-based system like the PeriFlux 6000 and an LSCI-based system like the PeriCam PSI will depend on the specific requirements of the study, such as the need for single-point continuous data versus a two-dimensional perfusion map.
To ensure the accuracy and reproducibility of any instrument in a longitudinal study, it is imperative to establish and adhere to a rigorous and standardized experimental protocol. By carefully controlling for instrumental, physiological, and environmental variables, researchers can be more confident that the observed changes in microcirculation reflect the true underlying biological processes.
References
- 1. This compound [this compound-instruments.com]
- 2. PeriFlux vascular systems | this compound [this compound-instruments.com]
- 3. PeriFlux vascular systems | this compound [this compound-instruments.com]
- 4. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 5. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 6. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]
- 7. medata.cz [medata.cz]
- 8. medatacz.noveranet.cz [medatacz.noveranet.cz]
- 9. Frontiers | Commentary: Multiple laser doppler flowmetry probes increase the reproducibility of skin blood flow measurements [frontiersin.org]
- 10. PeriFlux 6000 - this compound [this compound-instruments.com]
- 11. PeriFlux 6000 Combined System | this compound [this compound-instruments.com]
- 12. PeriCam PSI - this compound [this compound-instruments.com]
- 13. medata.cz [medata.cz]
- 14. Preclinical research | this compound [this compound-instruments.com]
- 15. Comparison of laser speckle contrast imaging with laser Doppler perfusion imaging for tissue perfusion measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 17. Laser Doppler Monitor LDF – moorVMS-LDF – Human Monitoring [humanmonitoring.fr]
- 18. medicalexpo.com [medicalexpo.com]
- 19. humanmonitoring.fr [humanmonitoring.fr]
- 20. researchgate.net [researchgate.net]
- 21. moor.co.uk [moor.co.uk]
- 22. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 23. Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Laser Doppler flowmetry: reproducibility, reliability, and diurnal blood flow variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of laser Doppler flowmetry long-term recordings for investigation of cerebral microcirculation during neurointensive care - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perimed's PeriFlux and PeriCam Systems for Microcirculation Research
For researchers, scientists, and drug development professionals, selecting the optimal tool for assessing microcirculation is paramount. Perimed offers two distinct yet powerful systems, the PeriFlux and the PeriCam, each leveraging a different optical technology to quantify blood perfusion. This guide provides an in-depth, objective comparison of the PeriFlux and PeriCam systems to aid in selecting the most suitable instrument for specific research applications. We will delve into their underlying technologies, compare their performance based on experimental data, and provide detailed experimental protocols for key applications.
At a Glance: PeriFlux vs. PeriCam
| Feature | This compound PeriFlux System (e.g., PeriFlux 6000) | This compound PeriCam PSI System |
| Core Technology | Laser Doppler (LD) | Laser Speckle Contrast Imaging (LSCI) |
| Primary Measurement | Point-based blood perfusion, transcutaneous oxygen (TcpO2), skin perfusion pressure (SPP) | Real-time imaging of blood perfusion over an area |
| Spatial Resolution | Not applicable (point measurement) | High (e.g., 10 µm/pixel for HR model)[1] |
| Temporal Resolution | High for a single point | Up to ~100 images per second[1] |
| Measurement Depth | Dependent on probe configuration, typically ~1mm | Dependent on tissue optics, generally superficial |
| Contact/Non-Contact | Contact (probe placed on tissue) | Non-contact[1] |
| Typical Applications | Endothelial dysfunction, wound healing prediction, peripheral artery disease (PAD), drug efficacy studies[2][3] | Preclinical models (e.g., hindlimb ischemia, stroke), dermatology, burn assessment, visualization of spatial perfusion changes[4] |
Deeper Dive: Technology and Performance
The this compound PeriFlux system is built upon Laser Doppler (LD) technology. A low-power laser light is delivered to the tissue via a fiber optic probe. The light is scattered by both static tissue and moving red blood cells. Light scattered by the moving red blood cells undergoes a Doppler shift in frequency. The magnitude and frequency distribution of these Doppler-shifted signals are proportional to the number and velocity of the red blood cells, providing a measure of microvascular blood perfusion at a specific site.[5] The PeriFlux 6000 can also be configured to measure transcutaneous oxygen pressure (TcpO2) and skin perfusion pressure (SPP), offering a multi-parameter assessment of tissue viability.[6][7]
In contrast, the this compound PeriCam PSI system utilizes Laser Speckle Contrast Imaging (LSCI) . When a laser illuminates the tissue, it creates a random interference pattern known as a speckle pattern. This pattern is static if the tissue is stationary. However, the movement of red blood cells causes the speckle pattern to fluctuate. The camera captures these fluctuations, and the degree of blurring in the speckle pattern is quantified as a change in contrast. Higher blood flow leads to more significant blurring and lower speckle contrast. This allows for the creation of a two-dimensional map of blood perfusion in real-time.[1][4]
Quantitative Comparison of Laser Doppler and LSCI
| Parameter | Laser Doppler (LD) | Laser Speckle Contrast Imaging (LSCI) | Key Findings |
| Baseline Variability (CV) | Higher (e.g., 20.7%)[8][9] | Lower (e.g., 9.2%)[8][9] | LSCI generally shows lower inter-site variability at baseline, suggesting better reproducibility for repeated measurements at different sites. |
| Correlation with each other | - | - | An excellent correlation has been observed between LD and LSCI when data are expressed as raw arbitrary perfusion units (R=0.90)[8][9]. The correlation decreases when data are expressed as a percentage of baseline with biological zero subtracted. |
| Reproducibility (PORH Peak CVC) | CV=30%; ICC=0.54[10] | CV=8%; ICC=0.76[10] | LSCI demonstrates better inter-day reproducibility for assessing post-occlusive reactive hyperemia (PORH).[10] |
| Reproducibility (LTH Plateau) | CV=42%; ICC=0.28[10] | CV=15%; ICC=0.66[10] | LSCI also shows superior inter-day reproducibility for local thermal hyperemia (LTH) compared to single-point LDF.[10] |
CV = Coefficient of Variation; ICC = Intraclass Correlation Coefficient; PORH = Post-Occlusive Reactive Hyperemia; LTH = Local Thermal Hyperemia; CVC = Cutaneous Vascular Conductance.
Experimental Protocols for Specific Research Applications
To illustrate the practical application of these systems, we provide detailed methodologies for two distinct research areas.
Assessment of Endothelial Function using this compound PeriFlux 6000
This protocol describes a non-invasive method to assess microvascular endothelial function by measuring the skin blood flow response to local heating.
Objective: To evaluate endothelium-dependent vasodilation in response to a thermal challenge.
Materials:
-
This compound PeriFlux 6000 system with a thermostatic laser Doppler probe (e.g., PF 6010 LDPM/Temp Unit).
-
Adhesive probe holders.
-
Alcohol swabs.
-
Computer with PSW ExM software.
Methodology:
-
Subject Acclimatization: The subject should rest in a supine position for at least 20 minutes in a temperature-controlled room (22-24°C) to achieve a stable baseline blood flow.
-
Probe Placement: Clean the skin on the volar aspect of the forearm with an alcohol swab and allow it to dry. Securely attach the thermostatic laser Doppler probe using an adhesive holder. Avoid areas with visible veins, scars, or hair.
-
Baseline Measurement: Record baseline skin blood flow for 5-10 minutes until a stable signal is observed. The probe temperature should be set to a neutral temperature (e.g., 32°C).
-
Local Heating Protocol:
-
Initiate the heating protocol using the PSW ExM software.
-
Increase the probe temperature to 44°C at a controlled rate (e.g., 1°C every 10 seconds).
-
Maintain the probe temperature at 44°C for 20-30 minutes to elicit a maximal hyperemic response.
-
-
Data Acquisition: Continuously record blood perfusion (in arbitrary perfusion units, APU) throughout the baseline and heating phases.
-
Data Analysis:
-
Calculate the average baseline perfusion.
-
Determine the peak perfusion during the heating plateau.
-
The response to heating can be expressed as the absolute peak perfusion, the difference between peak and baseline perfusion, or the percentage increase from baseline.
-
Diagram of Experimental Workflow: Endothelial Function Assessment
Murine Hindlimb Ischemia Model using this compound PeriCam PSI
This protocol outlines the use of the PeriCam PSI for non-invasively monitoring blood flow recovery in a mouse model of peripheral artery disease.
Objective: To serially and quantitatively assess blood perfusion in the ischemic and non-ischemic hindlimbs of a mouse following femoral artery ligation.
Materials:
-
This compound PeriCam PSI HR system.
-
Anesthesia system (e.g., isoflurane).
-
Heating pad to maintain body temperature.
-
Surgical instruments for femoral artery ligation.
-
Computer with PIMSoft software.
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Remove the fur from both hindlimbs using a depilatory cream to ensure a clear imaging area.
-
-
Baseline Imaging:
-
Position the PeriCam PSI HR over the hindlimbs. The working distance for the HR model is fixed at 13 cm.[11]
-
Acquire a baseline image of blood perfusion in both hindlimbs before surgery.
-
-
Surgical Procedure (Femoral Artery Ligation):
-
Perform a small incision in the skin of one thigh to expose the femoral artery.
-
Ligate the femoral artery at a proximal location.
-
Suture the incision. The contralateral limb serves as a non-ischemic control.
-
-
Post-Surgical Imaging:
-
Immediately after surgery, acquire another perfusion image to confirm the successful induction of ischemia (a significant reduction in blood flow in the ligated limb).
-
Perform subsequent imaging sessions at regular intervals (e.g., days 3, 7, 14, 21, and 28 post-surgery) to monitor blood flow recovery.
-
-
Image and Data Analysis:
-
Use the PIMSoft software to draw regions of interest (ROIs) over the feet of both the ischemic and non-ischemic limbs.
-
The software will calculate the average perfusion within each ROI in arbitrary perfusion units (PU).
-
Calculate the ratio of perfusion in the ischemic limb to that in the non-ischemic limb for each time point to normalize the data and account for systemic variations.
-
Diagram of Experimental Workflow: Murine Hindlimb Ischemia
Signaling Pathways and Logical Relationships
The choice between PeriFlux and PeriCam is fundamentally guided by the research question and the need for either point-based, multi-parameter measurements or real-time perfusion imaging.
Diagram of Technology Choice Logic
In the context of the murine hindlimb ischemia model, the PeriCam PSI is instrumental in visualizing and quantifying angiogenesis , the formation of new blood vessels. The signaling pathways involved in this process are complex and include key growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). The PeriCam allows researchers to non-invasively assess the functional outcome of therapies targeting these pathways.
Diagram of Angiogenesis Signaling in Hindlimb Ischemia
Conclusion
Both the this compound PeriFlux and PeriCam systems are robust and reliable instruments for microcirculation research. The choice between them should be guided by the specific requirements of the research application.
-
Choose the this compound PeriFlux for applications requiring precise, point-based measurements of blood perfusion, especially when simultaneous assessment of other parameters like transcutaneous oxygen or skin perfusion pressure is needed. It is well-suited for longitudinal studies monitoring changes at a specific site and for assessing endothelial function.
-
Choose the this compound PeriCam when the spatial distribution of blood flow is of primary interest. Its real-time imaging capabilities make it ideal for preclinical models where visualizing perfusion changes over a larger area is crucial, such as in hindlimb ischemia, stroke models, and dermatology research. Its non-contact nature is also a significant advantage for studies involving sensitive tissues like wounds or burns.
By carefully considering the experimental needs and the distinct advantages of each system, researchers can select the optimal tool to advance their understanding of microvascular function in health and disease.
References
- 1. PeriCam PSI - this compound [this compound-instruments.com]
- 2. PeriFlux 6000 - this compound [this compound-instruments.com]
- 3. PeriFlux 6000 - this compound [this compound-instruments.com]
- 4. medata.cz [medata.cz]
- 5. researchgate.net [researchgate.net]
- 6. medata.cz [medata.cz]
- 7. PeriFlux 6000 TcpO2 System | this compound [this compound-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between laser speckle contrast imaging and laser Doppler imaging to assess skin blood flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excellent reproducibility of laser speckle contrast imaging to assess skin microvascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PeriCam PSI HR - this compound [this compound-instruments.com]
cross-validation of Perimed data with other hemodynamic monitoring systems
For researchers, scientists, and drug development professionals, selecting the appropriate hemodynamic monitoring system is a critical decision that can significantly impact experimental outcomes. This guide provides an objective cross-validation of Perimed's systems with other commonly used hemodynamic monitoring technologies, supported by experimental data. We will delve into quantitative comparisons, detailed experimental protocols, and visual workflows to offer a comprehensive overview.
Quantitative Performance Analysis
The following tables summarize the performance of this compound's PeriFlux 6000 system in comparison to other hemodynamic monitoring technologies based on data from independent research studies.
Table 1: this compound PeriFlux 6000 EPOS vs. Transcutaneous Oxygen Pressure (TcPO₂) Monitor
This table presents a comparison of the this compound PeriFlux 6000 Enhanced Perfusion and Oxygen Saturation (EPOS) system, which measures Hemoglobin Oxygen Saturation (HbSO₂), with a conventional Transcutaneous Oxygen Pressure (TcPO₂) monitor. The data is derived from a pilot study involving healthy volunteers and patients with peripheral arterial disease (PAD)[1].
| Performance Metric | This compound PeriFlux 6000 EPOS (HbSO₂) | TcPO₂ Monitor | Key Findings |
| Correlation with TcPO₂ | Spearman Correlation Coefficient (ρ) | Reference Standard | A pilot study found a weak to moderate correlation between HbSO₂ measured by the EPOS system and TcPO₂ values.[1] |
| At 32°C (Rest) | ρ = 0.36 (p = 0.02) | - | Weak positive correlation. |
| At 44°C (Heat Provocation) | ρ = 0.48 (p = 0.002) | - | Moderate positive correlation. |
| Principle of Operation | Combines Laser Doppler Flowmetry (LDF) and Diffuse Reflectance Spectroscopy (DRS) to measure tissue perfusion and oxygen saturation. | Electrochemical sensor (Clark electrode) that measures the partial pressure of oxygen diffusing through the skin.[2] | The EPOS system provides a more comprehensive assessment of microcirculation, including blood flow and oxygenation, while TcPO₂ specifically measures oxygen availability at the skin surface.[1][3] |
| Measurement Parameters | - Red Blood Cell (RBC) Tissue Fraction (%) - Hemoglobin Oxygen Saturation (HbSO₂) (%) - Speed-resolved RBC Perfusion (mm/s) | - Transcutaneous Partial Pressure of Oxygen (mmHg) | The EPOS system offers a multi-parameter assessment of the microvasculature. |
Table 2: this compound Laser Doppler Flowmetry vs. Moor Instruments Laser Doppler Flowmetry
This table compares a this compound Laser Doppler instrument with a Moor Instruments Laser Doppler system based on an in-vitro study.
| Performance Metric | This compound PF3 Laser Doppler | Moor MBF3D Laser Doppler | Key Findings |
| Correlation of Flow Measurement | Pearson Correlation Coefficient (r) | Reference for comparison | An in-vitro evaluation demonstrated a strong, positive correlation between the two instruments over a range of flow velocities and concentrations.[4] |
| Overall Correlation | r = 0.96 (p < 0.01) | r = 0.96 (p < 0.01) | The responses of the two systems were highly correlated, indicating comparable performance in measuring changes in blood flow under controlled conditions.[4] |
| Technology | Laser Doppler Flowmetry | Laser Doppler Flowmetry | Both instruments utilize the laser Doppler principle to non-invasively assess microvascular blood flow.[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting comparative data. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Comparison of this compound PeriFlux 6000 EPOS with TcPO₂
This protocol is based on the study by Ma et al. (2022), which investigated the feasibility of using the EPOS system in patients with peripheral arterial disease and compared its measurements with conventional TcPO₂.[1]
Objective: To assess the correlation between Hemoglobin Oxygen Saturation (HbSO₂) measured by the this compound PeriFlux 6000 EPOS system and Transcutaneous Oxygen Pressure (TcPO₂) in healthy volunteers and patients with PAD.
Subjects: The study included 10 healthy volunteers and 20 patients with PAD.
Measurement Protocol:
-
Acclimatization: Participants rested in a supine position for 15 minutes in a temperature-controlled room (22-24°C).
-
EPOS Measurement (Resting):
-
The this compound EPOS probe was placed on the dorsum of the foot.
-
Baseline measurements were recorded for 15 minutes with the probe heated to 32°C.
-
-
EPOS Measurement (Heat Provocation):
-
The probe temperature was increased to 44°C.
-
Measurements were recorded for another 15 minutes.
-
-
TcPO₂ Measurement:
-
Following the EPOS measurements, a TcPO₂ sensor (from a PeriFlux 6000 TcPO₂ system) was placed at the same location.
-
The TcPO₂ sensor was heated to 44°C, and measurements were recorded for 15 minutes.
-
-
Data Analysis:
-
The correlation between the HbSO₂ values from the EPOS system and the TcPO₂ values was calculated using the Spearman correlation coefficient.
-
Diagram of Experimental Workflow:
Protocol 2: In-Vitro Comparison of this compound and Moor Laser Doppler Flowmeters
This protocol is based on a study that evaluated a Moor Instruments laser Doppler blood flow instrument against a this compound device using an in-vitro model.[4]
Objective: To compare the responses of a Moor MBF3D and a this compound PF3 laser Doppler instrument to varying flow velocities and concentrations in a controlled laboratory setting.
Experimental Setup:
-
Flow Model: An in-vitro model was used to simulate blood flow. This typically involves a pump circulating a fluid with scattering particles (e.g., polystyrene microspheres or a blood-mimicking fluid) through a tube.
-
Instrumentation:
-
The Moor MBF3D and this compound PF3 laser Doppler probes were positioned to measure the flow within the tube simultaneously.
-
-
Procedure:
-
The flow velocity and the concentration of scattering particles in the fluid were systematically varied.
-
The output signals (in arbitrary perfusion units) from both laser Doppler instruments were recorded continuously.
-
-
Data Analysis:
-
The correlation between the measurements from the two instruments was determined using Pearson correlation analysis.
-
Diagram of Experimental Workflow:
Conclusion
The available data indicates that this compound's hemodynamic monitoring systems demonstrate strong correlations with other established technologies in the field. The PeriFlux 6000 EPOS system provides a multi-parameter assessment of microcirculation that shows a moderate correlation with TcPO₂ under heat provocation, suggesting it captures related but distinct physiological phenomena. For laser Doppler flowmetry, this compound's instrumentation shows a very high correlation with that of Moor Instruments in a controlled in-vitro setting, indicating a high degree of comparability in their fundamental measurement capabilities.
The choice of a monitoring system will ultimately depend on the specific research questions, the required measurement parameters, and the experimental context. This guide provides a foundational set of comparative data to aid in this decision-making process. Researchers are encouraged to consult the primary literature for more in-depth information on the experimental conditions and statistical analyses.
References
- 1. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PeriFlux 6000 TcpO2 System | this compound [this compound-instruments.com]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/27438 [onderzoekmetmensen.nl]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Perimed Products: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals utilizing Perimed's advanced vascular diagnostic systems, ensuring the proper disposal of associated waste is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions may vary based on the nature of the waste generated and local regulations, this guide provides essential, step-by-step information for the safe handling and disposal of materials used in conjunction with this compound's instrumentation.
General Principles of this compound-Associated Waste Disposal
Waste generated from the use of this compound products, such as the PeriFlux 6000 or PeriCam PSI, should be categorized and handled based on the potential for biological or chemical contamination. Adherence to institutional and local regulations for medical and biohazardous waste is paramount.
Key Disposal Categories:
-
Sharps Waste: Needles, syringes, lancets, and other sharp objects must be disposed of in designated, puncture-resistant sharps containers.[1][2][3] These containers should be clearly labeled and never overfilled.[1]
-
Biohazardous Waste: Materials contaminated with blood or other potentially infectious materials, such as gloves, gauze, and disposable probes, must be segregated into clearly marked biohazard bags (typically red).[1][4]
-
Chemical Waste: Disinfectants and cleaning agents used on this compound equipment should be disposed of in accordance with their Safety Data Sheets (SDS). For instance, wipes containing 70% isopropyl alcohol are considered flammable and should be handled as hazardous waste.[5]
-
Electronic Waste (E-waste): Obsolete or non-functional this compound electronic components must be disposed of following local and federal regulations for e-waste to prevent environmental contamination and ensure data security.[6][7]
-
General Waste: Non-contaminated materials, such as packaging, can typically be disposed of as general waste.[8]
Procedural Guidance for Disposal
1. Segregation at the Point of Generation: Immediately after use, segregate waste into the appropriate color-coded containers.[9] This is the most critical step in ensuring proper disposal.
2. Handling and Storage:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection, when handling waste.[5][10]
-
Store waste in designated, secure areas inaccessible to unauthorized personnel.[11]
-
Ensure waste containers are properly sealed to prevent leaks or spills.[3]
3. Final Disposal:
-
Engage a licensed medical waste disposal company for the collection and treatment of sharps and biohazardous waste.[1]
-
Follow the guidance on the product's SDS for the disposal of chemical waste.[5][12]
-
Contact a certified e-waste recycler for the disposal of electronic components.[7]
| Waste Type | Container | Disposal Method |
| Sharps | Puncture-resistant, labeled sharps container | Collection by a licensed medical waste disposal service |
| Biohazardous | Red or yellow biohazard bag/container | Collection by a licensed medical waste disposal service; may involve autoclaving or incineration |
| Chemical | As per Safety Data Sheet (SDS) | Follow SDS instructions; may require a specialized hazardous waste contractor |
| Electronic | Designated e-waste collection bin | Certified e-waste recycling facility |
| General | Standard trash receptacle | Municipal waste collection |
Experimental Workflow for Safe Disposal
The following diagram illustrates a logical workflow for the proper segregation and disposal of waste generated during research involving this compound instrumentation.
Caption: Workflow for this compound-associated waste segregation and disposal.
Commitment to Environmental Standards
This compound demonstrates a commitment to high environmental and safety standards through compliance with regulations such as the European Union's REACH Regulation (EC) No. 1907/2006, which governs the use of chemicals.[13][14] This underscores the importance of responsible chemical handling and disposal throughout the product lifecycle.
By implementing these best practices, laboratories can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental impact. Always consult your institution's specific safety protocols and waste management plans.
References
- 1. allpointsmedicalwaste.com [allpointsmedicalwaste.com]
- 2. psidispo.com [psidispo.com]
- 3. glyconllc.com [glyconllc.com]
- 4. medicalwastepros.com [medicalwastepros.com]
- 5. cdn3.evostore.io [cdn3.evostore.io]
- 6. beyondsurplus.com [beyondsurplus.com]
- 7. masvidahealth.com [masvidahealth.com]
- 8. Step-by-step guide for proper disposal of medical devices - esmartrecycling.com [esmartrecycling.com]
- 9. Best Practices for Biomedical Waste Management [absorbentsonline.com]
- 10. mblbio.com [mblbio.com]
- 11. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 12. medline.com [medline.com]
- 13. REACH Declaration - this compound [this compound-instruments.com]
- 14. Governance - this compound [this compound-instruments.com]
Essential Safety and Operational Guide for Handling Perimed
This document provides comprehensive safety protocols and logistical information for the handling of Perimed, a chemical mixture identified by the formula C6H11I2NO3. This compound is a composition of N-vinyl-2-pyrrolidone, hydrogen peroxide, and iodine. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
The hazards associated with this compound are a composite of its components. Understanding these is critical for selecting the appropriate Personal Protective Equipment.
-
N-vinyl-2-pyrrolidone: Harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and may cause respiratory irritation. It is also a suspected carcinogen and may cause damage to the liver through prolonged or repeated exposure.
-
Hydrogen Peroxide: A strong oxidizer that can cause fire or explosion. It is corrosive and can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation.
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Prolonged or repeated exposure can cause damage to the thyroid.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive and irritating mixture. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact with harmful and corrosive components. |
| Body Protection | Chemical-resistant apron or lab coat. | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | Minimizes inhalation of harmful vapors. |
Quantitative Safety Data
The following table summarizes key quantitative safety data for the components of this compound. Adherence to these exposure limits is mandatory for personnel safety.
| Component | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| N-vinyl-2-pyrrolidone | Not established | Not established | Not established |
| Hydrogen Peroxide | 1 ppm (1.4 mg/m³) | 1 ppm (1.4 mg/m³) | 1 ppm (1.4 mg/m³) |
| Iodine | 0.1 ppm (1 mg/m³) Ceiling | 0.01 ppm (0.1 mg/m³) (Inhalable fraction and vapor) | 0.1 ppm (1 mg/m³) Ceiling |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; Ceiling: The concentration that should not be exceeded at any time.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from receipt to disposal.
Experimental Protocols:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Ensure it is stored separately from incompatible materials such as strong bases, reducing agents, and combustible materials.
-
-
Preparation and Handling:
-
Always work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use chemically compatible equipment (e.g., glass, Teflon®) for transferring and handling the solution.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Ventilate the area and decontaminate the spill surface.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused solutions, absorbent materials from spills, and contaminated disposable PPE, must be collected in clearly labeled, sealed, and chemically compatible hazardous waste containers.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour this compound down the drain.
By adhering to these safety and logistical guidelines, researchers and laboratory personnel can handle this compound responsibly, minimizing risks to themselves and the environment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
